2-(1-Bromoethyl)pyridine
描述
Structure
3D Structure
属性
IUPAC Name |
2-(1-bromoethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-6(8)7-4-2-3-5-9-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZNOPMZKPTBHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30572124 | |
| Record name | 2-(1-Bromoethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30572124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75504-01-7 | |
| Record name | 2-(1-Bromoethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30572124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(1-Bromoethyl)pyridine chemical properties
An In-Depth Technical Guide to 2-(1-Bromoethyl)pyridine: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on this compound. We will delve into its core chemical properties, synthesis methodologies, reactivity, and critical applications, providing field-proven insights to empower your research and development endeavors.
Introduction: A Versatile Pyridine Building Block
This compound is a halogenated pyridine derivative recognized for its utility as a versatile intermediate in organic synthesis and medicinal chemistry.[1] Its structure, featuring a pyridine ring substituted at the 2-position with a 1-bromoethyl group, presents two key points of reactivity: the electrophilic carbon attached to the bromine and the pyridine ring itself. This duality makes it a valuable precursor for constructing a wide range of more complex molecular architectures, particularly in the synthesis of novel heterocyclic compounds and pharmaceutical agents.[1][2] The unique placement of the bromoethyl group at the 2-position imparts selective reactivity patterns that are highly advantageous for targeted molecular design.[1]
Core Chemical and Physical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in a laboratory setting. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₈BrN | [3] |
| Molecular Weight | ~186.05 g/mol | [1][3] |
| IUPAC Name | This compound | [3] |
| CAS Number | 75504-01-7 | [3] |
| Appearance | Typically a colorless to pale yellow liquid | [4] |
| Monoisotopic Mass | 184.98401 Da | [3][5] |
| Solubility | Soluble in organic solvents (e.g., dichloromethane, ethanol) | [4] |
| Melting Point | 149-152°C (for the hydrobromide salt) | [1] |
Note: The free base is typically a liquid, while its hydrobromide salt is a solid.
Synthesis and Purification Methodologies
The synthesis of this compound can be achieved through several established routes. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.
Common Synthetic Routes
-
Radical Bromination of 2-Ethylpyridine : This is a common and direct method involving the reaction of 2-ethylpyridine with a brominating agent like N-bromosuccinimide (NBS) under radical initiation (e.g., using AIBN or photochemical activation).[1] The reaction proceeds via a free radical mechanism, selectively targeting the benzylic position of the ethyl group due to the stability of the resulting benzylic radical.[1]
-
Hydrobromination of 2-(1-Hydroxyethyl)pyridine : This route involves the treatment of the corresponding alcohol, 2-(1-hydroxyethyl)pyridine, with a strong hydrobromic acid source, such as concentrated HBr, typically at elevated temperatures.[1] This reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group is protonated to form a good leaving group (water), which is then displaced by the bromide ion.
The workflow for these synthetic approaches can be visualized as follows:
Caption: Key synthetic pathways to this compound.
Detailed Experimental Protocol: Synthesis from 2-(2-Hydroxyethyl)pyridine
This protocol is adapted from a known procedure for a related isomer, demonstrating the conversion of a hydroxyethylpyridine to its bromoethyl counterpart using concentrated HBr.[6]
Materials:
-
2-(2-Hydroxyethyl)pyridine (1 equivalent)
-
Concentrated Hydrobromic Acid (HBr, 48%) (approx. 10 equivalents)
-
Isopropyl Alcohol (for recrystallization)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 2-(2-hydroxyethyl)pyridine (10 mL, 88.8 mmol).[6]
-
Carefully add concentrated HBr (90 mL) to the flask.[6]
-
Heat the reaction mixture to reflux and maintain for 12-16 hours (overnight).[6] The progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess HBr under reduced pressure using a rotary evaporator.
-
The resulting solid residue is the hydrobromide salt of the product.
-
Recrystallize the crude solid from isopropyl alcohol to yield the purified 2-(2-bromoethyl)pyridine hydrobromide.[6]
Purification Techniques
Due to the nature of the compound, specialized purification is often necessary.
-
Column Chromatography : For the free base, column chromatography using silica gel is the primary method. A carefully selected mobile phase (e.g., a gradient of ethyl acetate in hexanes) is crucial to separate the product from starting materials and byproducts.[1]
-
Recrystallization : The hydrobromide salt is a crystalline solid and can be effectively purified by recrystallization from a suitable solvent like isopropanol.[1][6] A sharp melting point range (149-152°C) is a good indicator of high purity.[1]
Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from its inherent reactivity, which is dominated by the bromoethyl substituent.
Nucleophilic Substitution
The bromine atom is attached to a benzylic-like carbon, making it an excellent leaving group in nucleophilic substitution reactions (Sₙ1 and Sₙ2). This is the most common transformation for this molecule, allowing for the introduction of a wide variety of functional groups.
-
Causality : The pyridine ring stabilizes the transition state (in an Sₙ2 reaction) or the carbocation intermediate (in an Sₙ1 reaction) through resonance and inductive effects. This high reactivity allows for reactions with a broad range of nucleophiles, including amines, thiols, alkoxides, and carbanions.[1][4][7]
Caption: Nucleophilic substitution reactions of this compound.
Cross-Coupling Reactions
While the bromoethyl group is the primary site of reactivity, the pyridine ring itself can participate in transition-metal-catalyzed cross-coupling reactions. However, for these reactions, a bromo-substituted pyridine ring (e.g., 2-bromo-6-(1-bromoethyl)pyridine) would typically be used, where the aryl bromide is less reactive than the benzylic bromide, allowing for selective reactions.[4] Such reactions are cornerstones of modern synthesis for creating C-C and C-heteroatom bonds.[2]
Spectroscopic Characterization
Proper characterization is essential for verifying the structure and purity of this compound. Below are the expected spectroscopic signatures.
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons: 4 signals in the aromatic region (~7.0-8.7 ppm), with characteristic splitting patterns for a 2-substituted pyridine. The proton adjacent to the nitrogen (at C6) will be the most downfield.[6][8] Methine Proton (-CHBr): A quartet around 5.0-5.5 ppm, split by the adjacent methyl protons. Methyl Protons (-CH₃): A doublet around 1.8-2.2 ppm, split by the adjacent methine proton. |
| ¹³C NMR | Aromatic Carbons: 5 distinct signals in the aromatic region (~120-160 ppm). Methine Carbon (-CHBr): A signal around 45-55 ppm. Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around 20-25 ppm. |
| Mass Spec (MS) | Molecular Ion (M⁺): A characteristic pair of peaks for the molecular ion [M]⁺ and [M+2]⁺ with a relative intensity of approximately 1:1, which is the signature isotopic pattern for a molecule containing one bromine atom.[9] |
| Infrared (IR) | C=C, C=N stretching: Peaks in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring. C-H stretching (aromatic): Peaks just above 3000 cm⁻¹. C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹. C-Br stretching: A signal in the fingerprint region, typically 500-650 cm⁻¹. |
Applications in Research and Drug Development
The unique reactivity of this compound makes it a valuable tool for scientists in multiple disciplines.
-
Intermediate for Pharmaceuticals and Agrochemicals : It serves as a key starting material or intermediate in multi-step syntheses of complex biologically active molecules.[1][4] The pyridine scaffold is a common motif in many successful drugs.[2]
-
Synthesis of Novel Heterocycles : The bromoethyl group is used to introduce the 2-pyridylethyl moiety into various molecular frameworks, enabling the construction of novel heterocyclic systems like triazolopyridines and pyridine-conjugated morpholines.[1]
-
Ligand Development in Catalysis : The pyridine nitrogen can coordinate with transition metals, making this compound and its derivatives useful as ligands in the design of new catalysts for organic reactions.[1]
-
Bioconjugation and Medicinal Chemistry : The reactive bromine allows this compound to function as a linker, attaching the pyridine ring to biomolecules such as peptides or proteins.[1] This is useful for developing probes to study biological processes or for creating targeted drug delivery systems. While specific data is limited, pyridine derivatives are widely studied for potential antimicrobial properties.[1]
Safety, Handling, and Storage
As with any reactive chemical, proper handling and storage are paramount to ensure laboratory safety.
-
Hazards : this compound is considered a skin and eye irritant.[1] Related bromo-pyridine compounds are classified as harmful if swallowed and may cause respiratory irritation.[10]
-
Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (inspect before use), safety glasses with side-shields, and a lab coat.[11]
-
Handling : Avoid contact with skin and eyes. For solid forms (like the hydrobromide salt), avoid dust formation. Do not eat, drink, or smoke when using this product.[10]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[11] Keep it away from incompatible substances such as strong oxidizing agents.[12]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]
Conclusion
This compound is a synthetically valuable and highly reactive intermediate. Its utility is primarily driven by the electrophilic nature of the benzylic carbon, which allows for a vast array of nucleophilic substitution reactions. This, combined with the presence of the pyridine ring, makes it an essential building block for constructing complex heterocyclic molecules with significant potential in medicinal chemistry, materials science, and catalysis. A firm grasp of its synthesis, reactivity, and handling requirements allows researchers to fully exploit its potential in creating novel and functional molecules.
References
- 1. Buy this compound | 75504-01-7 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C7H8BrN | CID 15373657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy 2-Bromo-6-(1-bromoethyl)pyridine (EVT-8899200) [evitachem.com]
- 5. PubChemLite - this compound hydrobromide (C7H8BrN) [pubchemlite.lcsb.uni.lu]
- 6. prepchem.com [prepchem.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. aksci.com [aksci.com]
- 12. aksci.com [aksci.com]
2-(1-Bromoethyl)pyridine CAS number lookup
An In-Depth Technical Guide to 2-(1-Bromoethyl)pyridine: Synthesis, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a versatile heterocyclic building block in organic synthesis. The document details its physicochemical properties, provides an in-depth, field-proven protocol for its synthesis via radical bromination, and elucidates the underlying reaction mechanism. Furthermore, it explores the compound's key applications, particularly in the synthesis of fused heterocyclic systems such as imidazo[1,2-a]pyridines. Safety protocols for handling, storage, and disposal are also rigorously outlined. This guide is intended to serve as a practical and authoritative resource for chemists engaged in pharmaceutical research, agrochemical development, and materials science.
Introduction and Core Properties
This compound is a halogenated pyridine derivative recognized for its utility as a reactive intermediate in synthetic chemistry. The presence of a bromine atom at the benzylic-like position of the ethyl group renders it susceptible to nucleophilic substitution, making it an excellent precursor for introducing the 2-picolyl moiety into more complex molecular architectures. Its strategic importance lies in its ability to bridge the gap between simple pyridine starting materials and functionalized, high-value heterocyclic compounds.[1]
The Chemical Abstracts Service (CAS) number for this compound is 75504-01-7 .[2]
Physicochemical and Structural Data
The fundamental properties of this compound are summarized in the table below. This data is essential for reaction planning, stoichiometric calculations, and analytical characterization.
| Property | Value | Source |
| CAS Number | 75504-01-7 | [2] |
| Molecular Formula | C₇H₈BrN | [2] |
| Molecular Weight | 186.05 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| SMILES | CC(Br)c1ccccn1 | [2] |
| InChIKey | NXZNOPMZKPTBHC-UHFFFAOYSA-N | [2] |
Synthesis Methodology: Selective Benzylic Bromination
The most reliable and selective method for preparing this compound is the free-radical bromination of 2-ethylpyridine at the benzylic position.
Rationale for Reagent Selection (E-E-A-T)
-
Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice over molecular bromine (Br₂).[3] Direct use of Br₂ can lead to competing electrophilic addition reactions if any unsaturation is present and is generally less selective.[3] Critically, NBS provides a constant, low concentration of Br₂ throughout the reaction, which is the key to favoring the desired radical substitution pathway over other possibilities.[3]
-
Radical Initiator: The reaction requires an initiator to generate the initial bromine radical. This can be achieved through photochemical means (UV light) or, more commonly in a laboratory setting, with a chemical initiator like benzoyl peroxide (BPO) or 2,2'-azobisisobutyronitrile (AIBN) upon heating.[4] These initiators readily undergo homolytic cleavage to produce radicals that start the chain reaction.
-
Solvent: An inert solvent that is resistant to radical attack is essential. Carbon tetrachloride (CCl₄) has been historically used, but due to its toxicity and environmental impact, safer alternatives like cyclohexane or acetonitrile are now preferred.
Detailed Experimental Protocol
This protocol is adapted from established procedures for benzylic bromination and is designed for self-validation through careful monitoring and characterization.[4]
Materials:
-
2-Ethylpyridine (1.0 eq.)
-
N-Bromosuccinimide (NBS) (1.05 eq., recrystallized)
-
2,2'-Azobisisobutyronitrile (AIBN) (0.05 eq.)
-
Cyclohexane (solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-ethylpyridine (1.0 eq.) and cyclohexane.
-
Reagent Addition: Add N-bromosuccinimide (1.05 eq.) and AIBN (0.05 eq.) to the flask.
-
Reaction: Heat the reaction mixture to reflux (approx. 80-85 °C) under vigorous stirring. The reaction progress can be monitored by TLC or GC-MS. The disappearance of the 2-ethylpyridine spot indicates completion (typically 2-4 hours). During the reaction, the denser succinimide byproduct will precipitate out of the cyclohexane.
-
Work-up (Quenching & Extraction):
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated succinimide.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to neutralize any HBr), saturated Na₂S₂O₃ solution (to quench any remaining bromine), and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically an oil. It can be purified by vacuum distillation to yield this compound as a clear liquid.
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism: Free-Radical Chain Process
The bromination of 2-ethylpyridine with NBS proceeds via a classic free-radical chain mechanism, which is divided into three stages: initiation, propagation, and termination.[5]
-
Initiation: The reaction begins with the homolytic cleavage of the weak N-Br bond in NBS (or the initiator AIBN) by heat or light to generate a bromine radical. This bromine radical is the key chain-carrying species.
-
Propagation: This is a two-step cycle.
-
The highly reactive bromine radical abstracts a hydrogen atom from the benzylic position of 2-ethylpyridine. This step is highly selective for the benzylic position because the resulting 2-pyridylethyl radical is stabilized by resonance with the pyridine ring.
-
The 2-pyridylethyl radical then reacts with a molecule of Br₂ (which is generated in situ from the reaction of HBr with NBS) to form the product, this compound, and a new bromine radical, which continues the chain.
-
-
Termination: The reaction concludes when two radicals combine to form a stable, non-radical species. This can happen in several ways, such as two bromine radicals combining or a bromine radical combining with a 2-pyridylethyl radical.
Caption: Free-radical chain mechanism for the bromination of 2-ethylpyridine.
Characterization and Spectroscopic Data
Proper characterization is critical to confirm the identity and purity of the synthesized product. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose.
Representative Spectroscopic Data
| ¹H NMR (400 MHz, CDCl₃) | Expected δ (ppm) | Multiplicity | Integration | Assignment |
| Pyridine H-6 | ~8.60 | d | 1H | Proton ortho to N |
| Pyridine H-4 | ~7.70 | td | 1H | Proton para to N |
| Pyridine H-3 | ~7.50 | d | 1H | Proton meta to N |
| Pyridine H-5 | ~7.20 | ddd | 1H | Proton meta to N |
| Methine CH | ~5.20 | q | 1H | -CH(Br)- |
| Methyl CH₃ | ~2.00 | d | 3H | -CH₃ |
| ¹³C NMR (100 MHz, CDCl₃) | Expected δ (ppm) | Assignment |
| Pyridine C-2 | ~160 | Carbon attached to ethyl |
| Pyridine C-6 | ~149 | Carbon ortho to N |
| Pyridine C-4 | ~136 | Carbon para to N |
| Pyridine C-3 | ~124 | Carbon meta to N |
| Pyridine C-5 | ~122 | Carbon meta to N |
| Methine CH | ~45 | -CH(Br)- |
| Methyl CH₃ | ~25 | -CH₃ |
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the reactivity of the C-Br bond. It serves as a potent electrophile in reactions with a wide range of nucleophiles.
Nucleophilic Substitution
The bromide is an excellent leaving group, readily displaced by nucleophiles such as amines, alkoxides, and thiolates. This allows for the straightforward introduction of the 2-pyridylethyl scaffold into various molecules.[9][10]
Key Application: Synthesis of Imidazo[1,2-a]pyridines
A prominent application is the synthesis of the imidazo[1,2-a]pyridine core, a privileged scaffold in medicinal chemistry found in drugs like Zolpidem.[11] The synthesis is typically a one-pot reaction where this compound (or an in-situ generated α-bromo ketone) reacts with a 2-aminopyridine derivative.[12]
Reaction Scheme: this compound reacts with a 2-aminopyridine. The amino group of the aminopyridine first displaces the bromide in an Sₙ2 reaction. The resulting intermediate then undergoes an intramolecular cyclization and subsequent aromatization (often via oxidation or tautomerization) to yield the final fused heterocyclic product.[13][14]
Safety, Handling, and Disposal
Working with this compound and its precursors requires adherence to strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[15][16]
-
Handling: This compound is a suspected skin and eye irritant.[1] Avoid all personal contact. Use spark-proof tools and work away from sources of ignition.[17]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents and strong acids.[16]
-
Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite or sand), collect in a sealed container, and treat as hazardous waste. Ensure the area is well-ventilated.[16]
-
Disposal: Dispose of waste material and empty containers in accordance with local, regional, and national hazardous waste regulations. Never pour down the drain.[16]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | C7H8BrN | CID 15373657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. byjus.com [byjus.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 16. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
synthesis of 2-(1-Bromoethyl)pyridine from 2-acetylpyridine
An In-depth Technical Guide for the Synthesis of 2-(1-Bromoethyl)pyridine from 2-Acetylpyridine
Abstract
This guide provides a comprehensive, technically-grounded protocol for the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is presented as a robust two-step process commencing with the selective reduction of 2-acetylpyridine to 2-(1-hydroxyethyl)pyridine, followed by the stereospecific bromination of the resulting secondary alcohol. This document elucidates the underlying chemical principles, provides detailed, step-by-step experimental procedures, outlines critical safety protocols, and describes methods for purification and characterization. The content is designed for researchers, chemists, and professionals in the field of drug discovery, emphasizing mechanistic understanding and practical, field-proven insights to ensure reproducible and efficient synthesis.
Introduction: Significance of this compound
In the landscape of modern drug development, pyridine-containing scaffolds are ubiquitous due to their ability to engage in hydrogen bonding and other key biological interactions. This compound, in particular, serves as a highly versatile synthetic intermediate.[1] Its utility stems from the presence of a reactive bromine atom on the ethyl side chain, which acts as an excellent leaving group for nucleophilic substitution reactions. This allows for the facile introduction of the 2-pyridylethyl moiety into a wide array of more complex molecular architectures. Researchers leverage this reactivity to construct novel heterocyclic systems, such as triazolopyridines, and to modify biomolecules, underscoring its importance as a precursor in the synthesis of potential therapeutic agents.[1]
Synthetic Strategy: A Two-Step Reduction-Bromination Pathway
The conversion of 2-acetylpyridine to this compound is most effectively achieved through a two-step synthetic sequence. This strategy is predicated on first reducing the ketone functionality to a secondary alcohol, which is then converted to the target alkyl bromide. This approach offers high yields and excellent control over the reaction outcome.
Caption: Overall workflow for the synthesis of this compound.
Step 1: Selective Reduction of 2-Acetylpyridine
Mechanism and Rationale for Reagent Selection
The first transformation involves the reduction of the ketone in 2-acetylpyridine to the corresponding secondary alcohol, 2-(1-hydroxyethyl)pyridine. For this purpose, sodium borohydride (NaBH₄) is the reagent of choice.
Rationale: Sodium borohydride is a mild and selective reducing agent, highly effective for the reduction of aldehydes and ketones.[2] Unlike more powerful hydride reagents such as lithium aluminum hydride (LiAlH₄), NaBH₄ is compatible with protic solvents like methanol or ethanol and does not reduce more stable functional groups like esters or amides.[2][3] This selectivity, combined with its greater operational safety and ease of handling, makes it ideal for this synthesis.
Mechanism: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of 2-acetylpyridine.[4][5] This attack breaks the C=O pi bond, forming a tetrahedral alkoxide intermediate. In the second stage, a proton source, typically the solvent (e.g., methanol) or a mild acid added during workup, protonates the negatively charged oxygen atom to yield the final alcohol product.[2][6]
Detailed Experimental Protocol: Reduction
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-acetylpyridine (e.g., 10.0 g, 82.5 mmol) and methanol (100 mL). Cool the flask in an ice-water bath to 0-5 °C.
-
Reagent Addition: While stirring vigorously, add sodium borohydride (e.g., 1.87 g, 49.5 mmol, 0.6 eq) portion-wise over 15-20 minutes. The portion-wise addition is crucial to control the exothermic reaction and the accompanying hydrogen gas evolution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting material spot (2-acetylpyridine) and the appearance of a more polar product spot (2-(1-hydroxyethyl)pyridine) indicates completion.
-
Quenching and Work-up:
-
Carefully cool the flask again in an ice bath.
-
Slowly add 2 M hydrochloric acid (HCl) dropwise to quench the excess NaBH₄ and neutralize the mixture. Be cautious, as hydrogen gas will be evolved. Continue adding acid until the pH is approximately 7.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the resulting aqueous residue with dichloromethane (DCM) or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield crude 2-(1-hydroxyethyl)pyridine as an oil, which can be used in the next step without further purification.
-
Step 2: Bromination of 2-(1-hydroxyethyl)pyridine
Mechanism and Rationale for Reagent Selection
The conversion of the secondary alcohol to the desired alkyl bromide is a critical step. While hydrobromic acid (HBr) can be used, it often proceeds through an Sₙ1 mechanism for secondary alcohols, which can lead to carbocation rearrangements and other side reactions.[7][8] Phosphorus tribromide (PBr₃) is a superior reagent for this transformation as it reliably proceeds via an Sₙ2 mechanism, avoiding rearrangements and ensuring a clean conversion with inversion of stereochemistry.[7][9][10]
Mechanism: The reaction with PBr₃ occurs in two main stages:
-
Activation of the Alcohol: The oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic phosphorus atom of PBr₃. This displaces a bromide ion and forms an alkoxy-dibromophosphite intermediate. This step effectively converts the poor leaving group (-OH) into a much better one.[11][12]
-
Nucleophilic Substitution (Sₙ2): The bromide ion (Br⁻) that was displaced in the first step acts as a nucleophile and performs a backside attack on the carbon atom bonded to the activated oxygen. This classic Sₙ2 displacement results in the formation of the C-Br bond with an inversion of configuration at the carbon center, while ejecting the O-PBr₂ group.[11][12]
Caption: Sₙ2 mechanism for the bromination of an alcohol using PBr₃.
Detailed Experimental Protocol: Bromination
-
Setup: In a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the crude 2-(1-hydroxyethyl)pyridine (from Step 1, ~82.5 mmol) in anhydrous dichloromethane (DCM, 100 mL). Equip the flask with a magnetic stir bar and a dropping funnel.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add phosphorus tribromide (PBr₃) (e.g., 9.7 mL, 27.5 mmol, 0.33 eq) dropwise via the dropping funnel over 30 minutes. Maintain the temperature below 5 °C during the addition, as the reaction is exothermic.[10]
-
Reaction: After the addition is complete, allow the mixture to stir at 0 °C for one hour, then let it warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates the consumption of the starting alcohol.
-
Quenching and Work-up:
-
Cool the reaction mixture back down to 0 °C.
-
Very slowly and carefully, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution dropwise until gas evolution ceases and the pH of the aqueous layer is basic (~8-9). This neutralizes excess PBr₃ and the phosphorous acid byproduct.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine all organic layers and wash with brine (1 x 50 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification and Characterization
Purification Strategy
The crude product obtained after the work-up often contains minor impurities. Purification is typically achieved via flash column chromatography on silica gel.[1]
-
Slurry: Adsorb the crude oil onto a small amount of silica gel.
-
Column: Pack a silica gel column using a suitable eluent system, such as a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20% ethyl acetate).
-
Elution: Load the adsorbed crude product onto the column and elute with the solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a purified oil.
Analytical Characterization
The identity and purity of the final product should be confirmed by spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, a quartet for the methine proton (-CHBr), and a doublet for the methyl protons (-CH₃).
-
¹³C NMR: The carbon NMR will show distinct signals for the pyridine ring carbons as well as the two carbons of the bromoethyl side chain.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound (186.05 g/mol for C₇H₈BrN) and show a characteristic isotopic pattern for the presence of one bromine atom.
-
Infrared (IR) Spectroscopy: Will show characteristic C-H, C=C, and C=N stretching frequencies for the aromatic pyridine ring.
Quantitative Data Summary
| Parameter | Step 1: Reduction | Step 2: Bromination |
| Starting Material | 2-Acetylpyridine | 2-(1-Hydroxyethyl)pyridine |
| Reagent | Sodium Borohydride (NaBH₄) | Phosphorus Tribromide (PBr₃) |
| Equivalents | 0.6 eq | 0.33-0.4 eq |
| Solvent | Methanol | Anhydrous Dichloromethane |
| Temperature | 0 °C to RT | 0 °C to RT |
| Reaction Time | 1-2 hours | 3-4 hours |
| Typical Yield | >95% (crude) | 70-85% (after purification) |
Safety and Hazard Management
This synthesis involves hazardous materials that require strict adherence to safety protocols. All operations should be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and chemical-resistant gloves.
-
Sodium Borohydride (NaBH₄):
-
Hazards: Toxic if swallowed or in contact with skin. Reacts violently with water to release flammable hydrogen gas, which may ignite spontaneously. Causes severe skin and eye burns.
-
Handling: Handle under an inert gas if possible and protect from moisture. Avoid formation of dust.[13] Emergency eye wash stations and safety showers must be readily available.[14]
-
Spills: Cover spills with dry lime, sand, or soda ash. Do NOT use water.[14]
-
-
Phosphorus Tribromide (PBr₃):
-
Hazards: Highly corrosive and causes severe skin and eye burns with possible eye damage.[15][16] Reacts violently with water, producing toxic and corrosive fumes of HBr.[10][17]
-
Handling: Handle in a well-ventilated fume hood.[17] Wear a face shield in addition to goggles.[15] Store in a cool, dry place away from water and moisture.[18]
-
Spills: Use absorbent materials like sand or vermiculite. Do not use water for cleanup.[15][17]
-
-
Waste Disposal:
-
Quenched reaction mixtures and aqueous waste should be neutralized before disposal.
-
Halogenated organic waste (DCM) must be collected in a designated, properly labeled container.
-
Consult local and institutional regulations for proper chemical waste disposal.
-
Conclusion
The is a reliable and efficient two-step process that is fundamental for accessing a key intermediate in pharmaceutical and chemical research. By employing a selective reduction with sodium borohydride followed by a controlled Sₙ2 bromination with phosphorus tribromide, researchers can obtain the target compound in high yield and purity. Careful attention to the mechanistic principles, reaction conditions, and stringent safety protocols outlined in this guide is paramount for achieving successful and reproducible results.
References
- 1. Buy this compound | 75504-01-7 [smolecule.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 6. books.rsc.org [books.rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 10. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 11. PBr3 Reaction: Mechanism, Examples & Exam Tips Explained [vedantu.com]
- 12. orgosolver.com [orgosolver.com]
- 13. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 14. nj.gov [nj.gov]
- 15. nj.gov [nj.gov]
- 16. tcichemicals.com [tcichemicals.com]
- 17. WERCS Studio - Application Error [assets.thermofisher.com]
- 18. prochemonline.com [prochemonline.com]
Navigating the Spectroscopic Landscape of 2-(1-Bromoethyl)pyridine: An In-depth NMR Technical Guide
Introduction: The Imperative of Spectroscopic Precision in Modern Drug Discovery
In the intricate tapestry of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques available to the modern scientist, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for delineating the precise architecture of organic molecules. This guide provides an in-depth technical exploration of the NMR spectroscopic data for 2-(1-Bromoethyl)pyridine, a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. By delving into the nuances of its ¹H and ¹³C NMR spectra, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary for the confident characterization of this and similar pyridine derivatives.
The strategic placement of a bromoethyl group at the 2-position of the pyridine ring imparts unique reactivity to the molecule, making it a valuable precursor in the synthesis of a diverse array of more complex structures.[1] A thorough understanding of its spectroscopic signature is, therefore, not merely an academic exercise but a critical prerequisite for its effective utilization in synthetic endeavors and for ensuring the integrity of downstream applications. This guide will dissect the causality behind the observed chemical shifts and coupling constants, provide a robust experimental framework for data acquisition, and offer a comprehensive reference for the scientific principles underpinning the NMR analysis of substituted pyridines.
Deciphering the Proton Landscape: ¹H NMR Analysis of this compound
The ¹H NMR spectrum of this compound offers a clear and interpretable fingerprint of its molecular structure. The asymmetry of the 2-substituted pyridine ring results in four distinct aromatic proton signals, while the chiral center in the bromoethyl group gives rise to characteristic splitting patterns for the aliphatic protons.
Expected ¹H NMR Spectral Data
The following table summarizes the anticipated ¹H NMR spectroscopic data for this compound. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference such as tetramethylsilane (TMS). The coupling constants (J) are given in Hertz (Hz).
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | ~8.5 - 8.6 | Doublet (d) | ~4.0 - 5.0 | 1H |
| H-4 | ~7.6 - 7.8 | Triplet of doublets (td) | ³J ≈ 7.7, ⁴J ≈ 1.8 | 1H |
| H-5 | ~7.2 - 7.4 | Doublet of doublets (dd) | ³J ≈ 7.5, ³J ≈ 4.8 | 1H |
| H-3 | ~7.4 - 7.6 | Doublet (d) | ~7.8 | 1H |
| CH(Br) | ~5.2 - 5.4 | Quartet (q) | ~6.8 | 1H |
| CH₃ | ~1.9 - 2.1 | Doublet (d) | ~6.8 | 3H |
Note: The exact chemical shifts can be influenced by the solvent used for the NMR measurement.
Expert Interpretation and Rationale
-
The Aromatic Region: The protons on the pyridine ring resonate in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the nitrogen atom.[2] The H-6 proton, being in the ortho position to the nitrogen, is the most deshielded and appears at the lowest field. The relative positions of H-3, H-4, and H-5 are influenced by the electronic effects of the 2-(1-bromoethyl) substituent.
-
The Aliphatic Side Chain: A key feature of the ¹H NMR spectrum is the presence of a quartet and a doublet for the bromoethyl group, confirming the CH-CH₃ connectivity. The methine proton (CH(Br)) is significantly deshielded to approximately 5.2-5.4 ppm due to the strong electron-withdrawing effect of the adjacent bromine atom. This proton's signal is split into a quartet by the three neighboring methyl protons. Conversely, the methyl protons (CH₃) appear as a doublet around 1.9-2.1 ppm, being split by the single methine proton. This characteristic quartet-doublet pattern is a classic indicator of an ethyl group where one of the methylene protons is replaced by a substituent.
Unveiling the Carbon Skeleton: ¹³C NMR Analysis of this compound
The ¹³C NMR spectrum provides a direct view of the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a series of singlet peaks, each corresponding to a unique carbon environment.
Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~162 - 165 |
| C-6 | ~149 - 151 |
| C-4 | ~136 - 138 |
| C-5 | ~123 - 125 |
| C-3 | ~120 - 122 |
| CH(Br) | ~45 - 50 |
| CH₃ | ~25 - 28 |
Causality of Chemical Shifts
-
Pyridine Ring Carbons: The carbon atoms of the pyridine ring exhibit a wide range of chemical shifts. The C-2 and C-6 carbons, being adjacent to the electronegative nitrogen atom, are the most deshielded. The presence of the bromoethyl substituent at the C-2 position further influences the chemical shifts of the ring carbons.
-
Aliphatic Side Chain Carbons: The carbon atom bearing the bromine (CH(Br)) is expected to resonate at a significantly downfield position (around 45-50 ppm) due to the strong deshielding effect of the halogen. The methyl carbon (CH₃) will appear at a much higher field (around 25-28 ppm).
A Robust Framework for Data Acquisition: Experimental Protocols
To ensure the acquisition of high-quality, reproducible NMR data, a standardized and well-defined experimental protocol is essential. The following sections provide a step-by-step methodology for the NMR analysis of this compound.
Sample Preparation
-
Compound Purity: Ensure the sample of this compound is of high purity (≥95%) to avoid interference from impurities in the NMR spectra.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the compound. Chloroform-d (CDCl₃) is a common choice for many organic molecules. For quantitative analysis, the use of an internal standard is recommended.
-
Concentration: Prepare a solution with a concentration of approximately 5-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion.
1D ¹H NMR Acquisition
-
Spectrometer Setup: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30 on a Bruker spectrometer).
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0 to 10 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay (D1): A delay of 1-2 seconds is usually sufficient. For quantitative measurements, a longer delay (5 times the longest T₁) is necessary.
-
Number of Scans: Depending on the sample concentration, 8 to 16 scans are typically adequate to achieve a good signal-to-noise ratio.
-
1D ¹³C{¹H} NMR Acquisition
-
Spectrometer Setup: Tune the probe for ¹³C and lock and shim as for the ¹H experiment.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: A wider spectral width is required for ¹³C NMR (e.g., 0 to 200 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2 seconds is a good starting point.
-
Number of Scans: Due to the lower sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 128 to 1024 or more) is generally required.
-
2D NMR Experiments for Unambiguous Assignment
For complex molecules or to definitively confirm assignments, 2D NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, revealing the connectivity within spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, crucial for identifying quaternary carbons and connecting different fragments of the molecule.
Visualizing the Molecular Connectivity and Workflow
Diagrams are powerful tools for visualizing molecular structures and experimental workflows.
Caption: Molecular structure of this compound.
Caption: A logical workflow for the NMR-based structure elucidation of organic molecules.
Conclusion: A Foundation for Confident Characterization
This technical guide has provided a comprehensive overview of the NMR spectroscopic data for this compound. By combining experimentally derived insights with established spectroscopic principles, we have presented a detailed analysis of its ¹H and predicted ¹³C NMR spectra. The causality behind the observed chemical shifts and coupling patterns has been explained, offering a deeper understanding of the structure-spectrum relationship. Furthermore, the inclusion of a robust, step-by-step experimental protocol provides a practical framework for researchers to acquire high-quality NMR data, not only for the title compound but for a wide range of similar small molecules. The judicious application of 1D and 2D NMR techniques, as outlined in this guide, will empower scientists in the fields of drug discovery and materials science to confidently characterize their compounds, thereby accelerating the pace of innovation.
References
2-(1-Bromoethyl)pyridine IR spectrum analysis
An In-Depth Technical Guide to the Infrared Spectrum Analysis of 2-(1-Bromoethyl)pyridine
Abstract
This compound is a pivotal intermediate in synthetic organic chemistry and drug development, valued for its role as a versatile building block in constructing complex heterocyclic systems.[1][2] Its utility stems from the reactive benzylic bromine, which serves as a handle for nucleophilic substitution, and the pyridine scaffold, a common motif in pharmacologically active compounds. Accurate and rapid characterization of this reagent is paramount to ensure purity and confirm structural integrity before its use in multi-step syntheses. Infrared (IR) spectroscopy provides a powerful, non-destructive method for this purpose. This guide offers a detailed analysis of the vibrational spectroscopy of this compound, presenting a framework for interpreting its IR spectrum to confirm identity, assess purity, and monitor reactions. We will dissect the spectrum based on fundamental vibrational modes, provide a robust experimental protocol, and outline a self-validating system for spectral interpretation tailored for researchers and drug development professionals.
Molecular Structure and Fundamental Vibrational Modes
The infrared spectrum of a molecule is a direct manifestation of its covalent bond vibrations. To interpret the spectrum of this compound, we must first deconstruct its structure into its constituent functional groups, each with its own set of characteristic vibrational frequencies. The molecule comprises three key regions: the 2-substituted pyridine ring, the aliphatic ethyl side-chain containing a chiral center, and the carbon-bromine bond.
Each of these components contributes a unique signature to the overall IR spectrum, allowing for a comprehensive structural confirmation. The logical relationship between the molecular structure and its expected spectral features is outlined below.
Caption: Molecular deconstruction of this compound into its primary functional groups and their corresponding IR vibrational modes.
Predicted IR Absorption Profile: A Region-by-Region Analysis
The IR spectrum of this compound can be logically divided into four principal regions, each containing diagnostic peaks that, when assessed together, provide a unique molecular fingerprint.
Region I: C-H Stretching Vibrations (3200-2800 cm⁻¹)
This region is dominated by the stretching vibrations of carbon-hydrogen bonds. A key diagnostic feature is the clear separation between aromatic and aliphatic C-H stretches.
-
Aromatic C-H Stretch (3100-3000 cm⁻¹): Weak to medium intensity sharp peaks appearing above 3000 cm⁻¹ are characteristic of the C-H bonds on the pyridine ring. Multiple bands are expected in this region.[3]
-
Aliphatic C-H Stretch (3000-2850 cm⁻¹): Medium to strong absorptions appearing just below 3000 cm⁻¹ arise from the methyl (CH₃) and methine (CH) groups of the ethyl side-chain.[4] The presence of both aromatic and aliphatic C-H stretches is the first point of confirmation for the gross structure.
Region II: Aromatic Ring Vibrations (1650-1400 cm⁻¹)
The vibrations within the pyridine ring provide strong, sharp absorptions that are highly characteristic of the aromatic system.
-
C=C and C=N Ring Stretching (1615-1465 cm⁻¹): Pyridine derivatives typically exhibit a series of two to four sharp bands of medium to strong intensity in this region.[5] These bands correspond to the stretching of the double bonds within the aromatic ring. For 2-substituted pyridines, characteristic absorptions are expected near 1590, 1560, 1470, and 1430 cm⁻¹.
Region III: Aliphatic Bending and C-H Wagging (1470-1150 cm⁻¹)
This area contains information about the aliphatic portion of the molecule.
-
C-H Bending (1470-1370 cm⁻¹): Asymmetric and symmetric bending vibrations of the methyl group and scissoring of the methine group produce medium intensity bands here.
-
-CH(Br)- Wagging (1300-1150 cm⁻¹): In terminal alkyl halides, the wagging of C-H bonds on the halogen-bearing carbon gives rise to a distinct absorption.[6][7] This provides complementary evidence for the bromoethyl group.
Region IV: The Fingerprint Region & Key Diagnostic Peaks (< 1000 cm⁻¹)
This complex region contains a wealth of structural information, including the two most critical peaks for confirming the identity of this compound.
-
C-H Out-of-Plane (OOP) Bending (800-730 cm⁻¹): The pattern of C-H OOP bending is highly diagnostic of the substitution pattern on an aromatic ring. For a 2-substituted (ortho-disubstituted analogue) pyridine, a strong band is expected in the 770-735 cm⁻¹ range.
-
C-Br Stretch (690-515 cm⁻¹): The presence of a medium to strong absorption in this low-frequency region is the most direct evidence for the carbon-bromine bond.[7][8][9] This peak is often the definitive marker for successful bromination. Its absence would strongly indicate a failed reaction or the presence of an impurity.
Summary of Key Vibrational Frequencies
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Structural Component |
| Aromatic C-H Stretch | 3100 - 3000 | Weak-Medium, Sharp | Pyridine Ring |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium-Strong, Sharp | Ethyl Group |
| C=C, C=N Ring Stretch | 1615 - 1465 | Medium-Strong, Sharp | Pyridine Ring |
| Aliphatic C-H Bend | 1470 - 1370 | Medium | Ethyl Group |
| -CH(Br)- Wag | 1300 - 1150 | Medium | Bromoethyl Group |
| C-H Out-of-Plane Bend | 770 - 735 | Strong | 2-Substituted Pyridine |
| C-Br Stretch | 690 - 515 | Medium-Strong | Carbon-Bromine Bond |
Experimental Protocol: Acquiring a High-Quality Spectrum
The trustworthiness of spectral data begins with a meticulous experimental technique. The following protocol is designed to yield a clean, high-resolution spectrum suitable for unambiguous characterization.
Methodology
-
Sample Preparation (Neat Liquid Film):
-
Rationale: this compound is a liquid at room temperature, making a neat liquid film the simplest and most common preparation method. This avoids solvent peaks that can obscure the spectrum.
-
Procedure:
-
Ensure the salt plates (KBr or NaCl) are clean, dry, and free of scratches. KBr plates are preferred as they are transparent to lower wavenumbers (<650 cm⁻¹), ensuring the C-Br stretch region is fully visible.[8]
-
Place one drop of this compound onto the surface of one plate.
-
Carefully place the second plate on top, spreading the liquid into a thin, uniform film. Avoid air bubbles.
-
Mount the plates in the FTIR spectrometer's sample holder.
-
-
-
Instrument Configuration & Data Acquisition:
-
Rationale: Proper instrument settings are critical for achieving a high signal-to-noise ratio and resolving closely spaced peaks.
-
Procedure:
-
Background Scan: Collect a background spectrum of the empty spectrometer (or with the clean salt plates) to subtract atmospheric H₂O and CO₂ absorptions.
-
Parameter Settings:
-
Scan Range: 4000 cm⁻¹ to 400 cm⁻¹ (if using KBr optics).
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans (co-added to improve signal-to-noise).
-
-
Sample Scan: Acquire the spectrum of the prepared sample.
-
Data Processing: Perform automatic baseline correction and background subtraction.
-
-
Caption: Experimental workflow for acquiring a high-quality FTIR spectrum of liquid this compound.
Spectral Interpretation: A Self-Validating System
A trustworthy analysis relies on a systematic approach to spectral interpretation, using the presence of key peaks to validate each other and assessing the absence of others to confirm purity.
Purity Assessment via Impurity Identification
The synthetic routes to this compound inform the likely impurities.[1] The IR spectrum is an excellent tool for detecting their presence.
-
Unreacted 2-ethylpyridine: This common precursor impurity would be indicated by the absence or significantly reduced intensity of the C-Br stretch (~690-515 cm⁻¹) and the -CH(Br)- wag (~1300-1150 cm⁻¹). The rest of the spectrum would appear very similar.
-
Unreacted 2-(2-hydroxyethyl)pyridine: If synthesized from the corresponding alcohol, this impurity is easily identified by a strong, broad O-H stretching band in the 3500-3200 cm⁻¹ region.[10][11]
-
Elimination Product (2-vinylpyridine): Accidental elimination of HBr can produce 2-vinylpyridine. This impurity would introduce characteristic vinylic =C-H stretching peaks above 3000 cm⁻¹ and a C=C stretch around 1630 cm⁻¹.
Confirmation Workflow
The following decision-making process provides a logical path to confirming the structure and purity of this compound from its IR spectrum.
Caption: Decision workflow for the systematic validation of the this compound structure and purity using its IR spectrum.
Conclusion
Infrared spectroscopy is an indispensable analytical tool for the characterization of this compound. By systematically analyzing the key vibrational regions, a researcher can rapidly and confidently confirm the molecule's identity and assess its purity. The definitive markers for this compound are the simultaneous presence of aromatic C-H stretches (>3000 cm⁻¹), aliphatic C-H stretches (<3000 cm⁻¹), characteristic pyridine ring vibrations (1615-1465 cm⁻¹), a strong out-of-plane bending band indicative of 2-substitution (~770-735 cm⁻¹), and the crucial C-Br stretching vibration in the low-frequency fingerprint region (690-515 cm⁻¹). Adherence to the outlined experimental and interpretive workflows will ensure the generation of reliable, high-quality data, supporting the successful application of this important reagent in research and development.
References
- 1. Buy this compound | 75504-01-7 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Chemistry: Alkyl and aryl halide infrared spectra [openchemistryhelp.blogspot.com]
- 9. quora.com [quora.com]
- 10. prepchem.com [prepchem.com]
- 11. orgchemboulder.com [orgchemboulder.com]
Introduction: The Analytical Significance of 2-(1-Bromoethyl)pyridine
An In-depth Technical Guide to the Mass Spectrometry of 2-(1-Bromoethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This compound is a versatile heterocyclic compound featuring a pyridine ring substituted at the 2-position with a 1-bromoethyl group. With the molecular formula C₇H₈BrN and a monoisotopic mass of approximately 184.984 Da, this molecule serves as a valuable building block in organic synthesis and medicinal chemistry.[1][2] Its utility in creating more complex molecules, from novel ligands in coordination chemistry to precursors for pharmaceuticals, necessitates robust analytical methods for its characterization and quality control.[2]
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a definitive technique for the structural elucidation and identification of this compound. This guide provides an in-depth examination of its mass spectrometric behavior, focusing on the principles of ionization, predictable fragmentation pathways, and the interpretation of spectral data. The insights herein are designed to equip researchers with the expertise to confidently identify this compound and its analogs in complex matrices.
Pillar 1: The Foundational Principles of Ionization and Isotopic Signatures
The analysis of this compound by mass spectrometry is fundamentally governed by its interaction with the ionization source and its inherent isotopic composition. Electron Ionization (EI) is the most common method for this type of molecule, offering high sensitivity and producing information-rich, reproducible fragmentation patterns that act as a molecular fingerprint.[3]
The Critical Role of Bromine's Isotopic Pattern
A key diagnostic feature in the mass spectrum of any bromine-containing compound is the presence of a distinct isotopic signature. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately a 1:1 ratio).[4] Consequently, the molecular ion (the intact molecule that has lost one electron) will appear not as a single peak, but as a pair of peaks of nearly equal intensity, separated by two mass-to-charge (m/z) units.[4][5] This "M+•" and "M+2•" pattern is an unambiguous indicator of the presence of a single bromine atom in the ion. This self-validating feature is invaluable for confirming the identity of the parent molecule and any bromine-containing fragments.
Pillar 2: Experimental Protocol for GC-MS Analysis
To ensure reproducible and accurate data, a well-defined analytical protocol is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method as it separates the analyte from the sample matrix before it enters the mass spectrometer.
Step-by-Step GC-MS Workflow
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound standard or sample.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent such as Dichloromethane or Ethyl Acetate to create a 1 mg/mL stock solution.
-
Perform serial dilutions as necessary to achieve a final concentration in the low µg/mL range, suitable for preventing detector saturation.
-
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/Splitless injector, typically operated in split mode (e.g., 50:1 split ratio) to handle the concentration.
-
Injector Temperature: 250 °C to ensure rapid volatilization.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
GC Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm DB-5ms or HP-5ms with a 0.25 µm film thickness, is ideal for separating a wide range of organic molecules.
-
Oven Temperature Program:
-
Initial Temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes to elute any less volatile components.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV. This energy level is optimal for generating a stable and reproducible fragmentation pattern.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: 40 - 250 m/z. This range is sufficient to capture the molecular ion and all significant fragments of this compound.
-
Data Acquisition: Full scan mode to capture all ion data.
-
Pillar 3: Interpreting the Mass Spectrum of this compound
The EI mass spectrum of this compound is characterized by a distinct molecular ion region and a series of fragment ions that reveal its structure. The fragmentation process is driven by the energetic instability of the molecular ion, which breaks apart into more stable, smaller pieces.[6]
Molecular Ion Region
The molecular ion (M+•) provides the molecular weight of the compound. For this compound, this will appear as a doublet:
-
m/z 185: Corresponding to the molecule containing the ⁷⁹Br isotope [C₇H₈⁷⁹BrN]+•.
-
m/z 187: Corresponding to the molecule containing the ⁸¹Br isotope [C₇H₈⁸¹BrN]+•.
The relative intensity of these two peaks will be approximately 1:1, confirming the presence of one bromine atom.
Major Fragmentation Pathways
The fragmentation of this compound is dominated by the cleavage of the weakest bonds and the formation of the most stable resulting cations. The C-Br bond is relatively weak and its cleavage is a primary fragmentation event.
-
Loss of a Bromine Radical (•Br): This is the most favorable and diagnostically significant fragmentation. The cleavage of the C-Br bond results in the loss of a bromine radical (mass 79 or 81), leading to a highly stable secondary carbocation stabilized by the adjacent pyridine ring. This fragment is often the base peak (the most intense peak) in the spectrum.
-
[C₇H₈BrN]+• → [C₇H₈N]⁺ + •Br
-
m/z 106: This prominent peak corresponds to the 2-(1-ethyl)pyridine cation. Its high abundance is due to the stability of the resulting cation.
-
-
Loss of HBr (Hydrogen Bromide): Another common pathway for alkyl halides is the elimination of a neutral molecule of hydrogen bromide.
-
[C₇H₈BrN]+• → [C₇H₇N]+• + HBr
-
m/z 105: This peak corresponds to the 2-vinylpyridine radical cation.
-
-
Alpha Cleavage - Loss of a Methyl Radical (•CH₃): Cleavage of the C-C bond adjacent to the pyridine ring can occur, leading to the loss of a methyl radical.
-
[C₇H₈BrN]+• → [C₆H₅NBr]⁺ + •CH₃
-
m/z 170/172: This fragment appears as a 1:1 doublet corresponding to the 2-(bromomethyl)pyridinium ion.
-
-
Pyridine Ring Fragments: The stable aromatic pyridine ring can also produce characteristic ions.
-
m/z 78: This peak can be attributed to the pyridinium cation [C₅H₄N]⁺, formed through more complex rearrangements or cleavage of the entire ethyl bromide substituent.
-
Summary of Key Spectral Features
| m/z Value | Proposed Fragment Ion | Formula | Comments |
| 185/187 | Molecular Ion | [C₇H₈BrN]⁺• | Characteristic 1:1 doublet, confirms presence of one Br atom. |
| 106 | 2-(1-ethyl)pyridine cation | [C₇H₈N]⁺ | Typically the base peak. Formed by loss of •Br. |
| 105 | 2-vinylpyridine radical cation | [C₇H₇N]⁺• | Formed by neutral loss of HBr. |
| 170/172 | 2-(bromomethyl)pyridinium ion | [C₆H₅NBr]⁺ | Formed by loss of •CH₃ (alpha cleavage). 1:1 doublet pattern. |
| 78 | Pyridinium cation | [C₅H₄N]⁺ | Characteristic fragment of the pyridine ring. |
Conclusion: A Self-Validating Analytical Approach
The mass spectrometric analysis of this compound is a robust and highly specific method. The power of this technique lies in its self-validating nature. The presence of the M+•/M+2• doublet at m/z 185/187 provides immediate confirmation of the elemental formula's bromine content. This, combined with the predictable and logical fragmentation pattern—most notably the formation of a stable base peak at m/z 106 via the loss of a bromine radical—allows for confident and unambiguous structural confirmation. By following the detailed protocol and understanding the fragmentation logic outlined in this guide, researchers can effectively leverage mass spectrometry for the reliable identification and characterization of this important chemical building block. For ultimate confirmation, comparison of the acquired spectrum against a reference library, such as the NIST Mass Spectral Library, is always recommended.[7][8]
References
- 1. This compound | C7H8BrN | CID 15373657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. smolecule.com [smolecule.com]
- 3. rroij.com [rroij.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Pyridine, 2-bromo- [webbook.nist.gov]
- 8. Pyridine, 2-bromo- [webbook.nist.gov]
Solubility Profile of 2-(1-Bromoethyl)pyridine in Organic Solvents: A Senior Application Scientist's Guide
An In-depth Technical Guide for Researchers
Executive Summary: 2-(1-Bromoethyl)pyridine is a pivotal building block in medicinal chemistry and organic synthesis, valued for its unique structure featuring a reactive bromoethyl group attached to a pyridine ring.[1] A comprehensive understanding of its solubility is fundamental for its effective use in reaction design, purification, and formulation development. This guide provides a deep dive into the theoretical and practical aspects of determining the solubility of this compound. It synthesizes established chemical principles with field-proven experimental protocols, offering researchers, scientists, and drug development professionals a robust framework for handling this versatile compound.
Introduction to this compound
This compound, with the chemical formula C₇H₈BrN, is a halogenated pyridine derivative.[2] Its structure is characterized by a pyridine ring, which imparts basicity and aromaticity, and a bromoethyl substituent at the 2-position, which introduces a reactive center for nucleophilic substitution.[1][3] This dual functionality makes it a valuable precursor for synthesizing a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and functional materials.[1]
The solubility of a reagent is a critical parameter that dictates its utility. It influences reaction kinetics, determines the choice of purification methods like crystallization and chromatography, and is paramount in the development of liquid-phase assays and formulations. This guide elucidates the factors governing the solubility of this compound and provides detailed methodologies for its empirical determination.
Theoretical Principles of Solubility
The solubility of a substance is governed by the principle "like dissolves like," which states that substances with similar intermolecular forces are likely to be soluble in one another.[4] The molecular structure of this compound presents several features that influence its interaction with various solvents:
-
Polarity and the Pyridine Ring: The nitrogen atom in the pyridine ring creates a dipole moment, making it a polar molecule.[5] This polarity suggests good solubility in polar solvents. Pyridine itself is miscible with a wide range of polar and nonpolar solvents, including water, ethanol, ether, and chloroform.[5][6]
-
Hydrogen Bonding: While the molecule itself does not have a hydrogen bond donor, the nitrogen atom can act as a hydrogen bond acceptor. This facilitates interaction with polar protic solvents like water and alcohols.
-
Van der Waals Forces: The ethyl group and the overall molecular structure contribute to Van der Waals forces, allowing for some degree of solubility in less polar or nonpolar solvents.
-
Reactivity: The benzylic bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution.[3] This is a critical consideration, as protic solvents (e.g., methanol, ethanol) or nucleophilic aprotic solvents could potentially react with the solute, especially under prolonged exposure or elevated temperatures. This reactivity can lead to degradation and an inaccurate assessment of solubility.
Based on these principles, a predicted solubility profile can be hypothesized, which must then be confirmed by empirical testing.
Predicted Solubility Profile
A qualitative prediction of solubility for this compound in common organic solvent classes is as follows:
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMF, DMSO): High solubility is expected due to strong dipole-dipole interactions.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): Good solubility is predicted due to polarity and hydrogen bond acceptance. However, the potential for solvolysis exists. The hydrobromide salt form is noted to be soluble in methanol.[7]
-
Nonpolar Solvents (e.g., Hexane, Toluene): Limited to moderate solubility is expected. While the pyridine ring is polar, the overall molecule has nonpolar character that will allow for some interaction with nonpolar solvents.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): High solubility is anticipated, as these solvents are effective at dissolving a wide range of organic compounds with moderate polarity.
Experimental Determination of Solubility
A multi-step approach, beginning with qualitative screening and proceeding to a quantitative method, provides a comprehensive solubility profile.
Causality in Experimental Design
The choice of experimental method is dictated by the required precision. A qualitative test is a rapid, resource-efficient way to screen a wide range of solvents, ideal for initial process development. For applications requiring precise concentration data, such as reaction stoichiometry or formulation, a more rigorous quantitative method like the isothermal saturation (shake-flask) method is necessary. This method is considered a gold standard for its reliability, but it is more time and resource-intensive.[4] The use of analytical techniques like HPLC or GC for quantification is crucial because it provides selectivity and sensitivity, allowing for accurate measurement of the dissolved analyte even in the presence of impurities or degradation products.
Qualitative Solubility Screening Protocol
This protocol provides a rapid assessment of solubility, generally classifying it as "soluble," "partially soluble," or "insoluble."
Methodology:
-
Preparation: Dispense 1 mL of the selected organic solvent into a clear glass vial (e.g., 4 mL vial).
-
Solute Addition: Add approximately 20 mg of this compound to the vial. This corresponds to a concentration of ~20 mg/mL.
-
Mixing: Cap the vial and vortex the mixture vigorously for 60 seconds at ambient temperature (e.g., 25 °C).[8]
-
Observation: Allow the vial to stand for 1 minute and visually inspect for any undissolved solid.
-
Classification:
-
Soluble: The solution is a clear, single phase with no visible solid particles.
-
Partially Soluble: Some solid has dissolved, but undissolved particles remain. The solution may appear hazy or have visible sediment.
-
Insoluble: The vast majority of the solid remains undissolved.[8]
-
-
Confirmation (if partially soluble/soluble): Add another 30 mg of solute (for a total of 50 mg/mL) and repeat steps 3-4 to further assess the solubility limit.
Quantitative Solubility Measurement: Isothermal Saturation Method
This protocol determines the equilibrium solubility of the compound in a given solvent at a specific temperature.
Methodology:
-
System Preparation: Add an excess amount of this compound to a vial containing a known volume of the chosen solvent (e.g., 100 mg in 2 mL of solvent). The excess solid is crucial to ensure saturation is reached.
-
Equilibration: Seal the vial and place it in an incubator shaker or on a stirring plate set to a constant temperature (e.g., 25 °C). Agitate the slurry for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[4] The time required should be determined empirically by sampling at various time points (e.g., 8, 16, 24, 48 hours) until the concentration in solution remains constant.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. Alternatively, centrifuge the sample to pellet the undissolved solid. This step is critical to avoid aspirating solid particles, which would artificially inflate the measured concentration.
-
Sample Preparation: Carefully withdraw a known volume of the clear supernatant. Immediately dilute this aliquot with a suitable solvent (often the mobile phase for HPLC analysis) to prevent precipitation and to bring the concentration within the calibrated range of the analytical method. A large dilution factor (e.g., 1:100 or 1:1000) is typically required.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID).
-
Calculation: Calculate the original concentration in the saturated solution using the following formula:
Solubility (mg/mL) = (Concentration of diluted sample from calibration curve) × (Dilution Factor)
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the quantitative solubility determination process.
Caption: Workflow for quantitative solubility determination.
Illustrative Solubility Data
As quantitative public data is scarce, the following table presents a set of illustrative qualitative solubility results based on the predicted profile. Researchers should use this as a template to be populated with their own experimental data.
| Solvent Class | Solvent | Predicted Solubility (>50 mg/mL) | Potential Concerns |
| Polar Aprotic | Acetonitrile | Soluble | None |
| DMSO | Soluble | High boiling point, difficult to remove | |
| Polar Protic | Methanol | Soluble | Potential for solvolysis over time |
| Isopropanol | Soluble | Potential for solvolysis over time | |
| Nonpolar | Toluene | Partially Soluble | None |
| n-Hexane | Insoluble | None | |
| Chlorinated | Dichloromethane | Soluble | Volatility, potential for reaction with amines |
Safety and Handling Precautions
-
General Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[9][10] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9][11]
-
Hazards: Brominated organic compounds can be toxic if swallowed, fatal in contact with skin, and cause skin and eye irritation.[10] May cause respiratory irritation.[11]
-
Storage: Store in a cool, tightly closed container in a well-ventilated area, away from heat and ignition sources.[9][10] Some suppliers recommend storage in an inert atmosphere at freezer temperatures (-20°C).
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Avoid generating dust or vapors.[11]
Conclusion
This compound is a polar molecule with a predicted high degree of solubility in a wide range of polar aprotic and protic organic solvents, and moderate to limited solubility in nonpolar solvents. Its reactive bromoethyl group necessitates careful consideration of solvent choice and experimental conditions to avoid degradation during analysis. The experimental protocols provided in this guide offer a robust framework for both rapid screening and precise quantitative determination of its solubility. Accurate solubility data is indispensable for optimizing synthetic procedures, developing effective purification strategies, and advancing the application of this important chemical intermediate in research and development.
References
- 1. Buy this compound | 75504-01-7 [smolecule.com]
- 2. This compound | C7H8BrN | CID 15373657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(1-Bromoethyl)-3-chloro-5-(trifluoromethyl)pyridine [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Pyridine [chemeurope.com]
- 7. Buy 2-(2-Bromoethyl)pyridine hydrobromide | 72996-65-7 [smolecule.com]
- 8. chem.ws [chem.ws]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
The Synthesis of 2-(1-Bromoethyl)pyridine: A-Depth Technical Guide for Researchers
Introduction: The Versatility of a Key Pyridine Intermediate
2-(1-Bromoethyl)pyridine is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of more complex molecules.[1] Its structure, featuring a pyridine ring substituted at the 2-position with a bromoethyl group, offers a reactive handle for nucleophilic substitution and cross-coupling reactions. This reactivity makes it an invaluable intermediate in the fields of medicinal chemistry and materials science, where it is utilized in the development of novel pharmaceuticals, agrochemicals, and functional materials.[1] The pyridine moiety itself is a common scaffold in many biologically active compounds, and the ability to introduce it into larger molecules via the reactive bromoethyl group is of significant interest to drug development professionals.[1][2][3] This guide provides an in-depth exploration of the primary synthetic routes to this compound, offering detailed protocols, mechanistic insights, and a comparative analysis to aid researchers in their experimental design.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound can be approached through several distinct pathways, each with its own set of advantages and limitations. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions.
| Synthetic Route | Starting Material | Key Reagents | Advantages | Disadvantages |
| Route 1: Radical Bromination | 2-Ethylpyridine | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN, benzoyl peroxide) | Direct, often high-yielding, utilizes a readily available starting material. | Can be difficult to control, potential for over-bromination or ring bromination, requires careful handling of radical initiators. |
| Route 2: Nucleophilic Substitution | 2-(1-Hydroxyethyl)pyridine | Concentrated Hydrobromic Acid (HBr) | Clean conversion, often proceeds with high yield.[4] | Requires the synthesis of the starting alcohol, concentrated HBr is highly corrosive. |
| Route 3: From 2-Acetylpyridine | 2-Acetylpyridine | 1. Reducing agent (e.g., NaBH4) 2. Brominating agent (e.g., HBr) | Utilizes a common starting material. | Two-step process, requires an additional reduction step. |
Synthetic Methodologies and Mechanistic Insights
Route 1: Radical Bromination of 2-Ethylpyridine
This is a direct and efficient method for the synthesis of this compound. The reaction proceeds via a free-radical chain mechanism, where a bromine radical selectively abstracts a hydrogen atom from the benzylic position of the ethyl group.[1] N-Bromosuccinimide (NBS) is the preferred brominating agent for this transformation as it provides a low, constant concentration of bromine radicals, minimizing side reactions such as addition to the pyridine ring.[5][6]
Mechanism:
The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or UV irradiation. The resulting radicals then react with NBS to generate a bromine radical. This bromine radical abstracts a hydrogen atom from the ethyl group of 2-ethylpyridine to form a resonance-stabilized benzylic radical. This radical then reacts with a molecule of bromine (generated in situ from the reaction of HBr with NBS) to yield the desired product and another bromine radical, which continues the chain reaction.[6]
Experimental Protocol: Radical Bromination of 2-Ethylpyridine using NBS
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-ethylpyridine (1 equivalent) in a suitable solvent such as carbon tetrachloride or acetonitrile.
-
Addition of Reagents: Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide, ~0.05 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct and wash it with a small amount of the solvent.
-
Purification: The filtrate is then concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.[1]
Diagram of the Radical Bromination Workflow
Caption: Workflow for the radical bromination of 2-ethylpyridine.
Route 2: Nucleophilic Substitution of 2-(1-Hydroxyethyl)pyridine
This method involves the conversion of the readily accessible 2-(1-hydroxyethyl)pyridine to the corresponding bromide. The reaction with concentrated hydrobromic acid is a classic and effective way to achieve this transformation.[4]
Mechanism:
The reaction mechanism can proceed through either an SN1 or SN2 pathway, depending on the reaction conditions and the stability of the carbocation intermediate.[7][8][9] In the presence of a strong acid like HBr, the hydroxyl group is protonated to form a good leaving group (water). In an SN1 mechanism, the water molecule departs to form a resonance-stabilized benzylic carbocation, which is then attacked by the bromide ion. In an SN2 mechanism, the bromide ion attacks the protonated alcohol in a concerted step, displacing the water molecule.[7][8] Given the benzylic nature of the substrate, an SN1 pathway is highly plausible.
Experimental Protocol: Synthesis from 2-(1-Hydroxyethyl)pyridine and HBr
-
Reaction Setup: In a round-bottom flask, place 2-(1-hydroxyethyl)pyridine (1 equivalent).
-
Addition of Reagent: Carefully add an excess of concentrated hydrobromic acid (e.g., 48% aqueous solution) to the flask.
-
Reaction Conditions: Heat the mixture to reflux and maintain the temperature for several hours to overnight. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and carefully remove the excess HBr under reduced pressure.
-
Purification: The resulting residue can be recrystallized from a suitable solvent, such as isopropanol, to yield this compound hydrobromide.[4] The free base can be obtained by neutralization with a mild base (e.g., saturated sodium bicarbonate solution) and extraction with an organic solvent.
Diagram of the Nucleophilic Substitution Workflow
Caption: Workflow for the nucleophilic substitution of 2-(1-hydroxyethyl)pyridine.
Route 3: A Two-Step Approach from 2-Acetylpyridine
Mechanism:
The first step is a standard reduction of a ketone to a secondary alcohol, typically using a mild reducing agent like sodium borohydride (NaBH₄). The second step follows the nucleophilic substitution mechanism detailed in Route 2.
Experimental Protocol: Two-Step Synthesis from 2-Acetylpyridine
-
Step 1: Reduction of 2-Acetylpyridine
-
Dissolve 2-acetylpyridine (1 equivalent) in a suitable solvent like methanol or ethanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.1-1.5 equivalents) in portions.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain crude 2-(1-hydroxyethyl)pyridine.
-
-
Step 2: Bromination of 2-(1-Hydroxyethyl)pyridine
-
Follow the protocol described in Route 2 using the crude alcohol from Step 1.
-
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for structural confirmation. The spectrum of this compound is expected to show a doublet for the methyl protons, a quartet for the methine proton, and characteristic signals for the pyridine ring protons.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the methyl, methine, and pyridine ring carbons.
-
Mass Spectrometry: Mass spectrometry can be used to confirm the molecular weight of the compound (186.05 g/mol ).
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-H, C=N, and C-Br bonds.
Safety and Handling
Researchers must adhere to strict safety protocols when synthesizing and handling this compound and the associated reagents.
-
N-Bromosuccinimide (NBS): NBS is a corrosive solid and a strong oxidizing agent.[10][11] It should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[10][12] Avoid contact with skin and eyes.[10][12]
-
Hydrobromic Acid (HBr): Concentrated HBr is extremely corrosive and can cause severe burns.[13][14] It should be handled with extreme care in a fume hood, and appropriate PPE is essential.
-
This compound: The product itself should be handled with care, as bromo-organic compounds can be irritants and may have other toxicological properties.[1]
Conclusion
The synthesis of this compound is a well-established process with several reliable methods available to researchers. The choice between radical bromination of 2-ethylpyridine and nucleophilic substitution of 2-(1-hydroxyethyl)pyridine will depend on factors such as starting material availability, scale, and experimental preference. By understanding the underlying mechanisms and following the detailed protocols outlined in this guide, scientists can confidently and safely prepare this valuable synthetic intermediate for their research and development endeavors.
References
- 1. Buy this compound | 75504-01-7 [smolecule.com]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. scribd.com [scribd.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. CN104402805A - 2-bromopyridine synthesis method - Google Patents [patents.google.com]
An In-depth Technical Guide to 2-(1-Bromoethyl)pyridine: Synthesis, Applications, and Experimental Protocols
This guide provides a comprehensive technical overview of 2-(1-bromoethyl)pyridine, a versatile heterocyclic building block crucial in synthetic organic chemistry and drug discovery. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's history, synthesis, chemical properties, and applications, with a strong emphasis on practical, field-proven insights and detailed experimental methodologies.
Introduction and Historical Context
This compound, with the chemical formula C₇H₈BrN, is a pyridine derivative featuring a bromoethyl group at the 2-position. Its significance lies in the reactive nature of the carbon-bromine bond, which serves as a key functional handle for introducing the pyridyl moiety into more complex molecular architectures. This reactivity makes it an invaluable precursor in the synthesis of a wide array of pharmaceuticals and functional materials.
The exploration of pyridine derivatives dates back to the 19th century. However, this compound as a distinct chemical entity gained prominence in the mid-20th century with the advancement of halogenation techniques. Early synthetic approaches primarily involved the direct bromination of 2-ethylpyridine.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for ensuring safe handling and storage.
| Property | Value |
| Molecular Formula | C₇H₈BrN |
| Molecular Weight | 186.05 g/mol |
| CAS Number | 75504-01-7 |
| Appearance | Typically a liquid, may appear colorless to yellow |
| Boiling Point | Data not readily available; likely requires vacuum distillation |
| Solubility | Soluble in common organic solvents |
Synthesis of this compound: Methodologies and Mechanistic Insights
The synthesis of this compound can be achieved through several routes, with the choice of method often dictated by the availability of starting materials, desired scale, and safety considerations. The two most prevalent methods are the free-radical bromination of 2-ethylpyridine and the conversion of 2-(hydroxyethyl)pyridine.
Method 1: Free-Radical Bromination of 2-Ethylpyridine
This is a common and direct method for the synthesis of this compound. The reaction proceeds via a free-radical chain mechanism, where a bromine radical selectively abstracts a benzylic hydrogen from the ethyl group of 2-ethylpyridine. N-Bromosuccinimide (NBS) is the preferred brominating agent for this transformation, as it allows for a low and constant concentration of bromine in the reaction mixture, minimizing side reactions. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to initiate the reaction.
Causality in Experimental Choices:
-
N-Bromosuccinimide (NBS): Chosen over elemental bromine to maintain a low concentration of HBr and Br₂, which suppresses electrophilic aromatic substitution on the pyridine ring and other potential side reactions.
-
AIBN (Azobisisobutyronitrile): A reliable radical initiator that decomposes at a convenient rate upon heating to generate radicals, which then propagate the chain reaction.
-
Solvent (e.g., Carbon Tetrachloride or Benzene): An inert solvent is crucial to prevent participation in the radical reaction. Carbon tetrachloride is a classic choice, though its use is now restricted due to environmental concerns. Benzene or other non-polar solvents can be used as alternatives.
Experimental Protocol: Free-Radical Bromination of 2-Ethylpyridine
Materials:
-
2-Ethylpyridine
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon Tetrachloride (or a suitable alternative inert solvent)
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
Procedure:
-
To a solution of 2-ethylpyridine (1 equivalent) in carbon tetrachloride, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN.
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction can be monitored by TLC or GC-MS.
-
After the reaction is complete (typically after several hours, as indicated by the disappearance of the starting material), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the succinimide byproduct.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Method 2: Conversion of 2-(2-Hydroxyethyl)pyridine
This method involves the conversion of the hydroxyl group of 2-(2-hydroxyethyl)pyridine into a bromide. This can be achieved using various brominating agents, with phosphorus tribromide (PBr₃) being a common choice. The reaction proceeds via an SN2 mechanism.[1][2]
Causality in Experimental Choices:
-
Phosphorus Tribromide (PBr₃): An effective reagent for converting primary and secondary alcohols to alkyl bromides. It activates the hydroxyl group, turning it into a good leaving group.[1][2]
-
Pyridine (as solvent or co-solvent): Can be used to neutralize the HBr byproduct generated during the reaction, driving the equilibrium towards the product.[1]
Experimental Protocol: Synthesis from 2-(2-Hydroxyethyl)pyridine
Materials:
-
2-(2-Hydroxyethyl)pyridine
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether (or other suitable inert solvent)
-
Ice bath
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
Procedure:
-
Dissolve 2-(2-hydroxyethyl)pyridine (1 equivalent) in anhydrous diethyl ether in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add phosphorus tribromide (0.4 equivalents) dropwise to the cooled solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction by TLC.
-
Carefully quench the reaction by slowly adding it to a cooled, saturated sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Analytical Characterization
Proper characterization of this compound is essential to confirm its identity and purity. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with a chromatographic separation method like Gas Chromatography (GC).
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the pyridine ring (multiplets in the range of 7.0-8.6 ppm), a quartet for the methine proton (-CHBr-), and a doublet for the methyl protons (-CH₃). |
| ¹³C NMR | Resonances for the pyridine ring carbons, a signal for the carbon bearing the bromine, and a signal for the methyl carbon. |
| GC-MS | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
| HPLC | A single major peak under appropriate chromatographic conditions, allowing for purity assessment. |
Applications in Drug Discovery and Organic Synthesis
This compound is a valuable building block in the synthesis of various heterocyclic compounds with potential biological activity.
Synthesis of Triazolopyridines
One of the notable applications of this compound is in the synthesis of triazolopyridines.[3][4] These fused heterocyclic systems are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial and anticancer activities.[3][5]
The synthesis typically involves the reaction of this compound with a suitable triazole precursor. The reaction proceeds through a nucleophilic substitution mechanism where the nitrogen of the triazole ring displaces the bromide ion.
Caption: Synthesis of Triazolopyridine Derivatives.
Precursor in Medicinal Chemistry
The pyridine moiety is a common scaffold in many approved drugs. This compound provides a convenient entry point for incorporating this important pharmacophore into drug candidates. Research has explored its use in the development of potential treatments for various diseases, including Alzheimer's disease.[6][7][8][9][10] For instance, it can be used to synthesize ligands that target specific receptors or enzymes implicated in the disease pathology.
Safety, Handling, and Storage
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water.[11]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[13]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13]
Conclusion
This compound is a cornerstone reagent for the synthesis of a multitude of complex organic molecules. Its strategic importance in the construction of pharmacologically relevant scaffolds, such as triazolopyridines, underscores its value in modern drug discovery. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is paramount for its safe and effective utilization in the research and development of novel chemical entities.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. bioengineer.org [bioengineer.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. NEW PYRIDINE AND TRIAZOLOPYRIDINE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL AND ANTIOXIDANT EVALUATION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bcrcp.ac.in [bcrcp.ac.in]
- 7. Naturally Inspired Pyrimidines Analogues for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridonepezils, new dual AChE inhibitors as potential drugs for the treatment of Alzheimer's disease: synthesis, biological assessment, and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyridine derivatives as anti-Alzheimer agents [ouci.dntb.gov.ua]
- 10. Prospective Application of Two New Pyridine-Based Zinc (II) Amide Carboxylate in Management of Alzheimer's Disease: Synthesis, Characterization, Computational and in vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. fishersci.com [fishersci.com]
- 14. 2-(2-Bromoethyl)pyridine - Safety Data Sheet [chemicalbook.com]
- 15. aksci.com [aksci.com]
Methodological & Application
Application Notes and Protocols: The Strategic Use of 2-(1-Bromoethyl)pyridine in Nucleophilic Substitution
Introduction: A Versatile Pyridinyl Building Block
In the landscape of modern pharmaceutical and fine chemical synthesis, pyridinyl moieties are ubiquitous structural motifs found in a vast array of bioactive molecules and functional materials.[1] 2-(1-Bromoethyl)pyridine, with its molecular formula C₇H₈BrN, has emerged as a highly valuable and reactive intermediate for introducing the 2-picolyl ethyl group into target structures.[2] This compound features a pyridine ring substituted at the 2-position with a 1-bromoethyl group, a configuration that offers a reactive handle for a multitude of synthetic transformations.[2] The bromine atom, being an excellent leaving group, makes this secondary benzylic-like bromide an ideal substrate for nucleophilic substitution reactions, enabling the efficient formation of carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds.[1]
This guide provides an in-depth exploration of the reactivity of this compound with various nucleophiles. We will delve into the mechanistic underpinnings of its substitution reactions, offer field-proven experimental protocols, and present data in a clear, accessible format for researchers, scientists, and drug development professionals.
Core Mechanistic Principles: The Sₙ1/Sₙ2 Dichotomy
As a secondary alkyl halide, this compound stands at a mechanistic crossroads, with its reactivity governed by the specific reaction conditions. It can proceed via either a unimolecular (Sₙ1) or bimolecular (Sₙ2) nucleophilic substitution pathway. The choice between these pathways is critically influenced by the nucleophile's strength, solvent polarity, and reaction temperature.[3]
-
The Sₙ2 Pathway (Bimolecular Substitution): This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the bromide leaving group.[4][5][6] This process leads to an inversion of stereochemistry at the chiral center. The rate of an Sₙ2 reaction is dependent on the concentration of both the substrate and the nucleophile.[3][7] Strong, unhindered nucleophiles and polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile) favor the Sₙ2 pathway.[8][9]
-
The Sₙ1 Pathway (Unimolecular Substitution): This is a two-step process that begins with the slow, rate-determining departure of the bromide ion to form a planar, sp²-hybridized carbocation intermediate.[4][6][7][10] This intermediate is then rapidly attacked by the nucleophile from either face, leading to a racemic or near-racemic mixture of products if the starting material is chiral.[8] The stability of the carbocation is paramount. The proximity of the pyridine ring can stabilize the adjacent carbocation through resonance, making the Sₙ1 pathway plausible. This pathway is favored by weak nucleophiles and polar protic solvents (e.g., water, ethanol), which can solvate and stabilize both the departing leaving group and the carbocation intermediate.[8][9]
Caption: Competing Sₙ1 and Sₙ2 mechanisms for this compound.
Experimental Protocols and Applications
The true utility of this compound is realized in its application. The following section provides detailed, self-validating protocols for its reaction with key classes of nucleophiles. Each protocol includes guidance on reaction monitoring, a critical step for ensuring reaction completion and optimizing yield.
General Experimental Workflow
The successful execution of these substitution reactions relies on a systematic workflow. Careful setup, diligent monitoring, and proper purification are essential for obtaining high-purity products.
Caption: Standard experimental workflow for nucleophilic substitution.
Protocol 1: Reaction with N-Nucleophiles (Amination)
The formation of C-N bonds using this compound is fundamental for synthesizing a wide range of pharmaceutical precursors. This protocol describes a general procedure for the reaction with a primary or secondary amine.
-
Objective: To synthesize 2-(1-(dialkylamino)ethyl)pyridine derivatives.
-
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.2 - 2.0 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N) (2.0 - 3.0 eq)
-
Anhydrous Solvent (e.g., DMF, Acetonitrile, or THF)
-
-
Procedure:
-
To a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the base (e.g., K₂CO₃).
-
Add the anhydrous solvent to achieve a final substrate concentration of 0.1-0.5 M.
-
Add the amine nucleophile to the stirring suspension.
-
Add this compound dropwise to the reaction mixture at room temperature.
-
Heat the reaction to a suitable temperature (e.g., 60-80 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[11]
-
Workup: Cool the mixture to room temperature. Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).[11]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired product.[11]
-
Protocol 2: Reaction with O-Nucleophiles (Etherification)
The synthesis of ethers from this compound is readily achieved using alkoxide or phenoxide nucleophiles.
-
Objective: To synthesize 2-(1-alkoxyethyl)pyridine derivatives.
-
Materials:
-
This compound (1.0 eq)
-
Alcohol or Phenol (1.1 - 1.5 eq)
-
Base (e.g., Sodium Hydride (NaH, 60% dispersion in oil) or Sodium Methoxide (NaOMe)) (1.2 eq)
-
Anhydrous Solvent (e.g., THF or DMF)
-
-
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the alcohol or phenol and dissolve it in the anhydrous solvent.
-
Cool the solution in an ice bath (0 °C).
-
Carefully add the base (e.g., NaH) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature to ensure complete formation of the alkoxide/phenoxide.
-
Re-cool the mixture to 0 °C and add a solution of this compound in the anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Carefully quench the reaction by the slow addition of water or saturated ammonium chloride solution. Extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Protocol 3: Reaction with S-Nucleophiles (Thioether Synthesis)
Due to the high nucleophilicity of sulfur, thiols react efficiently with this compound to form thioethers.[12] Microwave irradiation can be employed to significantly accelerate this transformation.[11]
-
Objective: To synthesize 2-(1-(alkylthio)ethyl)pyridine derivatives.
-
Materials:
-
This compound (1.0 eq)
-
Thiol (e.g., thiophenol) (1.2 eq)
-
Base (e.g., Sodium Ethoxide (NaOEt) or K₂CO₃) (1.5 eq)
-
Anhydrous Ethanol or DMF
-
Microwave reactor and vials (optional)
-
-
Procedure (Microwave-Assisted):
-
In a microwave reactor vial, combine this compound, the thiol, and the base.[11]
-
Add the anhydrous solvent (e.g., ethanol).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a set temperature (e.g., 100-140 °C) for a specified time (e.g., 15-45 minutes), monitoring pressure.[11]
-
Workup: After cooling, dilute the reaction mixture with an organic solvent and water. Separate the layers.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purification: Purify via column chromatography.
-
Summary of Reaction Conditions
The choice of reagents and conditions is paramount for directing the reaction toward the desired product with high efficiency. The following table summarizes typical conditions for the nucleophilic substitution of this compound.
| Nucleophile Class | Typical Nucleophile(s) | Base | Solvent | Typical Temp. | Favored Pathway |
| Nitrogen | Primary/Secondary Amines | K₂CO₃, Et₃N | Acetonitrile, DMF | 25 - 80 °C | Sₙ2 |
| Oxygen | Alcohols, Phenols | NaH, NaOMe | THF, DMF | 0 °C to RT | Sₙ2 |
| Sulfur | Thiols, Thiolates | K₂CO₃, NaOEt | Ethanol, DMF | RT - 140 °C | Sₙ2 |
| Carbon | Sodium Cyanide (NaCN) | N/A | DMSO, DMF | 50 - 80 °C | Sₙ2 |
Safety and Handling
As a reactive alkyl halide, this compound and its hydrobromide salt must be handled with appropriate precautions.
-
Hazards: The compound is a potential skin and eye irritant.[2] Some bromoethyl compounds are suspected carcinogens.[2] Always consult the latest Safety Data Sheet (SDS) before use.
-
Personal Protective Equipment (PPE): Handle only in a well-ventilated chemical fume hood. Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[13]
-
Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Keep containers tightly closed when not in use.[13]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations. Organic bromides can be harmful to aquatic life.[2]
Conclusion
This compound is a powerful and versatile reagent for the synthesis of complex molecules. Its reactivity in nucleophilic substitution reactions allows for the facile introduction of the 2-pyridylethyl scaffold, a common feature in medicinal chemistry.[2] A thorough understanding of the underlying Sₙ1 and Sₙ2 mechanisms is crucial for selecting the optimal reaction conditions—including the nucleophile, solvent, and temperature—to achieve the desired synthetic outcome. The protocols provided herein offer a robust starting point for researchers to explore the rich chemistry of this valuable building block.
References
- 1. nbinno.com [nbinno.com]
- 2. Buy this compound | 75504-01-7 [smolecule.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. youtube.com [youtube.com]
- 9. Khan Academy [khanacademy.org]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
The Strategic Utility of 2-(1-Bromoethyl)pyridine as a Precision Alkylating Agent in Synthetic Chemistry
Abstract
In the landscape of modern synthetic chemistry, the pyridine scaffold remains a cornerstone for the development of novel pharmaceuticals, agrochemicals, and functional materials. The ability to selectively introduce functional groups onto this privileged heterocycle is paramount. 2-(1-Bromoethyl)pyridine emerges as a highly versatile and reactive alkylating agent, offering a strategic entry point for the introduction of the ethyl-2-pyridyl moiety onto a diverse range of nucleophiles. This guide provides an in-depth exploration of the fundamental reactivity of this compound, coupled with detailed, field-proven protocols for its application in N-, C-, and S-alkylation reactions. The causality behind experimental design, from reagent selection to reaction optimization, is elucidated to empower researchers in harnessing the full synthetic potential of this valuable building block.
Introduction: The Synthetic Power of the Pyridine Moiety
The pyridine ring is a ubiquitous structural motif in a vast array of biologically active molecules and functional materials.[1] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability contribute to its prevalence in drug discovery.[2] Consequently, methods for the construction and functionalization of pyridine-containing compounds are of significant interest to the scientific community.[3][4] this compound serves as a key intermediate, enabling the covalent linkage of the pyridine core to other molecular fragments through the formation of stable carbon-nitrogen, carbon-carbon, and carbon-sulfur bonds.
The reactivity of this compound is centered on the electrophilic carbon atom of the bromoethyl group. The bromine atom, being an excellent leaving group, facilitates nucleophilic substitution reactions.[2] The adjacent pyridine ring influences the reactivity of this electrophilic center, and its presence in the final product can impart desirable physicochemical properties.
Core Principles of Alkylation with this compound
Alkylation reactions are fundamental transformations in organic synthesis, involving the transfer of an alkyl group from one molecule to another.[5] In the context of this compound, the reaction proceeds primarily through an S(_N)2 mechanism, where a nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion.[6]
Mechanistic Overview
The general mechanism for the alkylation of a nucleophile (Nu:) with this compound is depicted below. The rate and efficiency of this reaction are influenced by several factors, including the nucleophilicity of the substrate, the nature of the solvent, the reaction temperature, and the presence of a suitable base to neutralize the HBr byproduct.
Caption: Generalized S(_{N})2 mechanism for alkylation.
Application Notes and Experimental Protocols
The following sections provide detailed protocols for the N-, C-, and S-alkylation of various substrates using this compound. These protocols are designed to be self-validating, with clear explanations for each step to ensure reproducibility and success.
N-Alkylation: Synthesis of Pyridyl-Functionalized Amines
The introduction of an ethyl-pyridyl group onto a nitrogen atom is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.
Protocol 1: N-Alkylation of a Primary Amine
This protocol describes the mono-alkylation of a primary amine, a reaction that can be challenging due to the potential for over-alkylation.[7] The slow addition of the alkylating agent is crucial for achieving high selectivity for the desired secondary amine product.
Materials and Reagents:
-
Primary Amine (e.g., Benzylamine)
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add the primary amine (1.2 equivalents) and anhydrous potassium carbonate (2.0 equivalents).
-
Add anhydrous acetonitrile to dissolve the reactants (concentration typically 0.1-0.5 M).
-
Stir the suspension at room temperature for 15 minutes.
-
In a separate flask, prepare a solution of this compound (1.0 equivalent) in anhydrous acetonitrile.
-
Slowly add the this compound solution to the amine suspension dropwise over 1-2 hours using a syringe pump. This slow addition is critical to maintain a low concentration of the alkylating agent and minimize dialkylation.[6]
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for the N-alkylation of a primary amine.
C-Alkylation: Formation of Carbon-Carbon Bonds
The formation of a new carbon-carbon bond is a cornerstone of organic synthesis. This compound can be used to alkylate soft carbon nucleophiles, such as enolates, to introduce the ethyl-pyridyl moiety at the α-position of a carbonyl group.
Protocol 2: C-Alkylation of a Malonic Ester Derivative
This protocol details the alkylation of diethyl malonate, a common C-H acidic compound used in the synthesis of carboxylic acids and other functionalized molecules.[8]
Materials and Reagents:
-
Diethyl Malonate
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Diethyl Ether
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous THF.
-
Carefully add sodium hydride (1.1 equivalents) to the THF. Caution: Sodium hydride is highly reactive and flammable. Handle with appropriate care.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add diethyl malonate (1.0 equivalent) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete enolate formation.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF to the enolate solution.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Workflow for the C-alkylation of diethyl malonate.
S-Alkylation: Synthesis of Thioethers
The synthesis of thioethers is an important transformation, with applications in the development of pharmaceuticals and materials. Thiols are excellent nucleophiles and readily react with this compound to form the corresponding thioethers.
Protocol 3: S-Alkylation of a Thiol
This protocol describes a general procedure for the S-alkylation of a thiol, such as thiophenol.[9]
Materials and Reagents:
-
Thiol (e.g., Thiophenol)
-
This compound
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a dry round-bottom flask, add the thiol (1.0 equivalent) and cesium carbonate (1.5 equivalents).
-
Add anhydrous DMF to dissolve the reactants.
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature until the starting thiol is consumed, as monitored by TLC.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[10][11] It is a potential skin and eye irritant. Some bromoethyl compounds are suspected carcinogens. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10] Dispose of waste in accordance with local regulations.
Summary of Key Reaction Parameters
| Parameter | N-Alkylation | C-Alkylation | S-Alkylation |
| Nucleophile | Primary/Secondary Amine | Enolate (e.g., from Malonate) | Thiol |
| Base | K₂CO₃, Et₃N | NaH, LDA | Cs₂CO₃, K₂CO₃ |
| Solvent | Acetonitrile, DMF | THF, Diethyl Ether | DMF, Acetonitrile |
| Temperature | Room Temperature | 0 °C to Room Temperature | Room Temperature |
| Key Consideration | Slow addition to prevent over-alkylation | Anhydrous conditions, strong base | Mild conditions due to high nucleophilicity of thiol |
Conclusion
This compound is a valuable and versatile alkylating agent for the introduction of the ethyl-2-pyridyl moiety into a wide range of organic molecules. The protocols detailed in this guide provide a solid foundation for researchers to successfully employ this reagent in their synthetic endeavors. By understanding the underlying mechanistic principles and carefully controlling reaction conditions, chemists can effectively utilize this compound to access novel and complex molecular architectures with applications in drug discovery and materials science.
References
- 1. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Site-Selective Pyridine C-H Alkylation with Alcohols and Thiols via Single-Electron Transfer of Frustrated Lewis Pairs. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fiveable.me [fiveable.me]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Pyridine Derivatives using 2-(1-Bromoethyl)pyridine
Introduction
Pyridine and its derivatives are fundamental heterocyclic scaffolds that are prominently featured in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in medicinal chemistry.[2] The strategic functionalization of the pyridine ring is therefore a cornerstone of modern synthetic chemistry. 2-(1-Bromoethyl)pyridine has emerged as a highly versatile and reactive building block for the synthesis of a diverse range of 2-substituted pyridine derivatives.[4] Its utility stems from the presence of a reactive bromine atom on the ethyl substituent, which can be readily displaced by a variety of nucleophiles or engaged in cross-coupling reactions.[4] This guide provides an in-depth exploration of the synthetic applications of this compound, complete with detailed protocols and mechanistic insights for researchers in organic synthesis and drug discovery.
Chemical Properties and Reactivity
This compound is an organic compound with the molecular formula C₇H₈BrN.[4][5] The key to its reactivity lies in the bromoethyl group attached to the 2-position of the pyridine ring.[4] This arrangement makes the bromine atom susceptible to nucleophilic substitution and enables participation in various palladium-catalyzed cross-coupling reactions.[4]
Nucleophilic Substitution Reactions
The primary mode of reaction for this compound is nucleophilic substitution, where a nucleophile displaces the bromide ion. The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the carbon atom bonded to the bromine, facilitating this reaction. Pyridines with leaving groups at the 2 and 4 positions are particularly reactive towards nucleophiles.[6]
A general workflow for nucleophilic substitution is depicted below:
Caption: General workflow for nucleophilic substitution reactions.
Palladium-Catalyzed Cross-Coupling Reactions
This compound can also serve as an electrophilic partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions.[4][7][8] These reactions are powerful tools for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and styrenyl pyridine derivatives.[7][9]
The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8][10]
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.
Detailed Application Protocols
Protocol 1: Synthesis of 2-(1-Aminoethyl)pyridine Derivatives via Nucleophilic Substitution with Amines
This protocol details the reaction of this compound with a primary or secondary amine to yield the corresponding N-substituted 2-(1-aminoethyl)pyridine derivative. These compounds are valuable intermediates in the synthesis of various biologically active molecules.
Materials:
-
This compound
-
Primary or secondary amine of choice (1.1-1.5 equivalents)
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction vessel (e.g., round-bottom flask)
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq).[11]
-
Add the desired amine (1.2-1.5 eq) and the base (K₂CO₃ or Cs₂CO₃, 2.0 eq).[11]
-
Add anhydrous solvent (DMF or DMSO) to achieve a concentration of 0.1-0.5 M.[11]
-
Stir the reaction mixture at room temperature or heat to 80-110 °C, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[11]
-
Upon completion, cool the reaction mixture to room temperature.[11]
-
Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).[11]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[11]
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(1-aminoethyl)pyridine derivative.[11]
| Reactant Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | K₂CO₃ | DMF | 80 | 6 | ~90 |
| Aniline | Cs₂CO₃ | DMSO | 100 | 12 | ~85 |
| Benzylamine | K₂CO₃ | Acetonitrile | 80 | 10 | ~88 |
Table 1: Representative reaction conditions and yields for the synthesis of 2-(1-aminoethyl)pyridine derivatives.
Protocol 2: Synthesis of 2-(1-Thioethyl)pyridine Derivatives via Nucleophilic Substitution with Thiols
This protocol describes the reaction of this compound with a thiol nucleophile. Thioether-containing pyridine derivatives have applications in materials science and as ligands in coordination chemistry.
Materials:
-
This compound
-
Thiol of choice (e.g., thiophenol, sodium thiomethoxide) (1.2 equivalents)
-
Sodium ethoxide (NaOEt) or another suitable base (1.5 equivalents)
-
Anhydrous ethanol
-
Microwave reactor vials and synthesizer
Procedure:
-
In a microwave reactor vial, combine this compound (1.0 eq) and the thiol (1.2 eq).[11]
-
Add the base (e.g., sodium ethoxide, 1.5 eq) and anhydrous ethanol.[11]
-
Seal the vial and place it in the microwave synthesizer.[11]
-
Irradiate the reaction mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 15-60 minutes).[11]
-
After cooling, quench the reaction with water and extract with an appropriate organic solvent.[11]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Thiol | Base | Temperature (°C) | Time (min) | Yield (%) |
| Thiophenol | NaOEt | 120 | 20 | >95 |
| Sodium thiomethoxide | NaOEt | 100 | 15 | >98 |
Table 2: Representative microwave-assisted synthesis of 2-(1-thioethyl)pyridine derivatives.
Protocol 3: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-(1-Arylethyl)pyridines
This protocol outlines the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This reaction is a powerful method for creating C(sp³)-C(sp²) bonds.
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)
-
Triphenylphosphine (PPh₃) (0.04 equivalents)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
Toluene and water (4:1 mixture)
-
Reaction vessel (e.g., Schlenk tube)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.5 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and Na₂CO₃ (2.0 eq).
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Arylboronic Acid | Catalyst System | Temperature (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂/PPh₃ | 90 | 12 | ~80 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂/PPh₃ | 90 | 12 | ~85 |
Table 3: Representative conditions for Suzuki-Miyaura cross-coupling reactions.
Troubleshooting and Considerations
-
Reaction Monitoring: Close monitoring of the reaction progress is crucial to prevent the formation of byproducts due to over-reaction or decomposition.
-
Inert Atmosphere: For palladium-catalyzed reactions, maintaining a strict inert atmosphere is essential to prevent catalyst deactivation.
-
Reagent Purity: The purity of reagents, especially the boronic acids and the palladium catalyst, can significantly impact the reaction outcome.
-
Base Selection: The choice of base is critical in both nucleophilic substitution and cross-coupling reactions. Inorganic bases like K₂CO₃ and Cs₂CO₃ are commonly used in nucleophilic substitutions, while a variety of bases can be employed in cross-coupling reactions depending on the specific substrates.
-
Solvent Choice: The solvent should be chosen based on the solubility of the reactants and the reaction temperature. Anhydrous solvents are necessary for many of these transformations.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of a wide range of pyridine derivatives. Its ability to undergo both nucleophilic substitution and palladium-catalyzed cross-coupling reactions makes it a powerful tool for the construction of complex molecules with potential applications in medicinal chemistry and materials science. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important synthetic building block in their research endeavors.
References
- 1. Advances in synthesis, medicinal properties and biomedical applications of pyridine derivatives: A comprehensive review | AVESİS [avesis.gazi.edu.tr]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy this compound | 75504-01-7 [smolecule.com]
- 5. This compound | C7H8BrN | CID 15373657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scispace.com [scispace.com]
- 10. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Strategic Value of 2-(Pyridyl)ethylamines in Medicinal Chemistry
An Application Guide and Protocol for the Synthesis of Pyridylethylamines via Nucleophilic Substitution
In the landscape of modern drug discovery, the synthesis of chiral amines remains a cornerstone of medicinal chemistry.[1][2] These motifs are prevalent in a vast array of biologically active molecules and approved pharmaceuticals. Among these, amine scaffolds featuring a pyridine ring offer unique properties, including improved solubility, metabolic stability, and the ability to form key hydrogen bond interactions with biological targets. The reaction of 2-(1-Bromoethyl)pyridine with various primary and secondary amines provides a direct and efficient route to a diverse library of chiral 2-(pyridyl)ethylamines. These products serve as critical building blocks for novel therapeutics, making the mastery of this synthetic protocol essential for researchers in the field.[2][3]
This document serves as a comprehensive guide to this nucleophilic substitution reaction. It moves beyond a simple recitation of steps to provide a deeper understanding of the underlying mechanism, the rationale for specific experimental choices, and a robust framework for troubleshooting, ensuring reliable and reproducible outcomes.
Reaction Mechanism: An SN2 Pathway
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4] The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom bonded to the bromine. This "backside attack" occurs in a single, concerted step, leading to the displacement of the bromide leaving group and the formation of a new carbon-nitrogen bond.
A critical feature of the SN2 mechanism is the inversion of stereochemistry at the chiral center.[4] If a single enantiomer of this compound is used (e.g., (S)-2-(1-bromoethyl)pyridine), the resulting amine product will have the opposite configuration (i.e., (R)-configuration). This stereospecificity is paramount in pharmaceutical synthesis, where the biological activity of a molecule is often dependent on its precise three-dimensional structure.[4]
The reaction is facilitated by the pyridine ring, which stabilizes the transition state through its electron-withdrawing nature, making the benzylic-like carbon more susceptible to nucleophilic attack.
Critical Safety Considerations
Both the starting materials and reagents used in this protocol require careful handling in a controlled laboratory environment.
-
This compound : This compound is a lachrymator and irritant. It is harmful if swallowed and can cause skin and serious eye irritation.[5][6] All manipulations must be performed within a certified chemical fume hood.[7][8]
-
Amines : Many amines are corrosive, flammable, and have strong, unpleasant odors. They can cause severe skin and eye damage. Consult the specific Safety Data Sheet (SDS) for the amine being used.
-
Solvents : Solvents such as DMF, Acetonitrile, and DMSO have their own specific hazards. Avoid inhalation and skin contact.
Personal Protective Equipment (PPE) : At a minimum, chemical safety goggles, a fully buttoned lab coat, and appropriate chemical-resistant gloves (e.g., butyl rubber or nitrile, check manufacturer compatibility charts) must be worn at all times.[7][8] An emergency eyewash and safety shower must be readily accessible.[8]
Experimental Protocol: General Procedure
This protocol provides a robust starting point for the reaction. Optimization of temperature, time, and stoichiometry may be required for specific amine substrates.
Materials and Reagents
| Reagent/Material | Grade | Typical Supplier(s) | Notes |
| This compound | ≥97% | Sigma-Aldrich, etc. | Store under inert gas, protected from light and moisture. |
| Amine (Primary or Secondary) | Reagent Grade | Various | Ensure purity and dryness. |
| Anhydrous Potassium Carbonate (K₂CO₃) | ≥99%, powdered | Various | Acts as a non-nucleophilic base. |
| Anhydrous Dimethylformamide (DMF) | DriSolv® or similar | Various | A polar aprotic solvent that facilitates SN2 reactions.[4] |
| Diethyl Ether (Et₂O) | ACS Grade | Various | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | For aqueous work-up. |
| Brine (Saturated NaCl solution) | - | - | For aqueous work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Various | For drying the organic layer. |
Experimental Workflow Overview
Step-by-Step Methodology
-
Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add the amine (1.2 equivalents) and anhydrous potassium carbonate (2.0 equivalents).
-
Solvent Addition : Add anhydrous DMF via syringe to the flask to achieve a concentration of approximately 0.2 M with respect to the limiting reagent. Stir the suspension for 10 minutes at room temperature.
-
Rationale: DMF is an excellent polar aprotic solvent for SN2 reactions as it solvates the cation (K⁺) while leaving the anion (amine nucleophile) relatively free, enhancing its reactivity.[4]
-
-
Substrate Addition : Cool the reaction mixture to 0 °C using an ice bath. Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the stirring suspension over 5-10 minutes.
-
Rationale: Slow, dropwise addition at a reduced temperature helps to control any potential exotherm and minimize the formation of side products.
-
-
Reaction : Remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction vigorously for 12-24 hours.
-
Rationale: Most reactions proceed to completion at ambient temperature. For less reactive amines, gentle heating (e.g., 40-50 °C) may be necessary.[11]
-
-
Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting this compound is consumed.
-
Rationale: Regular monitoring prevents unnecessary extension of the reaction time and allows for timely work-up upon completion.
-
-
Quenching and Work-up : Once the reaction is complete, carefully pour the mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).
-
Rationale: This step quenches the reaction and dissolves the inorganic salts (KBr, excess K₂CO₃).
-
-
Extraction : Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Rationale: The desired product is typically more soluble in the organic solvent, allowing for its separation from the aqueous phase.
-
-
Washing : Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (1 x 10 mL).
-
Rationale: The bicarbonate wash removes any residual acidic impurities, and the brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter the solution, and concentrate the solvent using a rotary evaporator to yield the crude product.
Product Purification and Characterization
The crude product is often sufficiently pure for initial screening but may require further purification for analytical purposes or subsequent synthetic steps.
-
Purification : Flash column chromatography on silica gel is the most common method for purification. A gradient elution system, typically starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or a small percentage of methanol in dichloromethane), is effective for separating the desired amine from non-polar impurities and highly polar baseline materials.
-
Characterization : The identity and purity of the final product should be confirmed using standard analytical techniques, such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR to confirm the structure.
-
Mass Spectrometry (MS) : To confirm the molecular weight of the product.
-
Chiral High-Performance Liquid Chromatography (HPLC) : To determine the enantiomeric excess (ee%) if a chiral synthesis was performed.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Inactive amine (protonated).2. Insufficiently reactive amine.3. Reagents not anhydrous. | 1. Ensure sufficient base (2 eq. K₂CO₃) is used.2. Gently heat the reaction to 40-50 °C.3. Use anhydrous solvents and reagents. |
| Multiple Products Observed | 1. Over-alkylation (for primary amines).2. Elimination side reaction. | 1. Use a larger excess of the primary amine (3-5 eq.) and omit the K₂CO₃.2. Maintain lower reaction temperatures (0 °C to RT). Use a bulkier base. |
| Difficult Purification | Product is very polar and streaks on silica gel. | 1. Add 0.5-1% triethylamine or ammonia to the chromatography solvent system to prevent protonation on the silica.2. Consider reverse-phase HPLC. |
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-(1-Bromoethyl)pyridine in Pharmaceutical Intermediate Synthesis
Introduction: The Strategic Importance of 2-(1-Bromoethyl)pyridine
In the landscape of modern medicinal chemistry, the pyridine scaffold is a privileged structure, integral to numerous active pharmaceutical ingredients (APIs).[1][2] this compound, with the chemical formula C₇H₈BrN, serves as a highly versatile and reactive building block for the introduction of the 2-ethylpyridine moiety into more complex molecular architectures.[3] Its utility stems from the presence of a reactive benzylic-like bromine atom, which is an excellent leaving group, making it an ideal substrate for nucleophilic substitution and cross-coupling reactions.[1][3] This guide provides a comprehensive overview of the synthesis, handling, and application of this key intermediate, offering detailed protocols and mechanistic insights for researchers in drug discovery and development.
Key Properties:
-
Molecular Formula: C₇H₈BrN[3]
-
Molecular Weight: 186.05 g/mol [3]
-
Appearance: Typically a liquid or low-melting solid.
-
Reactivity: The bromine on the ethyl side-chain is highly susceptible to nucleophilic displacement, while the pyridine ring can participate in various other transformations.[3]
Synthesis of this compound: Pathways and Protocols
The efficient synthesis of this compound is critical for its application. Several methods have been developed, each with distinct advantages regarding selectivity, yield, and scalability.
Radical Bromination of 2-Ethylpyridine (Preferred Method)
This is the most common and direct industrial route. The reaction proceeds via a free-radical mechanism, selectively targeting the benzylic-like position on the ethyl side chain, which is more reactive than the pyridine ring itself.[3]
Causality: The stability of the resulting benzylic-type radical intermediate is the driving force for the high regioselectivity of this reaction. Initiation via light (photochemical activation) or a radical initiator like AIBN (azobisisobutyronitrile) is necessary to generate the initial bromine radical.[3]
dot graph "Radical_Bromination_Workflow" { layout="dot"; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption [label="Workflow for Radical Bromination.", shape=plaintext, fontsize=10];
Protocol 1: Synthesis via Radical Bromination
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet, add 2-ethylpyridine (1.0 eq) and a suitable inert solvent such as carbon tetrachloride (CCl₄).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of AIBN (0.05 eq).
-
Rationale: NBS is a safer and more selective source of bromine radicals compared to liquid bromine.[3] AIBN is a common thermal initiator.
-
-
Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and irradiate with a UV lamp (or use thermal initiation from AIBN). Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a clear oil. Purity of >80% can be expected.[3]
Alternative Synthetic Routes
| Method | Starting Material | Reagents | Key Considerations |
| Hydrobromide Salt Method | 2-(1-Hydroxyethyl)pyridine | Concentrated HBr | Involves heating to reflux, followed by neutralization to isolate the free base.[3] |
| From Pyridine Derivatives | 2-Pyridinemethanol | Bromoethane, Base | An alkylation approach, less common for this specific target.[3] |
Safe Handling and Storage
Pyridine derivatives and alkyl halides require careful handling due to their potential toxicity and reactivity.[4][5]
-
Ventilation: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.[4][5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, chemical splash goggles, and a lab coat.[4][5]
-
Storage: Store in a cool, dry, well-ventilated area away from heat and sources of ignition.[4] Keep containers tightly closed. The compound can be moisture-sensitive.
-
In case of Exposure:
Application in Pharmaceutical Synthesis: A Case Study of Carbinoxamine
This compound is a precursor for various pharmaceutical agents.[3] A classic example is its use in the synthesis of Carbinoxamine, a first-generation antihistamine of the ethanolamine class.[6][7] The key step is a nucleophilic substitution (alkylation) reaction.
dot graph "SN2_Mechanism" { layout="dot"; rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#EA4335"];
} caption [label="Generalized SN2 Alkylation Mechanism.", shape=plaintext, fontsize=10];
Protocol 2: Synthesis of a Carbinoxamine Intermediate
This protocol describes the alkylation of an alcohol with this compound, a core transformation in the synthesis of Carbinoxamine and related molecules.[8]
-
Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve the alcohol precursor, (4-chlorophenyl)(pyridin-2-yl)methanol (1.0 eq), in a dry, polar aprotic solvent like N,N-Dimethylformamide (DMF).
-
Base Addition: Cool the solution to 0°C in an ice bath. Add a strong, non-nucleophilic base such as sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) portion-wise.
-
Causality: The base deprotonates the alcohol to form a more potent alkoxide nucleophile, which is necessary to displace the bromide. NaH is used because its byproduct (H₂ gas) is non-interfering.
-
-
Alkylation: Stir the mixture at 0°C for 30 minutes. Then, add a solution of this compound (1.1 eq) in dry DMF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's completion by TLC.
-
Quenching & Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired ether intermediate.
Conclusion
This compound is a cornerstone intermediate whose reactivity has been harnessed for the synthesis of a wide range of pharmaceutical compounds. Its straightforward preparation via radical bromination and the high reactivity of its bromo-functionalized side chain make it an invaluable tool for medicinal chemists. Understanding the protocols for its synthesis, safe handling, and subsequent reactions, particularly nucleophilic alkylations, is essential for its effective use in drug discovery and development pipelines.
References
- 1. nbinno.com [nbinno.com]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. Buy this compound | 75504-01-7 [smolecule.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. Synthesis of carbinoxamine via α-C(sp3)–H 2-pyridylation of O, S or N-containing compounds enabled by non-D–A-type super organoreductants and sulfoxide- or sulfide HAT reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbinoxamine | C16H19ClN2O | CID 2564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CARBINOXAMINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
The Strategic Application of 2-(1-Bromoethyl)pyridine in Modern Agrochemical Research: A Guide to Synthesis and Application
Introduction: Unlocking a Versatile Building Block in Agrochemical Synthesis
In the continuous pursuit of novel, effective, and selective agrochemicals, the pyridine scaffold has emerged as a cornerstone of molecular design.[1][2] Its presence in a multitude of successful herbicides, insecticides, and fungicides underscores its importance in modern crop protection.[3] Within this chemical class, 2-(1-Bromoethyl)pyridine stands out as a particularly valuable and versatile intermediate.[4] Its utility stems from the strategic placement of a reactive bromoethyl group on the pyridine ring, providing a robust handle for synthetic chemists to introduce the pyridinyl moiety into a wide array of complex molecular architectures.
This technical guide provides an in-depth exploration of the application of this compound in agrochemical research. We will delve into the causality behind its synthetic utility, provide detailed, field-proven protocols for its synthesis and subsequent use, and present data that substantiates its role in the development of next-generation crop protection agents.
Core Principles of Reactivity and Application
The synthetic power of this compound lies in the chemical properties of its bromoethyl substituent. The bromine atom, being a good leaving group, makes the adjacent carbon atom highly susceptible to nucleophilic attack. This facilitates a variety of nucleophilic substitution reactions, allowing for the facile formation of new carbon-carbon, carbon-oxygen, carbon-sulfur, and carbon-nitrogen bonds.[5] This reactivity is the primary avenue through which the 2-(1-ethyl)pyridine fragment is incorporated into larger, more complex molecules with desired biological activities.
Furthermore, the pyridine ring itself can influence the reactivity of the side chain and impart desirable physicochemical properties to the final molecule, such as enhanced metabolic stability and improved binding affinity to biological targets.[6] The strategic derivatization of this compound allows for the fine-tuning of these properties, a crucial aspect of modern agrochemical design.
Synthesis of the Intermediate: this compound
A reliable and scalable synthesis of the this compound intermediate is paramount for its application in agrochemical research. A common and effective method involves the radical bromination of 2-ethylpyridine using N-bromosuccinimide (NBS) as the bromine source.
Protocol 1: Synthesis of this compound via Radical Bromination
Objective: To synthesize this compound from 2-ethylpyridine with high purity.
Materials:
-
2-Ethylpyridine
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-ethylpyridine (1.0 eq) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide or AIBN (0.05 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to track the consumption of the starting material.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution to quench any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Expected Yield: >80%
Causality of Experimental Choices:
-
NBS as Brominating Agent: NBS is chosen over elemental bromine for its ability to provide a low, steady concentration of bromine radicals, which favors selective benzylic bromination over addition to the pyridine ring.[4]
-
Radical Initiator: BPO or AIBN is used to initiate the radical chain reaction necessary for the bromination of the ethyl side chain.
-
Non-polar Solvent: Carbon tetrachloride is a classic solvent for radical reactions and helps to solubilize the reactants while minimizing side reactions.
-
Aqueous Workup: The washing steps are crucial for removing impurities and unreacted reagents, ensuring a high purity of the final product.
Application in Agrochemical Synthesis: A Representative Protocol
The true value of this compound is realized in its application as a building block for agrochemicals. Below is a representative protocol for the synthesis of a pyridinyl-thiazole derivative, a class of compounds known to exhibit insecticidal activity. This protocol is a logical extension of the known reactivity of this compound with sulfur nucleophiles.
Protocol 2: Synthesis of a Pyridinyl-Thiazole Insecticide Candidate
Objective: To synthesize a model pyridinyl-thiazole compound via nucleophilic substitution of this compound with a thiazole-based thiol.
Materials:
-
This compound
-
2-Amino-1,3-thiazole-4-carboxylic acid
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2-amino-1,3-thiazole-4-carboxylic acid (1.0 eq) and potassium carbonate (2.5 eq) in DMF.
-
To this stirred suspension, add a solution of this compound (1.2 eq) in DMF dropwise at room temperature.
-
Heat the reaction mixture to 60-70°C and stir for 8-12 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the desired pyridinyl-thiazole derivative.
Visualization of the Synthetic Workflow:
Caption: Synthetic workflow for a pyridinyl-thiazole agrochemical candidate.
Data Presentation: Biological Activity of Pyridine-Containing Agrochemicals
The ultimate goal of synthesizing novel compounds from this compound is to discover molecules with potent and selective biological activity. The following table presents a summary of reported biological activity data for various pyridine-containing agrochemicals, illustrating the potential of this chemical class. While not all of these compounds are directly synthesized from this compound, they represent the types of biological activities that can be achieved with pyridine-based structures.
| Compound Class/Name | Target Organism | Biological Activity Metric | Value (ppm or µg/mL) | Reference |
| Pyridine Derivative 2 | Aphis craccivora (Cowpea aphid) - Nymphs | LC50 (24h) | 0.029 | [4] |
| Pyridine Derivative 2 | Aphis craccivora (Cowpea aphid) - Nymphs | LC50 (48h) | 0.006 | [4] |
| Pyridine Derivative 3 | Aphis craccivora (Cowpea aphid) - Nymphs | LC50 (24h) | 0.040 | [4] |
| Pyridine Derivative 3 | Aphis craccivora (Cowpea aphid) - Nymphs | LC50 (48h) | 0.007 | [4] |
| Flonicamid | Cyprinus carpio (Common carp) | LC50 (96h) | 43.17 | [2] |
| Pyrimethanil | Alternaria alternata | EC50 | 0.373 ± 0.161 | [6] |
| Pyrimethanil | Alternaria arborescens | EC50 | 0.428 ± 0.190 | [6] |
| Pyrido[2,3-d]pyrimidine 2o | Wheat | Growth Inhibition (10 ppm) | ~100% | [7] |
Mechanism of Action: A Conceptual Framework
The biological activity of agrochemicals derived from this compound is dictated by the overall structure of the final molecule. The pyridine ring and its substituents can interact with specific biological targets in pests, weeds, or fungi. For instance, in the case of pyridinyl-thiazole insecticides, the molecule may act as a modulator of nicotinic acetylcholine receptors (nAChRs) in insects, a common mode of action for neonicotinoid insecticides.
Conceptual Pathway of Action:
Caption: Conceptual mechanism of action for a pyridinyl-thiazole insecticide.
Conclusion and Future Outlook
This compound is a powerful and versatile intermediate in the field of agrochemical research. Its well-defined reactivity, particularly in nucleophilic substitution reactions, provides a reliable pathway for the incorporation of the biologically significant 2-(1-ethyl)pyridine moiety into novel molecular frameworks. The protocols and data presented in this guide serve as a foundation for researchers and drug development professionals to explore the vast chemical space accessible from this valuable building block. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the strategic application of intermediates like this compound will undoubtedly play a pivotal role in the discovery and development of the next generation of agrochemicals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. b.aun.edu.eg [b.aun.edu.eg]
- 5. Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes & Protocols: Suzuki-Miyaura Coupling of 2-(1-Bromoethyl)pyridine with Arylboronic Acids
Introduction: The Strategic Importance of C(sp³)–C(sp²) Coupling with Pyridyl Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its reliability in forging carbon-carbon bonds.[1][2] While traditionally dominated by the coupling of sp²-hybridized centers (aryl-aryl, aryl-vinyl), the construction of C(sp³)–C(sp²) bonds represents a significant frontier, enabling the synthesis of complex molecules with greater three-dimensional character. This is particularly relevant in pharmaceutical and materials science, where incorporating alkyl groups onto aromatic rings can profoundly modulate biological and physicochemical properties.[3][4][5]
The substrate, 2-(1-bromoethyl)pyridine, presents a unique and challenging case. It combines a secondary alkyl bromide—a notoriously difficult coupling partner—with a pyridine ring. Pyridine moieties are ubiquitous in drug molecules, but their presence can complicate cross-coupling reactions.[6][7] The nitrogen atom can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[8] However, its electron-withdrawing nature also activates the halide for oxidative addition.[9] Mastering the coupling of substrates like this compound is therefore a high-value capability for medicinal chemists aiming to diversify and functionalize drug-like scaffolds.[10][11]
This guide provides a detailed examination of the mechanistic nuances, key reaction parameters, and a field-proven protocol for the successful Suzuki-Miyaura coupling of this compound with various arylboronic acids.
Mechanistic Considerations: Navigating the Challenges of a Secondary Alkyl Pyridyl Halide
The catalytic cycle for the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[12][13] For the specific case of this compound, each step requires careful consideration.
-
Oxidative Addition: This is often the rate-determining step for alkyl halides. The C(sp³)–Br bond is generally less reactive towards Pd(0) than a C(sp²)–Br bond.[12] Success hinges on using a highly active catalyst, typically featuring bulky, electron-rich ligands. These ligands stabilize the electron-rich Pd(0) center, promoting its insertion into the C-Br bond.[1][9] The oxidative addition proceeds with inversion of stereochemistry at the benzylic/allylic carbon center.[12][14]
-
Transmetalation: In this step, the organic group from the boron reagent is transferred to the palladium center. The process requires activation of the boronic acid by a base to form a more nucleophilic boronate species (-B(OR)₃⁻).[2][15] The choice of base and solvent is critical to ensure efficient formation of the boronate without promoting side reactions like protodeboronation.[9]
-
Reductive Elimination: This final step forms the desired C-C bond and regenerates the Pd(0) catalyst. Bulky ligands are crucial here as well, as they create steric strain that favors the formation of the product and dissociation from the palladium center.[1][9] A common challenge with alkyl-palladium intermediates is β-hydride elimination; however, for the 1-(pyridin-2-yl)ethyl group, this side reaction is not a primary concern after the C-C bond is formed, as there are no available β-hydrogens on the newly attached aryl group. The main challenge remains the initial oxidative addition and preventing side reactions throughout the cycle.[3][5]
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Chemicals Insights | Struggling in C(sp2)-C(sp3) Bond Formation?Check This Out! - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Enantioselective C(sp3)–C(sp3) cross-coupling of non-activated alkyl electrophiles via nickel hydride catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 8. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances of Modern Protocol for C-C BondsâThe Suzuki Cross-Coupling [file.scirp.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Suzuki Coupling [organic-chemistry.org]
Synthesis of Novel Ligands from 2-(1-Bromoethyl)pyridine: A Detailed Guide for Researchers
Introduction: The Versatility of 2-(1-Bromoethyl)pyridine as a Synthon
In the landscape of medicinal chemistry and catalysis, the pyridine scaffold remains a cornerstone for the design of novel ligands. Its unique electronic properties, ability to form stable complexes with a wide array of metal ions, and its prevalence in biologically active molecules make it a highly sought-after structural motif.[1] Within the arsenal of pyridine-based building blocks, this compound emerges as a particularly versatile precursor for the synthesis of a diverse range of bidentate and tridentate ligands. The presence of a reactive bromo group on the ethyl substituent attached to the 2-position of the pyridine ring allows for facile introduction of various coordinating moieties through nucleophilic substitution reactions. This guide provides an in-depth exploration of the synthetic pathways to generate novel ligands from this compound, complete with detailed protocols and mechanistic insights to empower researchers in their quest for new molecular entities.
Core Synthetic Strategy: Nucleophilic Substitution at the Benzylic-like Position
The primary route for the elaboration of this compound into more complex ligand structures is the nucleophilic substitution of the bromide ion. The carbon atom to which the bromine is attached is analogous to a benzylic position, rendering it susceptible to attack by a wide range of nucleophiles. This reactivity is the key to the versatility of this starting material.
The general mechanism for this transformation is a classic SN2 reaction, where a nucleophile attacks the electrophilic carbon atom bearing the bromine atom, leading to the displacement of the bromide leaving group in a single, concerted step. The choice of nucleophile dictates the nature of the resulting ligand, opening up a vast chemical space for exploration.
Application Note 1: Synthesis of Bidentate N,N-Ligands via Reaction with Primary Amines
Bidentate ligands containing two nitrogen donor atoms are fundamental in coordination chemistry and have found applications in catalysis, materials science, and as therapeutic agents. The reaction of this compound with primary amines provides a straightforward and efficient route to a variety of N,N'-bidentate ligands.
Underlying Chemistry and Rationale
Primary amines are excellent nucleophiles due to the lone pair of electrons on the nitrogen atom.[2] The reaction with this compound proceeds via an SN2 mechanism. To drive the reaction to completion and to neutralize the hydrobromic acid byproduct, a non-nucleophilic base is typically employed. The choice of solvent is also critical; polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) are often preferred as they can solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity. In some cases, heating in a pressure tube can be employed to accelerate the reaction with less reactive amines.
Experimental Workflow: Synthesis of N,N-Bidentate Ligands
Caption: General workflow for the synthesis of N,N-bidentate ligands.
Detailed Protocol: Synthesis of N-(1-(pyridin-2-yl)ethyl)aniline
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 186 mg) and anhydrous potassium carbonate (2.0 mmol, 276 mg).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous acetonitrile (10 mL).
-
Add aniline (1.1 mmol, 102 mg, 100 µL) to the stirring suspension.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-(1-(pyridin-2-yl)ethyl)aniline.
| Parameter | Value |
| Reactant Ratio | 1 : 1.1 : 2 (Bromoethylpyridine : Aniline : K₂CO₃) |
| Solvent | Anhydrous Acetonitrile |
| Temperature | 80 °C |
| Reaction Time | 12-16 hours |
| Typical Yield | 75-85% |
Application Note 2: Synthesis of Tridentate N,N,N-Ligands
Building upon the synthesis of bidentate ligands, this compound can also be employed to construct tridentate ligands, which are of significant interest in the development of catalysts for polymerization and other organic transformations. A common strategy involves the reaction with a bidentate amine to introduce two additional nitrogen donor atoms.
Rationale and Workflow
The synthesis of tridentate ligands from this compound follows a similar nucleophilic substitution pathway. By using a nucleophile that already contains two nitrogen atoms, such as bis(pyridin-2-ylmethyl)amine, a tridentate ligand can be assembled in a single step. The experimental setup and conditions are analogous to those for the synthesis of bidentate ligands, with careful control of stoichiometry being crucial for obtaining the desired product.
Synthetic Pathway: Tridentate Ligand Formation
Caption: Synthesis of a tridentate N,N,N-ligand.
Detailed Protocol: Synthesis of 1,1,1-Tris(pyridin-2-yl)ethane (Adapted Protocol)
This protocol is adapted from the synthesis of tris(2-pyridylmethyl)amine (TPA) and is expected to be applicable for the synthesis of the analogous ethane-bridged ligand.
Materials:
-
This compound hydrobromide (1.0 eq)
-
Bis(pyridin-2-ylmethyl)amine (1.0 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Acetonitrile, anhydrous
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine this compound hydrobromide (1.0 mmol, 267 mg) and anhydrous potassium carbonate (3.0 mmol, 414 mg) in anhydrous acetonitrile (15 mL).
-
Add bis(pyridin-2-ylmethyl)amine (1.0 mmol, 199 mg) to the suspension.
-
Stir the reaction mixture at room temperature overnight.
-
Filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a minimal amount of dichloromethane and purify by column chromatography on silica gel. A gradient elution with dichloromethane and methanol (e.g., 0-10% methanol) is recommended.
-
Combine the fractions containing the product and remove the solvent under reduced pressure to yield the tridentate ligand.
| Parameter | Value |
| Reactant Ratio | 1 : 1 : 3 (Bromoethylpyridine : Diamine : K₂CO₃) |
| Solvent | Anhydrous Acetonitrile |
| Temperature | Room Temperature |
| Reaction Time | Overnight |
| Expected Yield | 60-70% |
Future Directions and Applications
The synthetic methodologies outlined in this guide provide a robust foundation for the generation of a wide array of novel ligands from this compound. The resulting bidentate and tridentate ligands can be utilized in a multitude of applications:
-
Catalysis: The synthesized ligands can be complexed with various transition metals to form catalysts for a range of organic transformations, including cross-coupling reactions, hydrogenations, and polymerizations.
-
Drug Development: The pyridine motif is a key pharmacophore in many approved drugs. The novel ligands synthesized can serve as scaffolds for the development of new therapeutic agents with potential applications in oncology, infectious diseases, and neurodegenerative disorders.
-
Materials Science: Metal complexes of these ligands can exhibit interesting photophysical and electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs), sensors, and molecular magnetism.
By leveraging the reactivity of this compound, researchers can continue to expand the library of pyridine-based ligands, paving the way for new discoveries and innovations across the chemical sciences.
References
The Versatile Precursor: Crafting Novel Ionic Liquids from 2-(1-Bromoethyl)pyridine
Introduction: Beyond the Conventional Cation
Ionic liquids (ILs), salts with melting points below 100°C, have emerged as "designer solvents" and functional materials, offering tunable physicochemical properties for a vast array of applications, from green chemistry to advanced drug delivery.[1] The heart of an ionic liquid's unique character lies in its cation-anion pairing. While simple N-alkylpyridinium and imidazolium cations are commonplace, the synthesis of more complex, functionalized cations opens new avenues for creating task-specific ILs. 2-(1-Bromoethyl)pyridine is a readily available and highly reactive precursor that offers a strategic entry point into a novel class of pyridinium-based ionic liquids. Its structure, featuring a chiral center and a reactive secondary bromide, allows for the creation of cations with unique steric and electronic properties.
This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the utilization of this compound as a precursor for synthesizing a new class of bis-heterocyclic and potentially chiral ionic liquids. We will delve into the synthetic protocols, mechanistic rationale, and characterization of these novel compounds, highlighting their potential for creating advanced materials and therapeutics.
Core Concept: The Quaternization Pathway
The fundamental reaction underpinning the synthesis of ionic liquids from this compound is the Menschutkin reaction , a classic SN2 quaternization of a tertiary amine or other N-nucleophile.[2] In this case, the electrophilic carbon bearing the bromine atom in this compound is attacked by a nucleophilic nitrogen atom of another heterocyclic compound, such as 1-methylimidazole. This reaction forms a new carbon-nitrogen bond, resulting in a cationic product with a bromide counter-anion.
The choice of the N-nucleophile is critical as it dictates the final structure and properties of the resulting ionic liquid. The reactivity of the secondary bromide in this compound makes it an effective alkylating agent for a wide range of nitrogen-containing heterocycles.
Caption: General workflow for the synthesis of a bis-heterocyclic ionic liquid.
Experimental Protocols
Protocol 1: Synthesis of 1-(1-(Pyridin-2-yl)ethyl)-3-methyl-1H-imidazol-3-ium Bromide ([PyC2-MIM]Br)
This protocol details the synthesis of a novel bis-heterocyclic ionic liquid through the quaternization of 1-methylimidazole with this compound. The procedure is adapted from established methods for the alkylation of N-substituted imidazoles.[3]
Materials:
-
This compound (1.0 eq)
-
1-Methylimidazole (1.0 eq)
-
Acetonitrile (ACS grade, anhydrous)
-
Ethyl acetate (ACS grade)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry 100 mL round-bottom flask, dissolve this compound (1.0 eq) in 50 mL of anhydrous acetonitrile.
-
Addition of Nucleophile: To the stirred solution, add 1-methylimidazole (1.0 eq) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 85°C and reflux under a nitrogen atmosphere for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: a. After cooling to room temperature, remove the acetonitrile under reduced pressure using a rotary evaporator. b. Wash the resulting crude product with ethyl acetate (3 x 30 mL) to remove any unreacted starting materials. Vigorous stirring or sonication may be required to break up any solids. c. Decant the ethyl acetate washes. d. Dry the purified product, a viscous oil or solid, under high vacuum at 60°C for 12 hours to remove any residual solvent.
-
Characterization: The structure and purity of the synthesized ionic liquid should be confirmed by 1H NMR, 13C NMR, and FT-IR spectroscopy.
Causality Behind Experimental Choices:
-
Solvent: Acetonitrile is a polar aprotic solvent that is well-suited for SN2 reactions. It effectively dissolves the reactants and stabilizes the charged transition state without interfering with the nucleophile.
-
Temperature: Heating to 85°C provides the necessary activation energy for the reaction to proceed at a reasonable rate without promoting significant side reactions or decomposition.
-
Purification: Washing with a non-polar solvent like ethyl acetate is an effective method to remove the unreacted, less polar starting materials from the highly polar ionic liquid product.[2]
Protocol 2: Anion Exchange (Metathesis) - Synthesis of [PyC2-MIM]PF6
The properties of an ionic liquid can be significantly altered by changing the anion. This protocol describes a metathesis reaction to exchange the bromide anion of the synthesized IL with a hexafluorophosphate anion.[4][5]
Materials:
-
[PyC2-MIM]Br (from Protocol 1)
-
Potassium hexafluorophosphate (KPF6) (1.0 eq)
-
Methanol (ACS grade)
-
Dichloromethane (ACS grade)
-
Deionized water
-
Separatory funnel
Procedure:
-
Dissolution: Dissolve [PyC2-MIM]Br (1.0 eq) in 20 mL of methanol in a flask.
-
Anion Source: In a separate flask, dissolve potassium hexafluorophosphate (1.0 eq) in 20 mL of methanol.
-
Metathesis Reaction: Add the KPF6 solution to the [PyC2-MIM]Br solution and stir at room temperature for 12 hours. A white precipitate of potassium bromide (KBr) will form.
-
Isolation of Product: a. Remove the precipitated KBr by filtration. b. Evaporate the methanol from the filtrate using a rotary evaporator. c. Dissolve the resulting crude product in dichloromethane (30 mL). d. Wash the organic layer with deionized water (3 x 20 mL) to remove any remaining inorganic salts. e. Dry the dichloromethane layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Final Drying: Dry the final product, [PyC2-MIM]PF6, under high vacuum at 70°C for 24 hours.
Causality Behind Experimental Choices:
-
Anion Source: KPF6 is a common and cost-effective source of the hexafluorophosphate anion. The choice of the cation (potassium) is driven by the low solubility of the resulting bromide salt (KBr) in the reaction medium, which drives the reaction to completion.
-
Solvent System: The initial reaction is performed in methanol to dissolve both ionic liquid precursors. The subsequent work-up with dichloromethane and water leverages the different solubilities of the desired ionic liquid and the inorganic salt byproducts for efficient purification.
Data Presentation and Characterization
The successful synthesis of the ionic liquids should be confirmed through various analytical techniques. The following table provides expected data based on analogous structures found in the literature.[3][6]
| Property | [PyC2-MIM]Br | [PyC2-MIM]PF6 |
| Appearance | Viscous liquid to solid | Viscous liquid to solid |
| 1H NMR (DMSO-d6, δ ppm) | ~9.2 (s, 1H, NCHN), ~8.6 (d, 1H, Py), ~7.9 (t, 1H, Py), ~7.5 (m, 2H, Py), ~6.0 (q, 1H, CH), ~4.0 (s, 3H, N-CH3), ~1.8 (d, 3H, CH-CH3) | Similar shifts for the cation |
| 13C NMR (DMSO-d6, δ ppm) | ~158 (Py), ~149 (Py), ~138 (NCHN), ~124 (Py), ~122 (Py), ~55 (CH), ~36 (N-CH3), ~20 (CH-CH3) | Similar shifts for the cation |
| FT-IR (cm-1) | ~3100-3000 (C-H aromatic), ~2980 (C-H aliphatic), ~1600, 1470 (C=C, C=N aromatic) | Additional strong band around 840 for P-F stretch |
Advanced Applications and Future Directions
The use of this compound as a precursor opens up several exciting possibilities for the design of novel ionic liquids:
-
Chiral Ionic Liquids: Since this compound is chiral, using an enantiomerically pure form as a starting material will result in the formation of a chiral ionic liquid.[7][8][9] Chiral ionic liquids are of great interest as chiral solvents and catalysts in asymmetric synthesis and for enantiomeric separations in chromatography.[10][11]
-
Task-Specific ILs for Drug Delivery: The pyridinium moiety is a common feature in many biologically active compounds. Incorporating this functionality directly into the cation of an ionic liquid could lead to the development of active pharmaceutical ingredient-ionic liquids (API-ILs), where the IL itself has therapeutic properties, or can enhance the solubility and bioavailability of poorly soluble drugs.
-
Bis-Heterocyclic ILs with Tunable Properties: The combination of a pyridinium and an imidazolium core within the same cation creates a unique electronic and steric environment. The physicochemical properties of these bis-heterocyclic ILs, such as viscosity, conductivity, and thermal stability, can be finely tuned by modifying either heterocycle or the linking alkyl chain.[12][13][14]
Caption: From precursor to application: the potential of this compound.
Conclusion
This compound is a powerful and versatile precursor for the synthesis of a new generation of functionalized ionic liquids. The protocols and insights provided in this application note offer a solid foundation for researchers to explore the synthesis, properties, and applications of these novel materials. The ability to introduce chirality and combine different heterocyclic moieties opens up a vast design space for creating task-specific ionic liquids with tailored properties for applications in catalysis, materials science, and pharmaceutical development.
References
- 1. Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. Water-Soluble Pyrene-Adorned Imidazolium Salts with Multicolor Solid-State Fluorescence: Synthesis, Structure, Photophysical Properties, and Application on the Detection of Latent Fingerprints - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains [mdpi.com]
- 5. Synthesis of Alkyl Imidazolium and Pyridinium Hydroxide Basic Ionic Liquids-Academax [idesign.academax.com]
- 6. Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization and Application of Novel Chiral Ionic Liquids and their Polymers in Micellar Electrokinetic Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral Ionic Liquids: Structural Diversity, Properties and Applications in Selected Separation Techniques | MDPI [mdpi.com]
- 9. Chiral Ionic Liquids: Structural Diversity, Properties and Applications in Selected Separation Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, characterization, and application of chiral ionic liquids and their polymers in micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Item - Comparison of Electronic and Physicochemical Properties between Imidazolium-Based and Pyridinium-Based Ionic Liquids - American Chemical Society - Figshare [acs.figshare.com]
- 13. researchgate.net [researchgate.net]
- 14. Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(1-Bromoethyl)pyridine by Column Chromatography
Welcome to the technical support center for the chromatographic purification of 2-(1-bromoethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this compound. Here, we move beyond simple protocols to explain the "why" behind the "how," offering troubleshooting guides and FAQs grounded in chemical principles and extensive laboratory experience.
I. Understanding the Molecule: Key Challenges
This compound presents a unique set of purification challenges due to its chemical nature. Understanding these is the first step toward a successful separation.
-
Basicity: The pyridine ring's nitrogen atom is basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel.[1][2] This interaction often leads to significant peak tailing, where the compound slowly bleeds from the column, resulting in broad fractions and poor separation.[2]
-
Lability: The benzylic bromide is susceptible to decomposition, especially on active surfaces like silica gel.[3] This degradation can occur via elimination to form the corresponding vinylpyridine or substitution if nucleophilic solvents (like methanol) are used. This instability can drastically reduce recovery.[3]
-
Polarity: The molecule possesses moderate polarity, requiring a carefully selected solvent system to achieve optimal retention and separation from impurities.
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the column chromatography of this compound in a question-and-answer format.
Issue 1: My compound is sticking to the column, and I have very low recovery.
Possible Cause: Your compound is likely decomposing on the acidic silica gel or interacting too strongly with it.[2][3] The lone pair on the pyridine nitrogen interacts with acidic silanol groups on the silica surface, leading to strong, sometimes irreversible, binding.[4] Additionally, the acidic nature of silica can promote the elimination of HBr from the bromoethyl group.
Solutions:
-
Deactivate the Silica Gel: Before packing your column, you can reduce the acidity of the silica gel. Create a slurry of your silica gel in the chosen eluent and add 1% triethylamine (Et₃N) by volume. The triethylamine acts as a competing base, occupying the active acidic sites on the silica and allowing your pyridine derivative to pass through more freely.[5]
-
Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like diol or cyano.[3][5]
-
Perform a 2D-TLC Stability Test: To confirm if your compound is degrading, spot your crude mixture on a TLC plate, run it in your chosen solvent system, dry the plate completely, and then turn it 90 degrees and run it again in the same solvent.[2][3] If new spots appear that are not on the diagonal, it's a clear indication of on-plate (and likely on-column) decomposition.[2][3]
Issue 2: The separation between my product and an impurity is poor, even though they have different Rf values on TLC.
Possible Cause: This often happens when the column is overloaded or not packed correctly. An overloaded column leads to broad, overlapping bands.[6] Improper packing can create channels in the stationary phase, leading to uneven solvent flow and poor separation.
Solutions:
-
Optimize Sample Loading: A general rule is to load no more than 1g of crude material per 20-40g of silica gel. The sample should be dissolved in the minimum amount of solvent before being applied to the column.[7]
-
Dry Loading Technique: If your compound is not very soluble in the eluent, use the dry loading method.[7] Dissolve your crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel (2-3 times the mass of your product), and evaporate the solvent until you have a free-flowing powder. This powder can then be carefully added to the top of your packed column.[7]
-
Proper Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks. Creating a slurry of the silica gel in your eluent and carefully pouring it into the column while gently tapping the sides can help create a homogenous packing.[8]
Issue 3: My compound comes off the column, but the peaks are very broad (tailing).
Possible Cause: As mentioned, peak tailing is a classic sign of the interaction between the basic pyridine nitrogen and acidic silanol groups on the silica.[1][2]
Solutions:
-
Incorporate a Competing Base: As with low recovery, adding a small amount (0.5-1%) of triethylamine or pyridine to your eluent system is often the most effective solution.[5] This additive will preferentially bind to the acidic sites, masking them from your compound.
-
Optimize the Solvent System: Sometimes, simply increasing the polarity of the eluent can help sharpen the peak by moving the compound off the column faster. However, this must be balanced with achieving adequate separation from impurities.
III. Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for purifying this compound?
A good starting point for many pyridine derivatives is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[9][10][11] Begin by developing a TLC with a 20-30% ethyl acetate in hexanes mixture.[12] The ideal solvent system should give your desired product an Rf value between 0.2 and 0.4 to ensure good separation on the column.[10]
| Solvent System (Ethyl Acetate in Hexanes) | Typical Rf Range for Pyridine Derivatives | Recommendation |
| 10% | 0.1 - 0.2 | May result in long elution times. |
| 20-30% | 0.2 - 0.4 | Optimal starting point for column chromatography. |
| 50% | 0.5 - 0.7 | May elute too quickly, leading to poor separation. |
Q2: How should I handle and store this compound?
This compound is sensitive to moisture and light and should be handled with care.[13] It is advisable to work in a well-ventilated area or a fume hood.[14][15] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[15][16][17] For storage, keep it in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere like nitrogen.[14]
Q3: Can I use methanol in my eluent?
It is generally advised to avoid using methanol. The bromide in this compound is a good leaving group, and methanol is a nucleophile. Running the column with methanol could lead to the formation of the corresponding methyl ether as a byproduct, contaminating your final product.
Q4: How do I visualize the compound on a TLC plate?
This compound contains a pyridine ring, which is UV active. You can visualize the spots on a TLC plate using a UV lamp at 254 nm. Additionally, staining with potassium permanganate can be an effective visualization method.
IV. Experimental Protocols & Workflows
Protocol 1: Column Chromatography with Deactivated Silica
-
Solvent System Selection: Identify an appropriate eluent system using TLC (e.g., 25% ethyl acetate in hexanes) that provides an Rf of ~0.3 for the target compound.
-
Silica Deactivation: In a beaker, slurry the required amount of silica gel (e.g., 50g) in the chosen eluent. Add triethylamine to a final concentration of 1% (v/v) and stir for 5 minutes.
-
Column Packing: Carefully pour the silica slurry into the chromatography column. Use a small amount of eluent to rinse any remaining silica into the column. Gently tap the column to ensure even packing and drain the excess solvent until the level is just above the silica bed.[8]
-
Sample Loading (Dry Load Method):
-
Dissolve the crude this compound (e.g., 1g) in a minimal amount of dichloromethane.
-
Add 2-3g of silica gel to this solution.
-
Remove the solvent via rotary evaporation to obtain a dry, free-flowing powder.[7]
-
Carefully add this powder to the top of the packed column, creating a uniform layer.
-
Gently add a thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.[7]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle pressure to begin the elution at a steady drip rate. A flow rate that is too slow can lead to band broadening due to diffusion.[7]
-
Collect fractions in test tubes and monitor their composition by TLC.
-
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Workflow & Decision Making
The following diagram illustrates the logical workflow for troubleshooting the purification process.
Caption: A workflow for troubleshooting common column chromatography issues.
V. References
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Purification of Pyridin-4-ol Derivatives. Retrieved from BenchChem Technical Library.
-
Restek Corporation. (n.d.). Troubleshooting Guide. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). Safety Data Sheet for this compound. Retrieved from Fisher Scientific.
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Retrieved from BenchChem Technical Library.
-
EvitaChem. (n.d.). 2-Bromo-6-(1-bromoethyl)pyridine. Retrieved from --INVALID-LINK--
-
HETEROCYCLES. (2021). Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. Retrieved from HETEROCYCLES, Vol. 102, No. 7, 2021.
-
BenchChem. (2025). Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products. Retrieved from BenchChem Technical Library.
-
Royal Society of Chemistry. (n.d.). A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions. Retrieved from The Royal Society of Chemistry.
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from --INVALID-LINK--
-
PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Purification of 2-Bromo-4-methylpyridine Reaction Products. Retrieved from BenchChem Technical Library.
-
SiliCycle. (n.d.). SiliaPlate TLC Practical Guide. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (2023). Safety Data Sheet for 2-Bromo-6-(bromomethyl)pyridine. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound hydrobromide. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2009). Safety Data Sheet for 2-Bromopyridine. Retrieved from --INVALID-LINK--
-
Merck. (n.d.). TLC Tips and Tricks. Retrieved from --INVALID-LINK--
-
operachem. (2024). TLC-Thin Layer Chromatography. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2011). Examining the UV-vis Absorption of RAFT Chain Transfer Agents, and Their Use for Polymer Analysis - Supporting Information. Retrieved from The Royal Society of Chemistry.
-
Google Patents. (n.d.). Method for selectively preparing 2-bromo-6-substituent pyridine employing copper catalysis. Retrieved from --INVALID-LINK--
-
Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Solvent Systems for Thin-layer Chromatography of Novabiochem Products. Retrieved from --INVALID-LINK--
-
Reddit. (2010). AskChem: Do primary bromides decompose on silica? Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound hydrobromide. Retrieved from PubChem.
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Organic Letters. (2012). Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes. Retrieved from --INVALID-LINK--
-
ResearchGate. (2017). Product decomposed on silica gel. Retrieved from --INVALID-LINK--
-
MDPI. (2025). Decomposition of Organochlorinated Silica Xerogels at High Temperature: A Kinetic Study. Retrieved from --INVALID-LINK--
-
NASA Technical Reports Server. (2018). Analysis of Performance Degradation of Silica Gels after Extended Use Onboard the ISS. Retrieved from --INVALID-LINK--
-
ChemScene. (n.d.). 5-Bromo-2-(1-bromoethyl)pyridine. Retrieved from --INVALID-LINK--
-
OSTI.gov. (n.d.). In Situ Studies of Pyridine Adsorption to Bare and Cyano-Derivatized Silica Sol–Gel Films. Retrieved from --INVALID-LINK--
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. In Situ Studies of Pyridine Adsorption to Bare and Cyano-Derivatized Silica Sol–Gel Films Using Attenuated-Total-Internal-Reflection Fourier-Transform Infrared Spectroscopy (Journal Article) | OSTI.GOV [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. silicycle.com [silicycle.com]
- 11. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 12. rsc.org [rsc.org]
- 13. Buy 2-Bromo-6-(1-bromoethyl)pyridine (EVT-8899200) [evitachem.com]
- 14. fishersci.com [fishersci.com]
- 15. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. fishersci.com [fishersci.com]
Navigating the Reactivity of 2-(1-Bromoethyl)pyridine: A Technical Guide to Preventing Decomposition
Welcome to our Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with the versatile yet sensitive reagent, 2-(1-bromoethyl)pyridine. Its propensity for decomposition during reactions can be a significant hurdle, leading to low yields and complex product mixtures. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you successfully employ this valuable building block in your synthetic endeavors.
Understanding the Challenge: The Instability of this compound
This compound is a valuable intermediate in the synthesis of a wide range of pharmaceuticals and other complex molecules due to the reactivity of its bromoethyl group.[1] However, this reactivity is a double-edged sword, as the compound is prone to decomposition, primarily through the elimination of hydrogen bromide (HBr) to form 2-vinylpyridine. This side reaction is often promoted by the very conditions required for the desired nucleophilic substitution.
This guide will equip you with the knowledge to control the reaction environment and steer the outcome towards your desired product.
Frequently Asked Questions (FAQs)
Q1: What is the primary decomposition pathway for this compound during a reaction?
The major decomposition pathway is a base-mediated E2 elimination reaction, which results in the formation of 2-vinylpyridine. This occurs when a base abstracts a proton from the carbon adjacent to the pyridine ring, leading to the expulsion of the bromide ion and the formation of a double bond.
Q2: My reaction is turning dark, and I'm seeing a significant amount of a byproduct I suspect is 2-vinylpyridine. What's causing this?
Darkening of the reaction mixture and the presence of 2-vinylpyridine are classic signs of decomposition. This is likely due to one or more of the following factors:
-
Strong Base: The use of strong bases like sodium hydroxide, potassium tert-butoxide, or even triethylamine can readily promote the elimination reaction.
-
High Temperature: Elevated temperatures provide the activation energy needed for the elimination pathway to compete with, and often overtake, the desired substitution reaction.
-
Solvent Choice: While less influential than the base or temperature, the solvent can play a role. Protic solvents can sometimes facilitate elimination pathways.
Q3: How can I store this compound to ensure its stability?
Due to its instability, this compound is often supplied and stored as its hydrobromide salt, which is a more stable crystalline solid. If you have the free base, it is crucial to store it at low temperatures (refrigerated or frozen), under an inert atmosphere (nitrogen or argon), and protected from light. For long-term storage, conversion to the hydrobromide salt is recommended.
Q4: Can decomposition occur even without a strong base?
Yes, thermal decomposition can occur, especially upon heating. While base-mediated elimination is the most common issue in solution-phase reactions, prolonged heating of the free base can also lead to the formation of 2-vinylpyridine and HBr.
Troubleshooting Guide: Minimizing Decomposition and Maximizing Yield
This section provides actionable strategies to suppress the decomposition of this compound in your reactions.
The Critical Role of Base Selection
The choice of base is arguably the most critical factor in preventing elimination.
| Base Type | Recommendation | Rationale |
| Strong, Sterically Hindered Bases | AVOID (e.g., KOtBu, LDA) | These bases are excellent at abstracting protons and will strongly favor the E2 elimination pathway. |
| Strong, Non-Hindered Bases | USE WITH CAUTION (e.g., NaOH, KOH) | While they can be used, they significantly increase the risk of elimination. Careful temperature control is essential. |
| Weak Inorganic Bases | RECOMMENDED (e.g., Cs₂CO₃, K₂CO₃) | Cesium carbonate (Cs₂CO₃) is particularly effective. Its mild basicity and good solubility in polar aprotic solvents create a favorable environment for SN2 reactions while minimizing elimination. |
| Organic Amine Bases | USE WITH CAUTION (e.g., Triethylamine, DIPEA) | These can be effective, but their basicity can still promote elimination, especially at elevated temperatures. |
Expert Insight: The "cesium effect" has been noted to enhance the rate of nucleophilic substitution reactions, making cesium carbonate a particularly advantageous choice.
Optimizing Reaction Conditions: Temperature and Solvent
Careful control of reaction parameters is crucial for success.
Temperature:
Lowering the reaction temperature is a powerful tool to favor substitution over elimination. The activation energy for elimination is typically higher than for substitution, so reducing the temperature will disproportionately slow down the undesired elimination reaction.
-
Recommendation: Start your reactions at 0°C or even lower (e.g., -20°C) and allow them to slowly warm to room temperature. If the reaction is sluggish, a modest increase in temperature should be done cautiously, with careful monitoring for byproduct formation.
Solvent:
The choice of solvent can influence the solubility of your reactants and the stability of charged intermediates.
-
Recommended Solvents: Polar aprotic solvents like N,N-dimethylformamide (DMF) and acetonitrile (ACN) are generally the best choices. They effectively dissolve the reactants and promote SN2 reactions.
-
Solvents to Use with Caution: Protic solvents like ethanol can favor elimination pathways and should generally be avoided if elimination is a concern.
Visualizing the Competing Pathways
The following diagram illustrates the competition between the desired SN2 substitution and the undesired E2 elimination.
Caption: Competing SN2 and E2 pathways for this compound.
Experimental Protocol: A General Procedure for Nucleophilic Substitution
This protocol provides a starting point for performing a nucleophilic substitution on this compound while minimizing decomposition.
Materials:
-
This compound hydrobromide
-
Nucleophile (e.g., a primary or secondary amine, thiol, or alcohol)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the nucleophile (1.0 equivalent) and cesium carbonate (1.5 - 2.0 equivalents).
-
Solvent Addition: Add anhydrous DMF to dissolve or suspend the reactants.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Substrate Addition: In a separate flask, dissolve this compound hydrobromide (1.1 equivalents) in a minimal amount of anhydrous DMF. Add this solution dropwise to the cooled reaction mixture over 15-30 minutes. Note: If starting with the free base of this compound, use 1.0 equivalent and ensure it is handled under an inert atmosphere.
-
Reaction: Allow the reaction to stir at 0°C for 1-2 hours, then let it slowly warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Workflow Diagram:
Caption: Step-by-step workflow for nucleophilic substitution.
Conclusion
The successful use of this compound in organic synthesis hinges on the careful control of reaction conditions to favor the desired nucleophilic substitution over the competing elimination pathway. By selecting a mild base like cesium carbonate, employing low reaction temperatures, and using a polar aprotic solvent, researchers can significantly minimize the formation of 2-vinylpyridine and achieve high yields of their target molecules. This guide provides a comprehensive framework for troubleshooting and optimizing your reactions, enabling you to harness the full synthetic potential of this valuable reagent.
References
Technical Support Center: Synthesis of 2-(1-Bromoethyl)pyridine
Welcome to the technical support center for the synthesis of 2-(1-bromoethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during its synthesis. Here, we provide in-depth, field-proven insights in a troubleshooting-focused Q&A format to ensure the integrity and success of your experiments.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis of this compound, focusing on impurity profiles and mitigation strategies.
Question 1: My reaction is complete, but I've isolated a mixture of products. Besides my desired this compound, what are the likely impurities?
Answer: The most common synthetic route to this compound is the radical bromination of 2-ethylpyridine, typically using N-bromosuccinimide (NBS) and a radical initiator like AIBN or benzoyl peroxide.[1][2] The primary impurities arise from the lack of perfect selectivity in this reaction. The main culprits are:
-
Over-brominated Species: The radical bromination can be difficult to stop at the mono-brominated stage.[2] The most common over-bromination product is 2-(1,1-dibromoethyl)pyridine. The formation of this impurity is highly dependent on the stoichiometry of your brominating agent.[3]
-
Unreacted Starting Material: An incomplete reaction will result in the presence of 2-ethylpyridine in your crude product.[4]
-
Ring-Brominated Isomers: While the reaction favors the benzylic position of the ethyl group, electrophilic aromatic substitution on the pyridine ring can occur as a side reaction, leading to various bromo-2-ethylpyridine isomers.[1][5] The electron-withdrawing nature of the pyridine nitrogen deactivates the ring, but this side reaction is still a possibility.[1]
-
Reagent-Related Byproducts: Succinimide is a major byproduct when using NBS. While it is typically removed during aqueous workup, improper phase separation can lead to its presence in the crude product.[6]
Question 2: I'm observing a significant amount of 2-(1,1-dibromoethyl)pyridine in my crude product. How can I minimize this over-bromination?
Answer: Over-bromination is a classic challenge in radical halogenations.[2] Here are the key parameters to control:
-
Stoichiometry of the Brominating Agent: This is the most critical factor. Using a molar ratio of NBS to 2-ethylpyridine greater than 1:1 significantly increases the formation of the dibrominated product.[3] It is recommended to start with a 1:1 or even slightly less than 1 equivalent of NBS (e.g., 0.95 eq) to favor mono-bromination, at the expense of complete conversion of the starting material.
-
Controlled Addition: Instead of adding the NBS all at once, a slow, portion-wise, or continuous addition over the course of the reaction can help maintain a low concentration of the brominating agent, thus reducing the likelihood of a second bromination event on the desired product.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. Quench the reaction as soon as the optimal ratio of product to starting material is reached, before significant over-bromination occurs.
Question 3: My final product seems to degrade over time, even after purification. What is causing this instability and how can I store it?
Answer: this compound, as a free base, is known to be unstable.[3] The primary degradation pathway is hydrolysis of the reactive benzylic bromide to form 2-(1-hydroxyethyl)pyridine, particularly in the presence of moisture.[7]
To enhance stability for long-term storage, it is highly recommended to convert the free base to its hydrobromide salt.[3] This is typically achieved by treating a solution of the purified free base in an anhydrous solvent (e.g., diethyl ether or ethyl acetate) with a solution of HBr in acetic acid or gaseous HBr. The resulting salt is a crystalline solid that is significantly more stable and less susceptible to hydrolysis. Store the salt under an inert atmosphere (nitrogen or argon) at low temperatures (2-8 °C) and protected from light.
Question 4: I've noticed an impurity that doesn't correspond to the starting material or over-brominated product. Could it be a ring-brominated species?
Answer: Yes, it is possible. While radical conditions favor side-chain bromination, factors like the presence of Lewis acids or protic acids (which can be generated from HBr byproduct reacting with impurities in the NBS) can promote electrophilic bromination on the pyridine ring.[1] The electron-withdrawing pyridine nitrogen directs electrophilic substitution, making ring bromination less favorable than on a benzene ring, but it can still occur.
To minimize this:
-
Use High-Purity Reagents: Ensure your NBS is of high purity and free from excess bromine or acidic impurities.[2]
-
Control the Reaction pH: In some cases, the addition of a non-nucleophilic base, like calcium carbonate, can scavenge any acidic byproducts that might promote ring bromination.
-
Purification: These isomeric impurities can often be separated from the desired product by column chromatography.[1]
Section 2: Impurity Profile and Identification
A summary of common impurities and their typical analytical signatures is provided below.
| Impurity Name | Structure | Formation Pathway | Typical Analytical Signature (¹H NMR) |
| 2-Ethylpyridine | Py-CH₂CH₃ | Unreacted Starting Material | Quartet and triplet signals for the ethyl group. |
| 2-(1,1-Dibromoethyl)pyridine | Py-C(Br)₂CH₃ | Over-bromination | Singlet for the methyl group shifted further downfield compared to the product. |
| 2-(1-Hydroxyethyl)pyridine | Py-CH(OH)CH₃ | Hydrolysis of Product | Appearance of a hydroxyl proton signal; upfield shift of the methine proton compared to the product. |
| Succinimide | C₄H₅NO₂ | Byproduct from NBS | Broad singlet around 8-10 ppm (in DMSO-d₆) or characteristic signals in the aliphatic region. |
| Ring-Brominated Isomers | Br-Py-CH₂CH₃ | Electrophilic Aromatic Substitution | Complex aromatic region signals differing from the 2-substituted pyridine pattern. |
Section 3: Visualizing Reaction Pathways
The following diagrams illustrate the synthetic pathway and the formation of a key impurity.
Caption: Synthesis of this compound.
Caption: Formation of the over-bromination impurity.
Section 4: Experimental Protocol - Purification by Column Chromatography
This protocol provides a general guideline for the purification of this compound from common impurities.
Objective: To isolate this compound from unreacted starting material and over-brominated byproducts.
Materials:
-
Crude reaction mixture
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes (or heptane), Ethyl Acetate (EtOAc) - HPLC grade
-
Glass column, flasks, and other standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel coated) and developing chamber
-
UV lamp
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of your crude mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the TLC plate with the crude mixture, and if available, with standards of the starting material and the desired product.
-
Develop the TLC plate using a solvent system with low polarity, for example, 95:5 Hexanes:EtOAc. Adjust the solvent polarity to achieve good separation (Rf of the product should be around 0.3-0.4).
-
Visualize the spots under a UV lamp. The product should be more polar than the starting material but less polar than the succinimide byproduct.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% Hexanes or 98:2 Hexanes:EtOAc).
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and drain the solvent until it is level with the top of the silica bed.
-
-
Loading the Sample:
-
Concentrate the crude mixture under reduced pressure.
-
Adsorb the crude oil onto a small amount of silica gel ("dry loading") or dissolve it in a minimal amount of the initial eluent ("wet loading"). Dry loading is often preferred for better resolution.
-
Carefully add the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the initial non-polar solvent system (e.g., 98:2 Hexanes:EtOAc).
-
The less polar impurities, including unreacted 2-ethylpyridine, will elute first.
-
Gradually increase the polarity of the eluent (gradient elution) by increasing the percentage of ethyl acetate. For example, move from 98:2 to 95:5 to 90:10 Hexanes:EtOAc.
-
Collect fractions in test tubes or flasks and monitor the elution of your product by TLC.
-
The desired product, this compound, will elute after the starting material. More polar impurities like succinimide will remain on the column or elute much later.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product as determined by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound as an oil.
-
Section 5: Troubleshooting Workflow
This diagram outlines a logical approach to troubleshooting common issues in the synthesis.
Caption: Troubleshooting workflow for impurity analysis.
References
Technical Support Center: Reactions of 2-(1-Bromoethyl)pyridine with Nucleophiles
Welcome to the technical support center for navigating the complexities of reactions involving 2-(1-bromoethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize synthetic outcomes. The inherent reactivity of this substrate presents both opportunities for diverse functionalization and challenges in controlling reaction pathways. This document provides in-depth, experience-driven insights into managing these reactions effectively.
Core Reactivity Principles
This compound is a versatile reagent, but its reactivity is nuanced. The primary reaction pathway is nucleophilic substitution (SN2) at the benzylic carbon, displacing the bromide. However, the proximity of the pyridine nitrogen and the nature of the ethyl bridge introduce competing reaction pathways that can significantly impact yield and purity.
Key factors influencing the reaction outcome include:
-
Nucleophile Strength & Sterics: Strong, sterically unhindered nucleophiles favor the desired SN2 reaction.[1][2][3] Bulky nucleophiles or bases can promote elimination (E2).[4][5][6]
-
Base Strength: The choice and concentration of a base are critical. Strong bases can deprotonate the α-carbon, leading to elimination.[4][5][6]
-
Solvent: Polar aprotic solvents generally favor SN2 reactions, while polar protic solvents can stabilize carbocation intermediates, potentially opening up SN1 pathways, though less common for this substrate.[2][7]
-
Temperature: Higher temperatures often favor elimination over substitution.
Below, we address specific issues in a question-and-answer format to guide you through common experimental challenges.
Troubleshooting Guides & FAQs
Issue 1: Formation of 2-Vinylpyridine as a Major Byproduct
Question: I am attempting a substitution reaction with this compound using a nitrogen nucleophile, but I am consistently isolating significant amounts of 2-vinylpyridine. How can I prevent this elimination reaction?
Answer: The formation of 2-vinylpyridine is a classic example of a competing E2 elimination reaction.[4][5] This is particularly prevalent when the nucleophile has basic properties or when an external base is used.
Causality:
The hydrogen atom on the carbon adjacent to the pyridine ring (the α-proton) is acidic. A sufficiently strong base (including many nucleophiles) can abstract this proton, leading to the elimination of HBr and the formation of a double bond.
Troubleshooting Protocol: Minimizing E2 Elimination
-
Choice of Base/Nucleophile:
-
If your nucleophile is also a strong base (e.g., an alkoxide or a bulky amine), consider using a less basic alternative if possible.
-
If an external base is required to deprotonate your nucleophile, opt for a non-nucleophilic, sterically hindered base like 2,6-lutidine or proton sponge. Avoid strong, unhindered bases like NaOH, KOH, or NaH if substitution is the goal.
-
-
Temperature Control:
-
Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C or even -20 °C and allow the reaction to slowly warm to room temperature. Elimination reactions typically have a higher activation energy than substitution reactions and are thus more favored at elevated temperatures.
-
-
Solvent Selection:
-
Utilize polar aprotic solvents such as DMF, DMSO, or acetonitrile. These solvents solvate the cation but leave the nucleophile relatively "bare," enhancing its nucleophilicity without increasing its basicity as much as protic solvents might.
-
-
Stoichiometry:
-
Use a minimal excess of the base, typically 1.05-1.2 equivalents. A large excess will significantly increase the rate of elimination.
-
Illustrative Workflow: Suppressing Elimination
Caption: Logic diagram for minimizing elimination side reactions.
Issue 2: Unexpected Rearrangement Products
Question: After reacting this compound with a tertiary amine nucleophile in the presence of a strong base (like NaNH₂), I've isolated a product where an alkyl group has migrated to the pyridine ring. What is happening?
Answer: You are likely observing a Sommelet-Hauser rearrangement .[8][9][10] This is a[9][11]-sigmatropic rearrangement that can occur with benzylic or, in this case, pyridylic quaternary ammonium salts under strongly basic conditions.[12][13]
Mechanism Deep Dive: The Sommelet-Hauser Rearrangement
-
Quaternary Salt Formation: The tertiary amine first displaces the bromide to form a quaternary ammonium salt.
-
Ylide Formation: A strong base (like sodium amide) deprotonates either the benzylic carbon or one of the N-alkyl groups. Deprotonation of an N-methyl group is key for this rearrangement.[13]
-
[9][11]-Sigmatropic Rearrangement: The resulting ylide undergoes a concerted rearrangement where the N-alkyl group migrates to the ortho-position of the pyridine ring (the 3-position).
-
Rearomatization: A final tautomerization step restores the aromaticity of the pyridine ring, yielding the rearranged product.
This pathway is distinct from the Stevens rearrangement, another possible ylide rearrangement.
Visualizing the Mechanism
Caption: The Sommelet-Hauser rearrangement pathway.
Prevention and Control
-
Avoid Strong, Non-nucleophilic Bases: The Sommelet-Hauser rearrangement is characteristic of very strong bases like alkali metal amides.[10][12] If your goal is simple salt formation, avoid these conditions.
-
Modify the Nucleophile: If rearrangement is a persistent issue, using a tertiary amine without α-protons on its N-alkyl groups can sometimes suppress this pathway, although ylide formation at the benzylic position might still occur.
Issue 3: Low Reactivity or No Reaction
Question: I am trying to react this compound with a weak nucleophile (e.g., a phenol or a secondary sulfonamide), and the reaction is either extremely slow or does not proceed. How can I drive the reaction to completion?
Answer: Weak nucleophiles require more forcing conditions to effectively participate in an SN2 reaction.[7] The key is to enhance the nucleophilicity of your attacking species without promoting the side reactions discussed above.
Strategies for Enhancing Reactivity
| Strategy | Protocol Details | Rationale |
| Increase Nucleophilicity | Add a non-nucleophilic base like K₂CO₃, Cs₂CO₃, or DBU to deprotonate the weak nucleophile in situ. Cesium carbonate is particularly effective due to the "cesium effect." | The anionic form of a nucleophile (e.g., a phenoxide) is significantly more nucleophilic than its neutral protonated form. |
| Increase Temperature | Gently heat the reaction, monitoring for the onset of elimination by TLC or LC-MS. A temperature range of 40-60 °C is a good starting point. | The rate of most reactions increases with temperature. However, this must be balanced against the potential for increased side product formation. |
| Use a Phase-Transfer Catalyst | For reactions in a biphasic system or with poorly soluble salts, add a catalyst like tetrabutylammonium bromide (TBAB). | The catalyst helps transport the anionic nucleophile from the solid or aqueous phase into the organic phase where the reaction occurs. |
| Change the Leaving Group | If feasible, convert the bromide to an iodide in situ by adding a catalytic amount of NaI or KI (Finkelstein reaction). | Iodide is a better leaving group than bromide, which can accelerate the SN2 reaction. |
Step-by-Step Protocol for Phenol Alkylation
-
Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the phenol (1.0 eq.), this compound (1.1 eq.), and anhydrous cesium carbonate (1.5 eq.).
-
Solvent: Add anhydrous acetonitrile or DMF to achieve a concentration of approximately 0.1-0.5 M.
-
Reaction: Stir the mixture at room temperature for 30 minutes, then heat to 50 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate. Purify the residue by column chromatography.
This structured approach, balancing the enhancement of nucleophilicity with careful control of reaction conditions, is essential for successfully employing weak nucleophiles with this substrate.
References
- 1. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. scribd.com [scribd.com]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 8. niigata-u.repo.nii.ac.jp [niigata-u.repo.nii.ac.jp]
- 9. chemistry-reaction.com [chemistry-reaction.com]
- 10. grokipedia.com [grokipedia.com]
- 11. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 12. surendranathcollege.ac.in [surendranathcollege.ac.in]
- 13. Sommelet–Hauser rearrangement - Wikipedia [en.wikipedia.org]
Technical Support Center: 2-(1-Bromoethyl)pyridine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-(1-Bromoethyl)pyridine. As a Senior Application Scientist, I understand the unique challenges this valuable yet unstable reagent presents. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide you with not just protocols, but the scientific reasoning behind them. Our goal is to empower you to handle, store, and utilize this compound with confidence and achieve reproducible success in your experiments.
Part 1: FAQs - Storage, Handling, and Stability
This section addresses the most critical aspect of working with this compound: preventing its degradation before it even enters your reaction flask.
Question: My new bottle of this compound has turned dark yellow/brown upon storage. What is happening and is it still usable?
Answer: The discoloration you are observing is a classic sign of decomposition. This compound is inherently unstable due to the reactive benzylic-like bromide. The primary decomposition pathway is the elimination of hydrogen bromide (HBr) to form 2-vinylpyridine, which can then polymerize. This process is often catalyzed by trace impurities, light, and moisture.
The dark color is due to the formation of these polymeric byproducts and other degradation materials. While a slight yellowing might be acceptable for some robust, high-yield reactions, a significant color change to brown or black indicates substantial decomposition. Using the reagent in this state is highly likely to result in low yields, complex product mixtures, and failed reactions. It is strongly recommended to assess the purity of the material before use.
Question: What is the fundamental cause of this compound's instability?
Answer: The instability arises from its molecular structure. The bromine atom is attached to a carbon that is adjacent to the pyridine ring. This position is analogous to a benzylic position, which stabilizes both carbocation and radical intermediates. This makes the bromine an excellent leaving group. The primary degradation routes are:
-
Elimination: The compound can easily undergo E2 or E1 elimination to lose HBr and form 2-vinylpyridine. This is often the main cause of degradation during storage.
-
Nucleophilic Substitution: The reactive C-Br bond is susceptible to attack by nucleophiles. Moisture from the atmosphere can hydrolyze the compound to 2-(1-hydroxyethyl)pyridine.
-
Self-Reaction/Quaternization: The pyridine nitrogen of one molecule can potentially act as a nucleophile, attacking the bromoethyl group of another molecule, leading to oligomerization or quaternization, especially at elevated temperatures.
The hydrobromide salt form of the compound is significantly more stable because the pyridine nitrogen is protonated, rendering it non-nucleophilic and reducing the overall reactivity of the system. For long-term storage, converting the free base to its hydrobromide salt is a viable strategy.[1][2]
dot
References
troubleshooting failed reactions involving 2-(1-Bromoethyl)pyridine
Technical Support Center: 2-(1-Bromoethyl)pyridine
Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile yet challenging reagent. My goal is to move beyond simple procedural lists and provide you with the causal, mechanistic insights needed to diagnose, troubleshoot, and optimize your reactions effectively. We will explore the underlying principles governing its reactivity to ensure your synthetic efforts are both successful and reproducible.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My nucleophilic substitution reaction is giving very low yields or failing completely. What are the primary causes?
This is the most common issue encountered with this reagent. The low yield is typically not due to a lack of reactivity, but rather a diversion of the starting material into competing, non-productive pathways. Let's break down the causality.
Answer: The carbon-bromine bond in this compound is benzylic-like, making it highly susceptible to nucleophilic substitution. However, its reactivity is a double-edged sword. Several factors can lead to reaction failure:
-
Reagent Instability and Purity: this compound is notoriously unstable. Over time, especially when exposed to light, moisture, or elevated temperatures, it can undergo self-reaction (quaternization) or elimination to form a brown, polymeric sludge and 2-vinylpyridine.[1] An impure starting material is a primary cause of reaction failure. Always assess the purity of your reagent by ¹H NMR before use. The presence of significant olefinic peaks (~5.5-6.8 ppm) or baseline complexity indicates degradation.
-
Competing Elimination Reaction: The hydrogen atoms on the methyl group are acidic enough to be abstracted by a base, leading to an E2 elimination reaction that forms 2-vinylpyridine. This is especially favored by strong, sterically hindered bases or high reaction temperatures.[2] Even weak nucleophiles/bases can promote elimination if the temperature is too high.
-
Mechanism Ambiguity (SN1 vs. SN2): The secondary nature of the electrophilic carbon allows for competition between SN1 and SN2 pathways.[3][4]
-
SN2 Pathway: Favored by strong, non-bulky nucleophiles in polar aprotic solvents (e.g., DMF, Acetonitrile). This is often the desired pathway.
-
SN1 Pathway: Can occur in polar protic solvents (e.g., alcohols) or with weak nucleophiles. The intermediate carbocation is stabilized by the pyridine ring but is also a key precursor to the E1 elimination product, 2-vinylpyridine.
-
-
Self-Quaternization: The pyridine nitrogen is a nucleophile. One molecule of this compound can be attacked by the nitrogen of another, initiating polymerization and consuming your starting material. This is accelerated by heat.
Diagram 1: Competing Reaction Pathways This diagram illustrates the critical decision point for the substrate: productive substitution versus non-productive side reactions.
Caption: Key reaction pathways for this compound.
Question 2: My reaction turns dark brown/black and TLC analysis shows a complex mixture of byproducts. What is the cause and how can I prevent it?
Answer: This is a classic symptom of substrate decomposition. As mentioned, this compound is thermally labile.
-
Causality: The dark coloration is due to the formation of conjugated, polymeric pyridinium salts from intermolecular quaternization.[1] This process is autocatalytic and highly exothermic. The initial formation of the hydrobromide salt of the starting material can also acidify the medium, promoting further decomposition.
-
Preventative Measures:
-
Temperature Control: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. Start your reaction at 0 °C and allow it to slowly warm to room temperature. Avoid heating above 50-60 °C unless absolutely necessary and confirmed to be tolerated in small-scale trials.
-
Inert Atmosphere: Always run reactions under an inert atmosphere (Nitrogen or Argon). This prevents oxidative side reactions which can generate radical species and initiate polymerization.[5]
-
Use Fresh or Purified Reagent: Do not use reagent that is visibly discolored. If the purity is suspect, purify it immediately before use (see Question 4).
-
Control Stoichiometry: Add the this compound slowly (dropwise) to the solution of the nucleophile, rather than the other way around. This maintains a low instantaneous concentration of the electrophile, minimizing its opportunity to self-react.
-
Question 3: My main isolated product is 2-vinylpyridine. How do I favor substitution over elimination?
Answer: The formation of 2-vinylpyridine is a result of an E2 or E1 elimination reaction.[2] Your choice of reaction conditions directly dictates the ratio of substitution to elimination.
-
Causality: Elimination is favored by:
-
Strong, Bulky Bases: A base like potassium tert-butoxide will preferentially abstract a proton over acting as a nucleophile.
-
High Temperatures: Elimination reactions have a higher activation energy than substitution and are thus favored by increased temperature.
-
Weak Nucleophiles: If the nucleophile is too weak to attack the electrophilic carbon efficiently, it may act as a base instead, abstracting a proton.
-
-
Strategic Adjustments to Favor Substitution:
| Parameter | To Favor Substitution (SN) | To Minimize Elimination (E) | Rationale |
| Temperature | 0 °C to Room Temperature | Avoid > 40 °C | Minimizes the rate of the higher activation energy elimination pathway.[6] |
| Base | Use a weak, non-nucleophilic base (e.g., K₂CO₃, DIPEA) only if necessary to scavenge HBr. | Avoid strong, bulky bases (e.g., t-BuOK, DBU). | Strong bases preferentially deprotonate to initiate E2 elimination. |
| Nucleophile | Use a strong, non-bulky nucleophile (e.g., primary/secondary amines, thiolates). | Use a higher concentration of the nucleophile. | Pushes the kinetics towards the bimolecular SN2 pathway. |
| Solvent | Polar Aprotic (DMF, CH₃CN, DMSO) | Avoid Polar Protic (EtOH, MeOH) if possible. | Polar aprotic solvents stabilize the SN2 transition state. Protic solvents can promote the SN1/E1 pathway. |
Question 4: I suspect my commercial bottle of this compound is impure. What is a reliable protocol for purification?
Answer: Purification is often mandatory for this reagent. Due to its instability, do not attempt distillation of the free base, as this will likely lead to complete decomposition. The recommended method is column chromatography, performed carefully.
-
Causality: The free base is sensitive to both heat and the acidic nature of standard silica gel. The Lewis acidic sites on silica can promote carbocation formation, leading to elimination and polymerization directly on the column.
Recommended Purification Protocol: Deactivated Silica Gel Chromatography
-
Prepare Deactivated Silica:
-
Make a slurry of silica gel in your desired eluent (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Add 1-2% triethylamine (Et₃N) by volume to the slurry.
-
Stir for 15 minutes, then pack the column as usual. This neutralizes the acidic sites on the silica surface.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Adsorb this solution onto a small amount of deactivated silica gel and concentrate in vacuo without heating.
-
Load the dry powder onto the top of the prepared column.
-
-
Elution:
-
Elute the column with a non-polar solvent system containing 0.5-1% triethylamine (e.g., 98:1:1 Hexanes:EtOAc:Et₃N).
-
Collect fractions and monitor by TLC (staining with KMnO₄ can help visualize the product and impurities).
-
-
Post-Purification:
Master Protocol: Nucleophilic Substitution with a Secondary Amine
This protocol for the synthesis of N-ethyl-N-methyl-1-(pyridin-2-yl)ethan-1-amine provides a robust template, incorporating the troubleshooting insights discussed above.
-
Reagent Preparation:
-
Ensure this compound is freshly purified and clear/pale yellow.
-
Use anhydrous solvent (e.g., Acetonitrile) and ensure all glassware is oven- or flame-dried.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask under a positive pressure of Argon, add N-methylethanamine (1.2 equivalents) and anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents).
-
Add anhydrous acetonitrile to form a stirrable slurry.
-
Cool the flask to 0 °C in an ice-water bath.
-
-
Substrate Addition:
-
Dissolve the purified this compound (1.0 equivalent) in a small volume of anhydrous acetonitrile.
-
Add this solution dropwise to the cold, stirring amine slurry over 20-30 minutes using a syringe pump.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm slowly to room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours. If the reaction is sluggish, gentle warming to 30-40 °C can be attempted, but watch for discoloration.
-
-
Workup and Isolation:
-
Once complete, filter the reaction mixture through a pad of celite to remove K₂CO₃.
-
Rinse the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in dichloromethane and wash with water (2x) to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
-
Purification:
-
Purify the crude material via column chromatography on silica gel to obtain the final product.
-
Diagram 2: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting failed reactions.
References
- 1. fishersci.com [fishersci.com]
- 2. Side-Chain Reactions of Substituted Pyridines Example 1 | Study Prep in Pearson+ [pearson.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Buy this compound | 75504-01-7 [smolecule.com]
- 7. chemscene.com [chemscene.com]
Technical Support Center: Stabilizing 2-(1-Bromoethyl)pyridine in Solution
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering stability issues with 2-(1-Bromoethyl)pyridine in solution. By understanding the fundamental degradation mechanisms, users can implement effective strategies to ensure experimental reliability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is rapidly turning yellow and showing unexpected peaks in my HPLC and NMR analysis. What is happening?
This is a classic sign of chemical degradation. This compound is a reactive secondary alkyl halide. The primary cause of instability in solution is its susceptibility to nucleophilic substitution reactions, where the bromide leaving group is displaced.[1][2] The most common nucleophile is the solvent itself or trace amounts of water within the solvent, a process known as solvolysis or hydrolysis, respectively.[1][3]
The discoloration and appearance of new analytical peaks are due to the formation of byproducts, such as 2-(1-hydroxyethyl)pyridine or the corresponding ether if an alcohol solvent is used. The rate of this degradation is highly dependent on the choice of solvent, temperature, and presence of moisture.
Q2: What is the principal degradation pathway I need to prevent?
The dominant degradation pathway is solvolysis , which proceeds via a nucleophilic substitution mechanism. Given that this compound is a secondary halide, the reaction can have characteristics of both SN1 and SN2 pathways. However, the proximity of the pyridine ring can help stabilize a developing positive charge on the adjacent carbon, favoring an SN1-like mechanism, especially in polar protic solvents that can solvate the leaving group and the carbocation intermediate.[3][4]
The reaction is as follows:
-
Hydrolysis (with water): C₇H₈BrN + H₂O → C₇H₉NO (2-(1-hydroxyethyl)pyridine) + HBr
-
Alcoholysis (with an alcohol, e.g., methanol): C₇H₈BrN + CH₃OH → C₈H₁₁NO (2-(1-methoxyethyl)pyridine) + HBr
The generated HBr can then protonate the pyridine nitrogen of an unreacted molecule, which can further complicate the reaction medium by altering polarity and solubility.
Below is a diagram illustrating the primary hydrolytic degradation pathway.
Caption: Primary hydrolytic degradation pathway of this compound.
Troubleshooting and Optimization Guide
Q3: How can I select the right solvent to maximize stability?
Solvent choice is the single most critical factor in controlling the stability of this compound. The ideal solvent should be non-nucleophilic and anhydrous.
| Solvent Class | Examples | Impact on Stability | Rationale & Recommendation |
| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Very Poor Stability | These solvents are nucleophilic and will directly participate in solvolysis reactions.[1][3] Their high polarity also stabilizes the carbocation intermediate, accelerating degradation. AVOID for storage or prolonged experiments. |
| Polar Aprotic | Acetonitrile (ACN), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) | Good to Excellent Stability | These solvents are poor nucleophiles and do not directly react. Stability is excellent, provided the solvent is anhydrous . Trace water will cause slow hydrolysis. RECOMMENDED . Use a high-purity, dry grade and handle under an inert atmosphere. |
| Non-Polar Aprotic | Toluene, Dichloromethane (DCM), Hexanes | Excellent Stability | These solvents are non-nucleophilic and will not participate in degradation. However, the solubility of this compound or its salts may be limited. EXCELLENT CHOICE if solubility permits. Ensure the solvent is anhydrous. |
Q4: What is the optimal pH for a solution of this compound?
Controlling pH is complex for this molecule. While acidic conditions can protonate the pyridine ring, potentially preventing it from participating in side reactions, it does not stop the primary solvolysis degradation pathway and can even accelerate hydrolysis in aqueous environments.[5][6] Conversely, basic conditions introduce strong nucleophiles (e.g., OH⁻) that will rapidly degrade the compound.
Core Recommendation: The best strategy is to avoid aqueous buffers and pH modifiers altogether. The most stable environment is a neutral, anhydrous, aprotic solvent. If pH control is absolutely required for a reaction, the solution of this compound should be prepared separately in a recommended anhydrous solvent and added to the buffered system immediately before use to minimize exposure time.
Q5: What is the definitive protocol for preparing and storing a stable stock solution?
Following a strict protocol is essential for generating reproducible data.
Experimental Protocol: Preparation of a Stable Stock Solution
-
Material Handling:
-
Solvent Preparation:
-
Select a high-purity, anhydrous, aprotic solvent (e.g., Acetonitrile). Use a solvent from a freshly opened bottle or one stored over molecular sieves.
-
-
Solution Preparation (Inert Atmosphere):
-
Dry all glassware in an oven at >100 °C for several hours and cool under a stream of dry nitrogen or argon.
-
Using a glovebox or Schlenk line, weigh the desired amount of this compound into the dried flask.
-
Add the anhydrous solvent via a dry syringe to achieve the target concentration.
-
Briefly sparge the solution with nitrogen or argon to remove any dissolved oxygen.
-
-
Storage:
-
Store the solution in an amber glass vial with a PTFE-lined cap to protect it from light.[7]
-
For maximum stability, store the solution at low temperatures (-20 °C is preferable to 4 °C).[7]
-
Always allow the solution to warm to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution.
-
Workflow for Maximizing Stability
Caption: Recommended workflow for solution preparation and storage.
Analytical Monitoring
Q6: How can I quantitatively monitor the degradation of my solution over time?
Regularly assessing the purity of your solution is crucial, especially for long-term experiments or when using older stock solutions.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for stability monitoring. A reverse-phase C18 column with a simple mobile phase (e.g., water/acetonitrile gradient with 0.1% formic or trifluoroacetic acid) can effectively separate the parent compound from its more polar degradation products like 2-(1-hydroxyethyl)pyridine. A stability-indicating HPLC method is crucial to ensure all degradants are separated from the main peak.[9]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR provides structural confirmation. Degradation can be monitored by observing the disappearance of the characteristic signals for the bromoethyl group (a quartet around 5.2 ppm and a doublet around 2.0 ppm) and the emergence of new peaks corresponding to the degradation product(s).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, allowing for the definitive identification of degradation products by their mass-to-charge ratio.[9]
References
- 1. Solvolysis in Chemistry: Definition, Mechanism & Examples [vedantu.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry-online.com [chemistry-online.com]
- 5. ibisscientific.com [ibisscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. Buy 2-Bromo-6-(1-bromoethyl)pyridine (EVT-8899200) [evitachem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
removal of HBr from 2-(1-Bromoethyl)pyridine reaction mixture
Welcome to the dedicated support center for troubleshooting the synthesis and purification of 2-(1-Bromoethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this procedure, with a particular focus on the effective removal of hydrobromic acid (HBr) from the reaction mixture.
Frequently Asked Questions (FAQs)
Q1: My crude reaction mixture containing this compound is a solid salt-like precipitate. What has happened?
This is a common observation and is expected. The pyridine nitrogen is basic and will react with the hydrobromic acid (HBr) generated during the bromination of 2-ethylpyridine to form the pyridinium hydrobromide salt of your product. This salt is often a solid and is a stable form for initial handling.
Q2: Why can't I just use a strong base like sodium hydroxide to neutralize the HBr?
While tempting for its efficiency in acid neutralization, strong bases like sodium hydroxide can promote the elimination of HBr from your desired product, this compound, to form the undesired byproduct, 2-vinylpyridine. This is particularly true at elevated temperatures. Therefore, a milder basic wash is recommended.
Q3: I've noticed a significant loss of my product after the basic wash. What are the likely causes?
Product loss during a basic wash can be attributed to several factors:
-
Emulsion Formation: Pyridine derivatives can sometimes form stable emulsions during liquid-liquid extraction, making phase separation difficult and leading to physical loss of material.
-
Hydrolysis: Although the C-Br bond at the benzylic-like position is somewhat labile, prolonged exposure to aqueous basic conditions can lead to hydrolysis, forming 2-(1-hydroxyethyl)pyridine.
-
Premature Decomposition: this compound is thermally sensitive and can decompose if the reaction or workup is performed at elevated temperatures.
Q4: Is column chromatography a viable option for purifying this compound?
Yes, column chromatography can be used for purification. However, it is crucial to use a deactivated silica gel. Standard silica gel is acidic and can cause decomposition of the product on the column. Deactivation can be achieved by pre-treating the silica gel with a solution of triethylamine in the eluent.
Troubleshooting Guide: HBr Removal
The effective removal of HBr is critical for obtaining pure this compound. The following is a detailed protocol for a reliable acid-base extraction method.
Protocol: Mild Basic Wash for HBr Removal
This protocol is designed to neutralize the pyridinium hydrobromide salt and remove excess HBr without causing significant degradation of the product.
Materials:
-
Crude reaction mixture containing this compound hydrobromide
-
Dichloromethane (DCM) or another suitable organic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane. The volume should be sufficient to fully dissolve the organic components.
-
Initial Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of deionized water and shake gently. This initial wash will remove any water-soluble impurities. Allow the layers to separate and discard the aqueous layer.
-
Neutralization: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Add the bicarbonate solution portion-wise and with gentle swirling initially to control the effervescence from the neutralization of HBr.
-
Expert Insight: The use of a mild base like sodium bicarbonate (pKa of the conjugate acid H₂CO₃ is ~6.35) is crucial to prevent the elimination reaction that can be promoted by stronger bases.
-
-
Extraction: After the initial effervescence has subsided, stopper the funnel and shake vigorously, venting frequently to release any pressure buildup. Allow the layers to separate completely.
-
Phase Separation: Carefully drain the lower organic layer into a clean Erlenmeyer flask.
-
Repeat Wash (Optional but Recommended): Repeat the wash with sodium bicarbonate solution to ensure complete removal of HBr. Check the pH of the aqueous layer with pH paper to confirm it is neutral or slightly basic.
-
Brine Wash: Wash the organic layer with a saturated brine solution. This helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Swirl the flask and let it stand for at least 15-20 minutes. The drying agent should be free-flowing, indicating that the solution is dry.
-
Filtration and Concentration: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.
Decision Workflow for HBr Removal
The choice of purification strategy can depend on the scale of the reaction and the desired purity of the final product. The following diagram outlines a decision-making workflow.
Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of 2-(1-Bromoethyl)pyridine Reaction Products
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Versatility of a Reactive Pyridine Building Block
2-(1-Bromoethyl)pyridine is a valuable heterocyclic intermediate, distinguished by the strategic placement of a reactive bromoethyl group at the 2-position of the pyridine ring.[1] This structure features a benzylic bromide, which serves as an excellent leaving group and a handle for a diverse array of chemical transformations. Its utility in organic synthesis and medicinal chemistry stems from its capacity to undergo nucleophilic substitution, elimination, and various metal-catalyzed cross-coupling reactions.[1][2]
This guide provides a comparative analysis of the primary reaction pathways of this compound. It offers field-proven insights into predicting and controlling reaction outcomes, detailed protocols for product synthesis, and a comprehensive framework for the spectroscopic characterization of the resulting products. Our objective is to equip researchers with the knowledge to not only synthesize desired derivatives but also to unambiguously verify their structure and purity.
Part 1: Navigating the Core Reaction Pathways: Substitution vs. Elimination
The primary challenge and opportunity in the chemistry of this compound lies in the competition between nucleophilic substitution (S_N) and elimination (E) pathways. The benzylic nature of the carbon-bromine bond can stabilize carbocation intermediates (favoring S_N1/E1) but is also accessible to direct displacement (S_N2) and base-mediated proton abstraction (E2). The choice of nucleophile, base, solvent, and temperature is therefore critical in directing the reaction toward the desired product.
Caption: Major reaction pathways of this compound.
Nucleophilic Substitution Reactions
Nucleophilic substitution is favored by using strong nucleophiles that are weakly basic. This minimizes the competing E2 elimination pathway. These reactions are invaluable for introducing a wide range of functional groups at the benzylic position.[2]
Causality Behind Experimental Choices:
-
Nucleophile: The choice of nucleophile directly defines the resulting product. For instance, amines yield substituted aminoethylpyridines, while alkoxides produce ethers.[2]
-
Solvent: Polar aprotic solvents like DMF or DMSO are often employed to dissolve the reactants and facilitate the substitution mechanism without participating in the reaction.
-
Temperature: Lower temperatures generally favor substitution over elimination, as elimination reactions often have a higher activation energy.
Table 1: Comparison of Nucleophilic Substitution Reactions
| Nucleophile (Example) | Product Class | Typical Conditions | Expected Yield | Reference |
| Piperidine (Amine) | N-Substituted Amine | K₂CO₃, Acetonitrile, 60 °C | Good to Excellent | [1][2] |
| Sodium Methoxide | Ether | Methanol, RT | Moderate to Good | [2] |
| Sodium Thiophenolate | Thioether | DMF, RT | Good to Excellent | [2] |
| Sodium Azide | Azide | Acetone/H₂O, Reflux | High | N/A |
Elimination Reactions to Form 2-Vinylpyridine
The primary elimination product is 2-vinylpyridine, a valuable monomer and synthetic intermediate.[3] This pathway is promoted by strong, sterically hindered bases that can readily abstract a proton from the ethyl group but are poor nucleophiles, thus suppressing the S_N2 reaction.
Causality Behind Experimental Choices:
-
Base: Strong, non-nucleophilic bases like potassium tert-butoxide (KOtBu) or 1,8-Diazabicycloundec-7-ene (DBU) are ideal. Their steric bulk hinders attack at the electrophilic carbon, favoring proton abstraction.[4]
-
Solvent: Aprotic solvents like THF or Toluene are preferred. Protic solvents could protonate the strong base, reducing its efficacy.
-
Temperature: Higher temperatures generally favor elimination.
Table 2: Comparison of Bases for Elimination
| Base | Steric Hindrance | Basicity (pKa of conj. acid) | Typical Conditions | Outcome | Reference |
| Potassium tert-butoxide | High | ~19 | THF, 0 °C to RT | High yield of 2-vinylpyridine | [4] |
| Sodium Hydroxide | Low | ~15.7 | Ethanol, Reflux | Mixture of substitution & elimination | [5][6] |
| Triethylamine | Moderate | ~10.7 | Toluene, Reflux | Slow reaction, moderate yield | N/A |
digraph "Workflow" { graph [bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];start [label="Desired Product?", shape=diamond, style=filled, fillcolor="#FBBC05"]; sub_product [label="Substitution Product\n(e.g., Ether, Amine)", shape=box, fillcolor="#FFFFFF", color="#4285F4"]; elim_product [label="Elimination Product\n(2-Vinylpyridine)", shape=box, fillcolor="#FFFFFF", color="#EA4335"];
cond1 [label="Use a strong, non-hindered\nnucleophile (e.g., MeO⁻, R₂NH)\nUse a polar aprotic solvent\nKeep temperature low", shape=box, fillcolor="#F1F3F4", color="#4285F4"]; cond2 [label="Use a strong, sterically\nhindered base (e.g., KOtBu)\nUse an aprotic solvent\nModerate to high temperature", shape=box, fillcolor="#F1F3F4", color="#EA4335"];
start -> sub_product [label=" Substitution"]; start -> elim_product [label=" Elimination"]; sub_product -> cond1; elim_product -> cond2; }
Caption: Decision workflow for favoring substitution vs. elimination.
Palladium-Catalyzed Cross-Coupling Reactions
While the benzylic C-Br bond is the primary site of reactivity, under palladium catalysis, similar bromopyridine structures can undergo cross-coupling reactions.[2] This opens up avenues for creating more complex carbon-carbon bonds.
-
Suzuki-Miyaura Coupling: This reaction couples the bromopyridine with an organoboron compound (e.g., an arylboronic acid) to form biaryl structures.[7][8][9][10] It requires a palladium catalyst, a ligand, and a base.
-
Sonogashira Coupling: This involves the coupling of the bromopyridine with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to yield alkynylpyridines.[11][12][13][14]
Table 3: Representative Cross-Coupling Reaction Conditions
| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Reference |
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | [15] |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF/DMF | [16] |
Part 2: A Comparative Guide to Spectroscopic Characterization
Unambiguous characterization is essential to confirm the identity of the reaction product and rule out isomeric impurities or unreacted starting material. NMR, IR, and Mass Spectrometry each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for distinguishing between substitution and elimination products.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides clear diagnostic signals. The disappearance of the quartet for the methine proton (CH-Br) and the appearance of new signals are key indicators. For 2-vinylpyridine, a characteristic set of three signals in the olefinic region (typically 5.5-7.0 ppm) with distinct coupling patterns confirms its formation. For substitution products, new signals corresponding to the introduced nucleophile will appear, and the chemical shift of the adjacent CH and CH₃ protons will change.
-
¹³C NMR Spectroscopy: Carbon NMR corroborates the ¹H NMR data. The key change is the upfield or downfield shift of the benzylic carbon upon substitution, and the appearance of two new sp² carbon signals for the vinyl group in the elimination product.
Table 4: Comparative ¹H NMR Data (Approximate δ in CDCl₃)
| Proton | This compound (Start) | 2-Vinylpyridine (Elimination) | 2-(1-Methoxyethyl)pyridine (Subst.) |
| Pyridine-H6 | ~8.5 ppm (d) | ~8.5 ppm (d) | ~8.5 ppm (d) |
| Pyridine-H (other) | 7.2 - 7.8 ppm (m) | 7.0 - 7.7 ppm (m) | 7.1 - 7.7 ppm (m) |
| -CH(X)- | ~5.2 ppm (q) | ~6.8 ppm (dd) | ~4.5 ppm (q) |
| -CH=CH₂ | N/A | ~5.5 ppm (d), ~6.1 ppm (d) | N/A |
| -CH₃ | ~2.0 ppm (d) | N/A | ~1.5 ppm (d) |
| -OCH₃ | N/A | N/A | ~3.3 ppm (s) |
Infrared (IR) Spectroscopy
FT-IR spectroscopy is excellent for confirming the presence or absence of key functional groups.[17]
Table 5: Key Diagnostic IR Absorption Bands (cm⁻¹)
| Functional Group | Vibration | Approx. Frequency | Relevance | Reference |
| C-Br | Stretch | 650 - 550 | Disappears upon reaction | N/A |
| C=C (vinyl) | Stretch | 1640 - 1620 | Appears in elimination product | [18] |
| =C-H (vinyl) | Bend (out-of-plane) | 1000 - 900 | Appears in elimination product | [17] |
| C-O (ether) | Stretch | 1250 - 1050 | Appears in alkoxide substitution | N/A |
| N-H (amine) | Stretch | 3500 - 3300 | Appears in amine substitution | [17] |
| Pyridine Ring | C=C, C=N Stretches | 1650 - 1400 | Present in all compounds | [19] |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the product and can provide structural information through fragmentation patterns.
-
Starting Material (this compound): Exhibits a characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) at M⁺ and [M+2]⁺. A major fragment corresponds to the loss of the bromine radical (•Br), leading to a strong [M-Br]⁺ peak.
-
Substitution Product: The molecular ion peak will shift according to the mass of the added nucleophile minus the mass of bromine. Fragmentation will depend on the nature of the new substituent.
-
Elimination Product (2-Vinylpyridine): The molecular ion will correspond to C₇H₇N (m/z 105.14).[3] Its fragmentation pattern will be distinct from the starting material and substitution products. The precursor, 2-ethylpyridine, shows a prominent peak at m/z 106 (loss of H•) and 79.[20][21]
Part 3: Validated Experimental Protocols
The following protocols are provided as self-validating systems. Successful execution, followed by the characterization described above, will confirm the synthesis of the target compound.
Protocol 1: Synthesis of 2-Vinylpyridine via Elimination
This protocol is designed to maximize the yield of the elimination product.
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add potassium tert-butoxide (1.5 equivalents).
-
Solvent Addition: Add 40 mL of anhydrous tetrahydrofuran (THF) and cool the resulting slurry to 0 °C in an ice bath.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in 10 mL of anhydrous THF. Add this solution dropwise to the stirred KOtBu slurry over 20 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the disappearance of the starting material spot.
-
Workup: Carefully quench the reaction by adding 20 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 2-vinylpyridine.[5][22] Note: Add a polymerization inhibitor like 4-tert-butylcatechol if storing the product.[3]
Protocol 2: Synthesis of N-[1-(pyridin-2-yl)ethyl]aniline via Nucleophilic Substitution
This protocol is an example of an S_N reaction using an amine nucleophile.
-
Setup: In a 50 mL round-bottom flask, combine this compound (1.0 equivalent), aniline (1.2 equivalents), and powdered potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add 25 mL of acetonitrile.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to 60 °C with vigorous stirring. Maintain this temperature for 4-6 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction to room temperature and filter off the inorganic salts. Rinse the filter cake with a small amount of acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane (30 mL) and wash with water (2 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
Conclusion
The reactivity of this compound offers a gateway to a diverse family of pyridine derivatives. A thorough understanding of the competing reaction pathways—nucleophilic substitution, elimination, and cross-coupling—is paramount for achieving desired synthetic outcomes. By carefully selecting reagents and conditions as outlined in this guide, researchers can selectively favor one pathway over another. Furthermore, the systematic application of modern spectroscopic techniques, particularly ¹H NMR, IR, and mass spectrometry, provides an irrefutable means of characterizing the final products, ensuring the scientific integrity of subsequent research and development efforts.
References
- 1. Buy this compound | 75504-01-7 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 4. Buy 2-(2-Bromoethyl)pyridine hydrobromide | 72996-65-7 [smolecule.com]
- 5. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 6. Method for synthesizing and preparing 2-vinyl pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 12. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 20. 2-Ethylpyridine | C7H9N | CID 7523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Pyridine, 2-ethyl- [webbook.nist.gov]
- 22. CN1250527C - Process for large-scale preparation of 2-vinyl pyridine - Google Patents [patents.google.com]
A Comparative Guide to the Reactivity of 2-(1-Bromoethyl)pyridine and 2-(chloromethyl)pyridine
For researchers and professionals in drug development and synthetic chemistry, the choice of an appropriate alkylating agent is paramount to the success of a synthetic route. This guide provides an in-depth comparison of the reactivity of two common pyridyl-containing electrophiles: 2-(1-Bromoethyl)pyridine and 2-(chloromethyl)pyridine. By examining the fundamental chemical principles and providing a framework for experimental validation, this document aims to empower scientists to make informed decisions for their specific applications.
Introduction: Structure and Significance
This compound and 2-(chloromethyl)pyridine are valuable building blocks in organic synthesis, often employed to introduce the 2-pyridylethyl or 2-pyridylmethyl moiety into a target molecule. These motifs are prevalent in pharmaceuticals and ligands for coordination chemistry.
At first glance, the molecules are structurally similar, each featuring a halogen atom on a carbon adjacent to a pyridine ring. However, two key distinctions dictate their chemical behavior:
-
The Leaving Group: One possesses a bromide (Br), the other a chloride (Cl).
-
The Carbon Skeleton: The bromo-compound has a secondary electrophilic carbon, while the chloro-compound has a primary one.
This guide will dissect how these differences translate into tangible variations in reactivity, primarily within the context of nucleophilic substitution reactions.
The Decisive Factors: A Mechanistic Deep Dive
The reactivity of these compounds in nucleophilic substitution reactions is governed by a confluence of electronic and steric effects. The relative importance of these factors determines whether the reaction proceeds via a concerted (Sₙ2) or a stepwise (Sₙ1) mechanism.
The Leaving Group: A Tale of Two Halides
The single most influential factor in this comparison is the nature of the halogen leaving group. For a nucleophilic substitution to occur, the bond between the carbon and the halogen must break. A "good" leaving group is one that is stable on its own after it departs with the electron pair from the broken bond.[1]
The stability of the leaving group is inversely related to its basicity; weaker bases make better leaving groups.[1][2] When we compare the conjugate acids of our leaving groups, hydrobromic acid (HBr) is a stronger acid (pKa ≈ -9) than hydrochloric acid (HCl, pKa ≈ -7).[2] Consequently, the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻).
This fundamental difference means that the C-Br bond is more readily cleaved than the C-Cl bond. Therefore, in both Sₙ1 and Sₙ2 reactions, the bromide is a superior leaving group, leading to a faster reaction rate.[3][4]
The Electrophilic Center: Steric Hindrance and Carbocation Stability
The second point of comparison is the structure of the electrophilic carbon center.
-
2-(chloromethyl)pyridine features a primary (1°) halide.
-
This compound features a secondary (2°) halide.
This structural variance has opposing effects depending on the reaction mechanism:
-
For an Sₙ2 Pathway: This mechanism involves a backside attack by the nucleophile in a single, concerted step.[5] Steric hindrance around the electrophilic carbon is a critical barrier. The primary carbon in 2-(chloromethyl)pyridine is less sterically hindered than the secondary carbon in this compound, which would, in isolation, favor the chloro-compound for Sₙ2 reactions.
-
For an Sₙ1 Pathway: This mechanism proceeds through a carbocation intermediate. The rate-determining step is the formation of this carbocation.[6] Secondary carbocations are more stable than primary carbocations due to hyperconjugation and inductive effects. Both potential carbocations are further stabilized by resonance with the adjacent pyridine ring, making them "benzylic-like".[7] In this scenario, the more stable secondary carbocation formed from this compound would be favored, promoting a faster Sₙ1 reaction.
Head-to-Head Reactivity Analysis
By synthesizing the principles of leaving group ability and substrate structure, we can predict the relative reactivity of these two reagents.
Predicted Reactivity:this compound > 2-(chloromethyl)pyridine
Despite the increased steric hindrance of the secondary center in this compound, the vastly superior leaving group ability of bromide is the dominant factor. The energy barrier to break the C-Br bond is significantly lower than that for the C-Cl bond, which generally outweighs the moderate increase in steric bulk. This holds true for both Sₙ1 and Sₙ2 pathways.
-
Under Sₙ2 conditions (strong nucleophile, polar aprotic solvent), this compound is expected to react faster.
-
Under Sₙ1 conditions (weak nucleophile, polar protic solvent), this compound will react substantially faster, as both the leaving group ability and carbocation stability are in its favor.[6]
The following diagram illustrates the Sₙ2 transition states, highlighting the key factors at play.
Experimental Validation Protocol
To provide empirical support for these theoretical principles, the following protocol outlines a comparative kinetic study using a standard Sₙ2 reaction, the Finkelstein reaction. This protocol is designed as a self-validating system for researchers to quantify the reactivity difference.
Objective: To compare the rate of iodide substitution for this compound and 2-(chloromethyl)pyridine.
Materials:
-
This compound hydrobromide (or free base)
-
2-(chloromethyl)pyridine hydrochloride (or free base)
-
Sodium Iodide (NaI), dried
-
Acetone (anhydrous)
-
Sodium thiosulfate (for quenching)
-
Dichloromethane (for extraction)
-
TLC plates, GC-MS or HPLC for analysis
Experimental Workflow Diagram
Step-by-Step Procedure:
-
Preparation: In two separate round-bottom flasks equipped with stir bars, prepare identical solutions of sodium iodide in anhydrous acetone (e.g., 0.1 M). Ensure the temperature of both flasks is equilibrated and maintained at a constant value (e.g., 25°C).
-
Initiation: At time t=0, add an equimolar amount of this compound to the first flask and 2-(chloromethyl)pyridine to the second flask to achieve a starting concentration of, for example, 0.05 M.
-
Monitoring: At regular time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.
-
Quenching: Immediately quench each aliquot by adding it to a vial containing a sodium thiosulfate solution to remove unreacted iodide. Extract the organic components with a small amount of dichloromethane.
-
Analysis: Analyze the quenched aliquots using a suitable technique (TLC, GC-MS, or HPLC) to determine the concentration of the remaining starting material relative to an internal standard.
-
Data Interpretation: Plot the concentration of the starting material versus time for both reactions. The reaction involving this compound is expected to show a much faster rate of consumption.
Summary of Comparative Data
The following table summarizes the key attributes and expected experimental outcomes.
| Feature | This compound | 2-(chloromethyl)pyridine | Rationale |
| Leaving Group | Bromide (Br⁻) | Chloride (Cl⁻) | Br⁻ is a weaker base and thus a better leaving group.[1][2][4] |
| Substrate Type | Secondary (2°) | Primary (1°) | Refers to the carbon atom bonded to the halogen. |
| Sₙ1 Potential | High | Low | Forms a more stable secondary, resonance-stabilized carbocation. |
| Sₙ2 Steric Hindrance | Moderate | Low | The ethyl group provides more steric bulk than the methyl group. |
| Predicted Overall Reactivity | Higher | Lower | The superior leaving group ability of bromide is the dominant factor. |
| Expected Experimental Result | Faster reaction rate; shorter reaction time to completion. | Slower reaction rate; longer reaction time required. | Consistent with the dominant effect of the leaving group. |
Conclusion and Recommendations for the Synthetic Chemist
The evidence from fundamental chemical principles strongly indicates that This compound is a more reactive alkylating agent than 2-(chloromethyl)pyridine . This enhanced reactivity stems directly from the superior leaving group ability of the bromide ion.
Practical Recommendations:
-
For Rapid and High-Yield Substitutions: When the goal is to quickly and efficiently introduce the pyridylalkyl moiety, this compound is the reagent of choice. Its high reactivity allows for milder reaction conditions (lower temperatures, shorter times), which can help minimize side reactions.
-
For More Controlled or Selective Reactions: In cases where a substrate contains multiple nucleophilic sites or when a slower, more controlled reaction is desired, the less reactive 2-(chloromethyl)pyridine may offer an advantage.
-
Safety: Both compounds are reactive alkylating agents and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[8]
By understanding the interplay between the leaving group and the substrate structure, researchers can strategically select the optimal reagent, leading to more efficient, predictable, and successful synthetic outcomes.
References
- 1. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 2. youtube.com [youtube.com]
- 3. quora.com [quora.com]
- 4. brainly.com [brainly.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. quora.com [quora.com]
- 8. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Purity Analysis of 2-(1-Bromoethyl)pyridine by HPLC
For Researchers, Scientists, and Drug Development Professionals
The Critical Role of Purity in Synthesis and Development
2-(1-Bromoethyl)pyridine is a versatile building block, frequently utilized in the synthesis of complex molecular architectures. Its reactivity, centered around the bromoethyl group, allows for its incorporation into a wide array of target molecules. However, the very reactivity that makes it a valuable precursor also predisposes it to the formation of impurities during synthesis and storage. The presence of even minor impurities can have significant downstream consequences, affecting reaction yields, introducing unwanted byproducts, and potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API).[1] Therefore, a robust, accurate, and precise analytical method for purity assessment is not just a matter of quality control, but a fundamental requirement for reproducible and reliable research and development.
HPLC: The Gold Standard for Purity Determination
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the purity analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for pyridine derivatives. Its high resolving power, sensitivity, and quantitative accuracy establish it as the preferred method for separating the main component from structurally similar impurities.[2][3]
The Rationale Behind a Reversed-Phase HPLC Method
For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice. The compound possesses a moderate degree of polarity, making it amenable to partitioning between a non-polar stationary phase (typically C18) and a polar mobile phase. The pyridine ring offers a strong chromophore, allowing for sensitive detection by UV-Vis spectrophotometry.
A well-designed RP-HPLC method can effectively separate this compound from its key potential impurities, which include:
-
2-ethylpyridine: The primary starting material in one common synthesis route.[4]
-
2-(1-hydroxyethyl)pyridine: A potential precursor or hydrolysis-related impurity.[5]
-
Dibrominated species and other positional isomers: Potential byproducts of the bromination reaction.
A Proposed HPLC Method for Purity Analysis
While a specific monograph for this compound may not be publicly available, a robust method can be developed based on established principles for similar pyridine derivatives and general chromatographic theory.[2][3] The following protocol is a scientifically sound starting point for researchers.
Experimental Protocol: HPLC Purity of this compound
1. Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
2. Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | The C18 stationary phase provides excellent hydrophobic retention for the pyridine derivative, while the column dimensions offer a good balance between resolution and analysis time. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier helps to protonate the pyridine nitrogen, leading to sharper, more symmetrical peaks by minimizing interactions with residual silanols on the stationary phase. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC, offering good solvating power and low viscosity. |
| Gradient Elution | Time (min) | % Mobile Phase B |
| 0 | 20 | |
| 25 | 80 | |
| 30 | 80 | |
| 31 | 20 | |
| 35 | 20 | |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring efficient mass transfer and good peak shape. |
| Column Temperature | 30 °C | Maintaining a constant and slightly elevated temperature ensures reproducible retention times and can improve peak symmetry. |
| Detection Wavelength | 260 nm | Pyridine and its derivatives typically exhibit strong UV absorbance around this wavelength. A DAD can be used to monitor peak purity and identify impurities with different spectral characteristics. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
3. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.
4. System Suitability: Before sample analysis, the chromatographic system must meet the criteria outlined in pharmacopeial guidelines such as USP General Chapter <621>.[6][7][8] This is achieved by injecting the standard solution multiple times (typically five or six).
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry, which is crucial for accurate integration. |
| Theoretical Plates (N) | N ≥ 2000 | Demonstrates the efficiency of the column and the separation power of the system. |
| Relative Standard Deviation (RSD) of Peak Area | RSD ≤ 2.0% | Confirms the precision of the injection and the stability of the system. |
5. Analysis:
-
Inject the sample solution and record the chromatogram.
-
Calculate the percentage purity using the area normalization method, assuming all impurities have a similar response factor at the detection wavelength.
Visualizing the Analytical Workflow
Caption: Workflow for the HPLC Purity Analysis of this compound.
Method Validation: A Trustworthy and Self-Validating System
The proposed HPLC method, to be considered reliable and robust, must undergo validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10][11] This process ensures that the analytical procedure is suitable for its intended purpose.
Validation Parameters:
| Parameter | Objective |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. |
| Linearity | To show that the analytical procedure's results are directly proportional to the concentration of the analyte in samples within a given range. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of test results obtained by the method to the true value. This is often assessed by spike-recovery studies. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day and inter-analyst). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). |
Comparative Analysis with Alternative Techniques
While HPLC is the preeminent technique for purity determination, other methods can provide complementary information or may be suitable for specific applications.
| Technique | Principle | Advantages | Disadvantages | Suitability for this compound |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | High resolution for volatile compounds; can be coupled with Mass Spectrometry (GC-MS) for definitive identification of impurities. | Not suitable for non-volatile or thermally labile compounds; may require derivatization. | Suitable for assessing volatile impurities like residual solvents or starting materials (e.g., 2-ethylpyridine). The compound itself is likely amenable to GC analysis. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural information based on the magnetic properties of atomic nuclei. | Can identify and quantify impurities without the need for a reference standard for each impurity (qNMR); provides unambiguous structural information. | Lower sensitivity compared to HPLC for trace impurities; complex mixtures can lead to overlapping signals. | Excellent for structural confirmation of the main component and for identifying major impurities. Quantitative NMR (qNMR) can be a powerful tool for purity assessment without relying on response factors.[4] |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Simple, rapid, and cost-effective; useful for reaction monitoring and preliminary purity checks. | Primarily qualitative; lower resolution and sensitivity compared to HPLC. | Suitable for rapid, at-a-glance assessment of reaction completion or for a preliminary check of purity before committing to a more rigorous HPLC analysis. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | When coupled with a separation technique (LC-MS or GC-MS), it provides molecular weight information, which is invaluable for identifying unknown impurities. | Typically not a standalone quantitative technique for purity without extensive calibration. | LC-MS would be a powerful extension of the proposed HPLC method, allowing for the identification of any observed impurity peaks. |
Logical Framework for Method Selection
Caption: Decision tree for selecting an appropriate analytical method.
Conclusion
The purity of this compound is a critical parameter that underpins its successful application in research and development. A validated reversed-phase HPLC method stands as the most robust and reliable approach for its quantitative determination. This guide has provided a detailed, scientifically-grounded HPLC protocol, an overview of the necessary validation steps as mandated by regulatory bodies, and a comparative analysis with alternative techniques. By employing a multi-faceted analytical strategy, with HPLC at its core, researchers can ensure the quality of this vital synthetic intermediate, thereby enhancing the reliability and reproducibility of their scientific endeavors.
References
- 1. Research Portal [laro.lanl.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buy this compound | 75504-01-7 [smolecule.com]
- 5. prepchem.com [prepchem.com]
- 6. usp.org [usp.org]
- 7. <621> CHROMATOGRAPHY [drugfuture.com]
- 8. Chromatography [usp.org]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 11. starodub.nl [starodub.nl]
A Comparative Guide to the Reaction Kinetics of 2-(1-Bromoethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Versatility and Kinetic Profile of a Key Pyridine Intermediate
2-(1-Bromoethyl)pyridine is a valuable heterocyclic building block in organic synthesis, finding application in the construction of a wide array of pharmaceutical and agrochemical agents.[1] Its reactivity is centered around the bromoethyl moiety, which can readily participate in nucleophilic substitution and elimination reactions. A thorough understanding of the kinetics of these competing pathways is paramount for optimizing reaction conditions, maximizing yields of desired products, and controlling stereochemical outcomes.
This guide provides a comparative analysis of the kinetic studies of reactions involving this compound. Due to a notable scarcity of published, quantitative kinetic data specifically for this compound, this guide will draw upon established principles of physical organic chemistry and comparative data from structurally analogous compounds, such as substituted benzyl halides and other reactive pyridine derivatives. We will explore the mechanistic underpinnings of its reactivity, detail the experimental methodologies for kinetic analysis, and present a predictive comparison of its behavior in various reaction environments.
Mechanistic Crossroads: SN1, SN2, E1, and E2 Pathways
The reactions of this compound are governed by a competition between four primary mechanistic pathways: unimolecular nucleophilic substitution (SN1), bimolecular nucleophilic substitution (SN2), unimolecular elimination (E1), and bimolecular elimination (E2). The preferred pathway is dictated by a delicate interplay of several factors, including the structure of the substrate, the nature of the nucleophile/base, the solvent, and the temperature.
The pyridine ring, being electron-deficient, influences the reactivity of the benzylic-like position of the bromoethyl group. Nucleophilic substitution is generally favored at the 2- and 4-positions of the pyridine ring.[2]
Visualizing the Competing Reaction Pathways
Caption: Competing SN1/E1 and SN2/E2 pathways for this compound.
Experimental Protocols for Kinetic Analysis
Accurate determination of reaction kinetics is fundamental to understanding and predicting the behavior of this compound. A common and effective method for monitoring the progress of its reactions, particularly solvolysis, is conductometry. This technique measures the change in electrical conductivity of the solution over time as the reaction proceeds and ionic species are formed or consumed.
Generalized Workflow for a Kinetic Study
Caption: A typical experimental workflow for kinetic analysis of this compound reactions.
Step-by-Step Protocol for Solvolysis Kinetics using Conductometry
-
Solvent Preparation: Prepare a precise mixture of the desired solvent (e.g., aqueous ethanol) by volume or weight.
-
Substrate Solution: Prepare a stock solution of this compound in a small amount of a suitable solvent (e.g., acetone) to ensure rapid dissolution.
-
Reaction Vessel Setup: Place a known volume of the solvent in a thermostatted reaction vessel equipped with a conductivity probe. Allow the solvent to reach thermal equilibrium.
-
Initiation: Inject a small, precise volume of the substrate stock solution into the reaction vessel with vigorous stirring to initiate the reaction. Simultaneously, start recording the conductivity and time.
-
Data Collection: Record the conductivity of the solution at regular time intervals until the reaction is complete (i.e., the conductivity reaches a stable value).
-
Data Analysis: The rate constant (k) can be determined from the integrated rate law for a first-order reaction: ln(C∞ - Ct) = -kt + ln(C∞ - C0), where Ct is the conductivity at time t, and C∞ and C0 are the conductivities at the completion of the reaction and at time zero, respectively. A plot of ln(C∞ - Ct) versus time will yield a straight line with a slope of -k.
Comparative Kinetic Data and Structure-Reactivity Relationships
Nucleophilic Substitution: A Comparison with 1-Phenylethyl Bromide
The reactivity of this compound in nucleophilic substitution reactions is expected to be analogous to that of 1-phenylethyl bromide, a well-studied secondary benzylic halide. Both substrates can react via SN1 and SN2 mechanisms.
Table 1: Predicted Influence of Reaction Conditions on the Substitution Mechanism of this compound
| Factor | Condition Favoring SN1 | Rationale | Condition Favoring SN2 | Rationale |
| Nucleophile | Weak (e.g., H₂O, ROH) | Does not participate in the rate-determining step. | Strong (e.g., I⁻, RS⁻, N₃⁻) | Participates in the rate-determining step. |
| Solvent | Polar Protic (e.g., H₂O, EtOH) | Stabilizes the carbocation intermediate. | Polar Aprotic (e.g., Acetone, DMF) | Enhances the reactivity of the nucleophile. |
| Substrate Structure | Pyridine N can stabilize the carbocation via resonance. | Increased stability of the intermediate. | Less sterically hindered approach to the electrophilic carbon. | Minimizes steric hindrance in the transition state. |
The nitrogen atom in the pyridine ring can influence the reaction rate through its inductive and resonance effects. The electron-withdrawing nature of the nitrogen atom is expected to destabilize a developing positive charge in an SN1 transition state, thus slowing down the reaction compared to 1-phenylethyl bromide. Conversely, in an SN2 reaction, the inductive effect could make the benzylic carbon more electrophilic, potentially accelerating the reaction.
Elimination Reactions: Insights from 2-(2-Chloroethyl)pyridine
A study on the base-induced elimination of the related compound, 2-(2-chloroethyl)pyridine, provides valuable insights into the potential behavior of this compound. The reaction of 2-(2-chloroethyl)pyridine with hydroxide in water at 50°C proceeds via an elimination reaction to form 2-vinylpyridine with a second-order rate constant of 4.59 × 10⁻⁴ dm³ mol⁻¹ s⁻¹.[3] This reaction was found to compete with SN2 substitution when using a nucleophile like acetohydroxamate.[3]
Table 2: Factors Influencing the Competition Between Substitution and Elimination
| Factor | Favors Elimination (E1/E2) | Rationale | Favors Substitution (SN1/SN2) | Rationale |
| Base/Nucleophile | Strong, sterically hindered base (e.g., t-BuOK) | Favors proton abstraction over nucleophilic attack. | Strong, non-hindered nucleophile (e.g., I⁻) | Favors attack at the electrophilic carbon. |
| Temperature | High | Elimination reactions have higher activation energies and are favored by increased temperature. | Low | Substitution reactions are generally less sensitive to temperature changes. |
| Solvent | Less polar solvents | Favors the less polar transition state of E2 reactions. | Polar solvents | Stabilize ionic intermediates and transition states in SN1 and SN2 reactions. |
For this compound, the use of a strong, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) would likely favor the E2 pathway to yield 2-vinylpyridine.
Conclusion and Future Outlook
The kinetic behavior of this compound is a nuanced interplay of competing substitution and elimination pathways. While a direct, quantitative comparison of its reactivity is hampered by a lack of specific experimental data in the available literature, a robust predictive framework can be established by drawing parallels with structurally and electronically similar compounds. The pyridine nucleus imparts unique electronic properties that modulate the reactivity of the bromoethyl side chain, making it a fascinating subject for further kinetic investigation.
Future studies should focus on the systematic determination of rate constants and activation parameters for the reactions of this compound with a variety of nucleophiles and bases in different solvent systems. Such data would be invaluable to the synthetic chemistry community, enabling more precise control over reaction outcomes and facilitating the development of more efficient and selective synthetic methodologies.
References
A Senior Scientist's Guide to Leaving Group Selection for Nucleophilic Aromatic Substitution on Ethylpyridine Substrates
For professionals in drug discovery and chemical synthesis, the pyridine ring is a cornerstone scaffold. Its prevalence demands a mastery of its functionalization, with Nucleophilic Aromatic Substitution (SNAr) being a paramount strategy. The choice of leaving group is not merely a detail but a critical parameter that dictates reaction efficiency, scope, and scalability. This guide provides a comparative analysis of common leaving groups on an ethylpyridine core, blending mechanistic theory with actionable experimental protocols to inform your synthetic strategy.
The Mechanistic Heart of the Matter: SNAr on Pyridine
To make an informed choice, we must first understand the reaction pathway. The SNAr reaction on a pyridine ring is not a concerted, one-step process like an SN2 reaction. Instead, it proceeds via a two-step addition-elimination mechanism.[1][2]
-
Nucleophilic Attack : The nucleophile attacks the electron-deficient carbon atom bearing the leaving group. This step is typically the rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2][3]
-
Leaving Group Departure : The aromaticity of the ring is restored by the expulsion of the leaving group.
The unique electronics of the pyridine ring are central to this process. The ring nitrogen acts as a powerful electron sink, stabilizing the negative charge of the Meisenheimer intermediate through resonance. This stabilization is most effective when the leaving group is positioned at the C-2 (ortho) or C-4 (para) position, as the negative charge can be delocalized directly onto the electronegative nitrogen atom.[3][4][5][6] Substitution at the C-3 (meta) position is significantly less favorable as it lacks this crucial stabilization pathway.[6]
Caption: The two-step addition-elimination mechanism of an SNAr reaction on a pyridine substrate.
The Paradox of the Leaving Group: Electronegativity vs. Stability
The ideal leaving group in many reaction classes is a weak base, meaning it is stable as an anion. This stability is often correlated with the pKa of its conjugate acid; the stronger the acid (lower pKa), the more stable the conjugate base and the better the leaving group.[7][8][9] However, in SNAr, this is only half the story.
The rate-determining step is often the initial nucleophilic attack. The reactivity of the substrate is therefore governed by the electrophilicity of the carbon atom bearing the leaving group. Highly electronegative atoms polarize the carbon-leaving group bond, increasing the carbon's partial positive charge (δ+) and making it more susceptible to attack.
This creates a fascinating dichotomy, particularly among halogens, known as the "element effect".[1][10] The typical leaving group order in SNAr is F > Cl > Br > I .[3] This is counterintuitive to anyone familiar with SN1 or SN2 chemistry, where fluoride is a notoriously poor leaving group. In SNAr, the extreme electronegativity of fluorine makes the attached carbon highly electrophilic, accelerating the rate-determining attack to such an extent that it outweighs its poor ability to leave in the second, faster step.
A Comparative Analysis of Key Leaving Groups
Let's examine the most common leaving groups for SNAr on an ethylpyridine scaffold. The following table summarizes their properties and the rationale behind their relative performance.
| Leaving Group (X) | Class | pKa of Conjugate Acid (HX) | Relative Reactivity (Typical) | Causality & Expert Insight |
| -F | Halogen | 3.2 | ★★★★☆ | The high electronegativity strongly activates the C-2 position for nucleophilic attack, making it surprisingly reactive despite F⁻ being a relatively strong base.[3] This is the classic example of the "element effect." |
| -Cl | Halogen | -7.0 | ★★★☆☆ | A good balance of properties. Chlorine is sufficiently electronegative to activate the ring while also being a stable leaving group (HCl is a strong acid).[1][10] Often a practical and cost-effective choice. |
| -Br | Halogen | -9.0 | ★★★☆☆ | Reactivity is often comparable to that of chlorine.[1][10] While a better leaving group than chloride based on pKa, the lower electronegativity offers slightly less activation of the substrate. |
| -I | Halogen | -10.0 | ★★☆☆☆ | The best leaving group among the halogens from a stability perspective, but its low electronegativity provides the least activation for the initial nucleophilic attack, often resulting in the slowest rates.[1][10] |
| -OTs (Tosylate) | Sulfonate Ester | -2.8 | ★★★★★ | An exceptional leaving group. The negative charge on the departing tosylate anion is extensively delocalized across three oxygen atoms, making it an extremely stable, weak base.[11][12] They are often called "pseudohalides" for their halide-like reactivity.[11] |
| -OTf (Triflate) | Sulfonate Ester | -14.0 | ★★★★★ | The ultimate leaving group in terms of stability, due to the additional inductive electron-withdrawal by the three fluorine atoms.[13] Its reactivity is superb, though cost and stability of the starting triflating agent can be considerations. |
Experimental Design for a Comparative Kinetic Study
To translate theory into practice, a robust experimental design is essential. This workflow outlines a self-validating system to kinetically compare leaving groups on a 2-substituted-5-ethylpyridine model system.
Caption: A validated workflow for the comparative kinetic analysis of leaving groups.
Experimental Protocols
Protocol 1: Synthesis of 2-Tosyloxy-5-ethylpyridine
This protocol details the conversion of a readily available hydroxypyridine into a highly reactive sulfonate ester substrate. This transformation is a key step for enabling reactions with substrates that do not already possess a suitable leaving group.[12][13]
Materials:
-
2-Hydroxy-5-ethylpyridine
-
Tosyl chloride (TsCl)
-
Pyridine (as solvent and base)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-hydroxy-5-ethylpyridine (1.0 eq) in a minimal amount of pyridine under a nitrogen atmosphere at 0 °C (ice bath).
-
Slowly add a solution of tosyl chloride (1.1 eq) in DCM dropwise over 15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.
-
Quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the pure 2-tosyloxy-5-ethylpyridine.
Protocol 2: General Procedure for Kinetic SNAr Reaction Monitoring by HPLC
This protocol provides a framework for obtaining high-quality kinetic data. The use of an internal standard in the HPLC analysis is crucial for ensuring accuracy and creating a self-validating system.
Setup:
-
Prepare a stock solution of the 2-X-5-ethylpyridine substrate (e.g., 0.1 M) and the nucleophile (e.g., morpholine, 1.0 M) in a suitable polar aprotic solvent (e.g., DMSO, DMF).
-
Prepare a quenching solution containing an internal standard (e.g., naphthalene) of a known concentration in the HPLC mobile phase.
-
Place the substrate solution in a thermostatted reaction vessel maintained at the desired temperature (e.g., 80 °C).
-
To initiate the reaction (t=0), add the nucleophile solution via syringe and mix thoroughly.
-
At specified time intervals (e.g., t = 0, 5, 10, 20, 40, 60, 90 min), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the aliquot by diluting it into a known volume (e.g., 950 µL) of the quenching solution. This stops the reaction and prepares the sample for analysis.
-
Analyze each quenched sample by HPLC to determine the concentration of the remaining substrate relative to the internal standard.
-
Plot the natural logarithm of the substrate concentration (ln[Substrate]) versus time. For a pseudo-first-order reaction (with a large excess of nucleophile), the data should yield a straight line whose slope is the negative of the pseudo-first-order rate constant (-k'). The second-order rate constant can then be calculated by dividing k' by the nucleophile concentration.
Conclusion and Recommendations
The choice of leaving group for SNAr on an ethylpyridine core is a multi-faceted decision.
-
For Maximum Reactivity : Sulfonate esters, particularly tosylates and triflates, are unparalleled.[11][13] They should be the first choice when dealing with less reactive nucleophiles or when mild reaction conditions are required.
-
For Practicality and Cost-Effectiveness : 2-chloropyridines offer a robust and economical solution, providing a good balance of reactivity and stability. They are often the workhorse substrates in large-scale synthesis.
-
For Specialized Applications : 2-fluoropyridines can provide the highest rates in specific cases due to the "element effect,"[1][3][10] making them valuable when other halogens are sluggish.
By understanding the underlying mechanistic principles and employing rigorous kinetic analysis, researchers can move beyond trial-and-error and make rational, data-driven decisions to accelerate their research and development goals.
References
- 1. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. organicers.org [organicers.org]
- 10. researchgate.net [researchgate.net]
- 11. periodicchemistry.com [periodicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
A Comparative Guide to the Determination of Enantiomeric Excess for Chiral 2-(1-Bromoethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the stereochemical purity of chiral molecules is not merely a matter of academic interest but a critical determinant of therapeutic efficacy and safety. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and reliable analytical methodologies for the precise determination of enantiomeric excess (ee). This guide provides a comprehensive comparison of the primary analytical techniques for assessing the enantiomeric purity of chiral 2-(1-Bromoethyl)pyridine, a versatile building block in organic synthesis. We will delve into the technical nuances of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering field-proven insights and detailed experimental frameworks.
The Imperative of Enantiomeric Purity in Chiral Pyridines
Chiral 2-substituted pyridines are prevalent structural motifs in a vast array of biologically active compounds. The specific spatial arrangement of substituents around the chiral center can profoundly influence the molecule's interaction with its biological target. Consequently, the ability to accurately quantify the enantiomeric composition of key chiral intermediates like this compound is paramount during process development, quality control, and regulatory submission.
Comparative Analysis of Analytical Methodologies
The determination of enantiomeric excess for chiral this compound can be approached through several analytical techniques, each with its inherent advantages and limitations. The choice of method often depends on factors such as the required accuracy, sample throughput, availability of instrumentation, and the physicochemical properties of the analyte.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Broad applicability, high resolution, robust and reproducible. | Can be time-consuming to develop methods, higher solvent consumption. | Routine quality control, preparative separation. |
| Chiral GC | Differential interaction of enantiomers with a chiral stationary phase in a capillary column. | High resolution, fast analysis times, suitable for volatile compounds. | Limited to thermally stable and volatile analytes; derivatization may be required. | Analysis of volatile chiral compounds and intermediates. |
| NMR Spectroscopy | Use of chiral derivatizing or solvating agents to induce chemical shift differences between enantiomers. | Provides structural information, no separation required, relatively fast for screening. | Lower accuracy and precision compared to chromatography, may require derivatization, sensitivity can be an issue. | Rapid screening, structural confirmation of enantiomers. |
Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse for Enantioseparation
Chiral HPLC stands as the most widely employed technique for the separation and quantification of enantiomers due to its versatility and high resolving power.[1] The separation is achieved by exploiting the differential diastereomeric interactions between the enantiomers of the analyte and a chiral stationary phase (CSP).
Causality in Method Development for this compound
Given the structural similarity of this compound to 2-(1-hydroxyethyl)pyridine, a logical starting point for method development is to adapt conditions successful for the latter. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice due to their broad enantiorecognition capabilities.[2][3] The separation mechanism on these phases involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide polymer. The pyridine nitrogen and the bromine atom in the analyte are expected to play key roles in these interactions.
Experimental Protocol: Chiral HPLC
This protocol is a robust starting point for the chiral separation of this compound, adapted from a validated method for a structurally related compound.[2][3]
Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
Chromatographic Conditions:
-
Chiral Stationary Phase: Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Chiral Gas Chromatography (GC): A High-Resolution Alternative for Volatile Analogs
For analytes that are thermally stable and sufficiently volatile, chiral GC offers excellent resolution and rapid analysis times.[4] The separation mechanism is analogous to chiral HPLC, relying on the differential interactions of enantiomers with a chiral stationary phase coated on the inner wall of a capillary column. While direct analysis of this compound may be possible, its thermal stability should be carefully evaluated to avoid on-column degradation.
Causality in Method Development
Cyclodextrin-based chiral stationary phases are highly effective for the GC separation of a wide range of chiral compounds. The hydrophobic inner cavity and hydrophilic outer surface of the cyclodextrin molecule provide a unique environment for chiral recognition. For this compound, inclusion of the pyridine or bromoethyl moiety within the cyclodextrin cavity, coupled with interactions at the rim, would be the primary separation mechanism.
Experimental Protocol: Chiral GC
This protocol provides a starting point for developing a chiral GC method for this compound, based on general principles for separating chiral halogenated hydrocarbons and aromatic compounds.
Instrumentation:
-
A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a capillary column.
Chromatographic Conditions:
-
Chiral Stationary Phase: A cyclodextrin-based column, such as Rt-βDEXsa (2,3-di-O-acetyl-6-O-TBDMS-β-cyclodextrin) or similar, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow or pressure.
-
Injector Temperature: 220 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 min, then ramp to 180 °C at 2 °C/min.
-
Injection Mode: Split (e.g., 50:1).
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., hexane or ethyl acetate) to a concentration of approximately 1 mg/mL.
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram, as described for the HPLC method.
NMR Spectroscopy: A Rapid Method Using Chiral Auxiliaries
NMR spectroscopy offers a distinct approach to determining enantiomeric excess without the need for chromatographic separation.[5] This is achieved by converting the enantiomers into diastereomers through the use of a chiral derivatizing agent (CDA) or by forming transient diastereomeric complexes with a chiral solvating agent (CSA). These diastereomers exhibit different chemical shifts in the NMR spectrum, allowing for their quantification.
Causality in Experimental Choices
For this compound, the use of a chiral solvating agent is generally preferred over a chiral derivatizing agent to avoid potential side reactions at the reactive benzylic bromide position. Chiral alcohols, such as (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol (TFAE), or chiral acids, like Mosher's acid, can act as CSAs.[6] The formation of transient diastereomeric complexes is driven by non-covalent interactions, such as hydrogen bonding and π-π stacking, between the CSA and the analyte. The different spatial arrangements of these complexes for each enantiomer lead to distinct magnetic environments and, consequently, different chemical shifts for specific protons. The pyridine ring in this compound can act as a hydrogen bond acceptor, making it a suitable candidate for interaction with chiral alcohols or acids.
Experimental Protocol: NMR with a Chiral Solvating Agent
This protocol outlines a general procedure for determining the enantiomeric excess of this compound using a chiral solvating agent.
Materials and Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
-
Chiral Solvating Agent (CSA), e.g., (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol (TFAE) or (R)-Mosher's acid.
-
Deuterated solvent (e.g., CDCl₃ or C₆D₆).
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of the this compound sample (e.g., 5-10 mg) into an NMR tube.
-
Add approximately 0.6 mL of the deuterated solvent.
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
To the same NMR tube, add a molar equivalent of the chiral solvating agent.
-
Gently mix the contents of the NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the mixture.
-
Optimize spectral parameters (e.g., number of scans) to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify a well-resolved proton signal of the analyte that shows splitting into two distinct peaks in the presence of the CSA. Protons close to the chiral center are most likely to show the largest chemical shift difference (Δδ).
-
Integrate the areas of the two diastereomeric signals.
-
Calculate the enantiomeric excess using the same formula as for the chromatographic methods, based on the integral values.
-
Conclusion: Selecting the Optimal Method
The determination of the enantiomeric excess of chiral this compound can be effectively achieved using chiral HPLC, chiral GC, or NMR spectroscopy.
-
Chiral HPLC is recommended as the primary method for routine analysis and quality control due to its robustness, high resolution, and broad applicability. The use of a polysaccharide-based chiral stationary phase, such as Chiralpak IA, with a normal-phase mobile system provides a strong and validated starting point for method development.
-
Chiral GC is a powerful alternative if the analyte is thermally stable, offering high efficiency and speed. Cyclodextrin-based columns are a good first choice for screening.
-
NMR spectroscopy with a chiral solvating agent is an excellent tool for rapid screening and for situations where chromatographic method development is not feasible. It provides the added benefit of structural confirmation.
Ultimately, the choice of the most appropriate technique will be guided by the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and the available instrumentation. The experimental protocols provided in this guide serve as a solid foundation for researchers to develop and validate reliable methods for the critical task of determining the enantiomeric purity of chiral this compound.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. gcms.cz [gcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-(1-Bromoethyl)pyridine: A Cost-Benefit Analysis for Researchers
For researchers and professionals in drug development and organic synthesis, the efficient and cost-effective production of key intermediates is paramount. 2-(1-Bromoethyl)pyridine is a valuable building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. This guide provides an in-depth technical comparison of the most common methods for its synthesis, offering a cost-benefit analysis to aid in the selection of the most appropriate route for your laboratory or production needs.
Introduction to this compound and its Synthetic Importance
This compound is a substituted pyridine derivative featuring a reactive bromine atom at the benzylic position. This structural motif makes it a versatile reagent for introducing the 2-pyridylethyl group into molecules through nucleophilic substitution and cross-coupling reactions. Its significance lies in its role as a precursor to a range of biologically active compounds, making the choice of its synthetic method a critical consideration in the overall efficiency of a drug discovery or development program. This guide will explore three primary synthetic routes, evaluating them on key metrics including yield, reaction time, cost-effectiveness, safety, and environmental impact.
Method 1: Radical Bromination of 2-Ethylpyridine (Wohl-Ziegler Reaction)
The Wohl-Ziegler reaction is a well-established method for the allylic and benzylic bromination of hydrocarbons. In the context of this compound synthesis, this involves the free radical bromination of 2-ethylpyridine using N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Underlying Principles
This reaction proceeds via a free radical chain mechanism. The initiator, upon heating or UV irradiation, generates a radical species that abstracts a hydrogen atom from the ethyl group of 2-ethylpyridine. The resulting benzylic radical is stabilized by resonance with the pyridine ring. This radical then reacts with NBS to form the desired product and a succinimidyl radical, which continues the chain reaction. The selectivity for benzylic bromination over aromatic bromination is a key advantage of this method.
Experimental Protocol
Materials:
-
2-Ethylpyridine
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (or AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
A solution of 2-ethylpyridine (1.0 eq) in carbon tetrachloride is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
N-Bromosuccinimide (1.05 eq) and a catalytic amount of benzoyl peroxide (0.02 eq) are added to the solution.
-
The reaction mixture is heated to reflux and irradiated with a UV lamp or a high-intensity incandescent lamp to initiate the reaction.
-
The reaction is monitored by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, the mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.
-
The filtrate is washed with saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Figure 1: General workflow for the Wohl-Ziegler bromination of 2-ethylpyridine.
Method 2: Nucleophilic Substitution of 2-(1-Hydroxyethyl)pyridine
This method involves the conversion of the hydroxyl group of 2-(1-hydroxyethyl)pyridine into a good leaving group, followed by nucleophilic substitution with a bromide ion. A common and effective way to achieve this is by reacting the alcohol with concentrated hydrobromic acid (HBr).
Underlying Principles
The reaction proceeds via an SN1 or SN2 mechanism, depending on the reaction conditions. The acidic proton from HBr protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water). The bromide ion then acts as a nucleophile, attacking the carbon atom and displacing the water molecule to form the desired alkyl bromide. The formation of the stable pyridinium salt under the strongly acidic conditions can influence the reaction rate and outcome.
Experimental Protocol
Materials:
-
2-(1-Hydroxyethyl)pyridine
-
Concentrated Hydrobromic Acid (48% in water)
-
Isopropyl alcohol (for recrystallization)
Procedure:
-
To a round-bottom flask, add 2-(1-hydroxyethyl)pyridine (1.0 eq).
-
Carefully add an excess of concentrated hydrobromic acid (approx. 10 eq).
-
The mixture is heated to reflux and maintained at this temperature overnight.
-
After cooling, the excess hydrobromic acid is removed under reduced pressure.
-
The resulting solid, this compound hydrobromide, is recrystallized from isopropyl alcohol to yield the purified product.[1]
-
To obtain the free base, the hydrobromide salt is dissolved in water and neutralized with a suitable base (e.g., saturated sodium bicarbonate solution) followed by extraction with an organic solvent (e.g., dichloromethane). The organic extracts are then dried and the solvent evaporated.
Figure 2: Workflow for the synthesis of this compound hydrobromide from 2-(1-hydroxyethyl)pyridine.
Method 3: Hydrobromination of 2-Vinylpyridine
The addition of hydrogen bromide across the double bond of 2-vinylpyridine offers a direct route to this compound. This reaction typically follows Markovnikov's rule, where the bromine atom adds to the more substituted carbon of the vinyl group.
Underlying Principles
This electrophilic addition reaction is initiated by the attack of the pi electrons of the vinyl group on the proton of HBr. This results in the formation of a carbocation intermediate. Due to the electron-withdrawing nature of the pyridine ring, the carbocation is more stable at the benzylic position. Subsequent attack of the bromide ion on this carbocation leads to the formation of this compound. The reaction can be carried out using gaseous HBr or a solution of HBr in a suitable solvent.
Experimental Protocol
Materials:
-
2-Vinylpyridine
-
Hydrogen bromide (gaseous or in acetic acid)
-
Anhydrous diethyl ether
Procedure:
-
A solution of 2-vinylpyridine (1.0 eq) in anhydrous diethyl ether is prepared in a flask and cooled in an ice bath.
-
Gaseous hydrogen bromide is bubbled through the solution, or a solution of HBr in acetic acid is added dropwise.
-
The reaction is typically rapid and exothermic. The progress can be monitored by the disappearance of the vinyl protons in ¹H NMR spectroscopy.
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography.
Figure 3: General workflow for the hydrobromination of 2-vinylpyridine.
Comparative Analysis
To provide a clear and objective comparison, the following table summarizes the key performance indicators for each synthesis method. The cost analysis is based on estimated prices of reagents from common chemical suppliers and is intended for comparative purposes.
| Metric | Method 1: Wohl-Ziegler Bromination | Method 2: Substitution of 2-(1-Hydroxyethyl)pyridine | Method 3: Hydrobromination of 2-Vinylpyridine |
| Starting Material | 2-Ethylpyridine | 2-(1-Hydroxyethyl)pyridine | 2-Vinylpyridine |
| Key Reagents | N-Bromosuccinimide, Benzoyl Peroxide | Concentrated Hydrobromic Acid | Hydrogen Bromide |
| Typical Yield | ~70-85% (inferred) | >95% (as hydrobromide salt)[1] | High (expected, but specific data is sparse) |
| Reaction Time | 2-4 hours | Overnight (reflux) | Rapid (minutes to a few hours) |
| Cost of Starting Material (per mole) | ~$15-25 | ~$150-200 | ~$10-20 |
| Cost of Key Reagents (per mole) | ~$5-10 (NBS) | ~$2-5 (HBr) | ~$2-5 (HBr) |
| Total Estimated Cost per Mole of Product | ~$25-40 | ~$155-210 | ~$15-30 |
| Safety Concerns | Use of toxic CCl₄, handling of radical initiator | Highly corrosive HBr, exothermic reaction | Handling of corrosive and toxic HBr gas/solution |
| Environmental Impact | Use of halogenated solvent (CCl₄ is an ozone-depleting substance) | Use of strong acid, potential for acidic waste | Use of strong acid, potential for acidic waste |
| Purification | Column chromatography required | Recrystallization of the salt is straightforward | Distillation or column chromatography |
In-Depth Discussion and Recommendations
Method 1: Wohl-Ziegler Bromination of 2-Ethylpyridine
This method is a classic and reliable approach for benzylic bromination. Its primary advantages are the relatively low cost of the starting material, 2-ethylpyridine, and the moderate reaction times. However, the use of carbon tetrachloride as a solvent is a significant drawback due to its toxicity and environmental concerns.[2][3][4] While alternative solvents like cyclohexane or acetonitrile can be used, they may lead to different reaction efficiencies and side products. The need for purification by column chromatography can also add to the overall time and cost of the synthesis, especially on a larger scale. The reported purity of over 80% is promising.[5]
Method 2: Nucleophilic Substitution of 2-(1-Hydroxyethyl)pyridine
This route offers a very high reported yield of the hydrobromide salt, which can be advantageous for handling and storage as it is a stable solid.[1] The procedure is straightforward, involving a simple reflux with hydrobromic acid. However, the starting material, 2-(1-hydroxyethyl)pyridine, is significantly more expensive than 2-ethylpyridine or 2-vinylpyridine. This high cost is the major limiting factor for this method, making it less suitable for large-scale synthesis unless the starting material is readily available at a lower cost. The use of a large excess of corrosive HBr also requires careful handling and waste disposal.
Method 3: Hydrobromination of 2-Vinylpyridine
From a cost perspective, this method is highly attractive due to the low price of both the starting material, 2-vinylpyridine, and the reagent, HBr. The reaction is also expected to be fast and high-yielding, following a well-established electrophilic addition mechanism. However, handling gaseous HBr can be challenging and requires specialized equipment. Using a solution of HBr in acetic acid is a more convenient alternative. A potential challenge with this method is the possibility of polymerization of the starting material or the product, especially if impurities are present.
Conclusion and Recommendations
The choice of the optimal synthesis method for this compound is a trade-off between cost, yield, safety, and scalability.
-
For small-scale laboratory synthesis where cost is less of a concern and high purity of the hydrobromide salt is desired, Method 2 (from 2-(1-hydroxyethyl)pyridine) is an excellent choice due to its high yield and straightforward procedure.
-
For cost-effective synthesis, especially on a larger scale , Method 3 (from 2-vinylpyridine) is the most promising route, provided that the handling of HBr and potential polymerization issues can be effectively managed.
-
Method 1 (Wohl-Ziegler bromination) remains a viable option, particularly if 2-ethylpyridine is readily available and the use of halogenated solvents and chromatographic purification are not significant deterrents. The development of greener protocols for this reaction, avoiding CCl₄, would enhance its appeal.
Ultimately, the best method will depend on the specific requirements of the researcher or organization, including available equipment, budget, and scale of production. It is recommended to perform small-scale trial reactions to optimize conditions and evaluate the chosen method before scaling up.
References
A Comparative Guide to Alternative Reagents for Pyridylation: Moving Beyond 2-(1-Bromoethyl)pyridine
The introduction of the 2-pyridyl group, a privileged scaffold in medicinal chemistry and materials science, is a critical transformation for researchers in drug discovery and development.[1][2][3] For years, 2-(1-Bromoethyl)pyridine has been a workhorse reagent for this purpose. However, its lachrymatory nature, potential for side reactions, and moderate reactivity necessitate the exploration of alternative reagents that offer improved performance, broader substrate scope, and milder reaction conditions. This guide provides an in-depth, objective comparison of viable alternatives to this compound for pyridylation, supported by experimental data to empower researchers in making informed decisions for their synthetic strategies.
The Limitations of a Mainstay: this compound
While effective in many cases, this compound presents several challenges. Its reactivity in nucleophilic substitution reactions can be sluggish, often requiring elevated temperatures, which can be detrimental to sensitive substrates. Furthermore, as a benzylic-type halide, it is susceptible to elimination reactions, leading to the formation of 2-vinylpyridine as a significant byproduct, which can complicate purification and reduce yields. Its handling can also be problematic due to its irritating properties.
The Halogen Dance: A Comparative Look at 2-(1-Haloethyl)pyridines
A straightforward alternative to the bromo-derivative is to consider its chloro- and iodo-counterparts. The choice of the halogen atom directly influences the reactivity of the reagent in nucleophilic substitution reactions, following the general trend of I > Br > Cl for leaving group ability in SN2 reactions.[4]
| Reagent | General Reactivity | Key Advantages | Key Limitations |
| 2-(1-Chloroethyl)pyridine | Least reactive | More stable, less prone to decomposition | Requires harsher reaction conditions (higher temperatures, stronger bases) |
| This compound | Moderately reactive | Good balance of reactivity and stability | Prone to elimination, lachrymatory |
| 2-(1-Iodoethyl)pyridine | Most reactive | Allows for milder reaction conditions, ideal for sensitive substrates | Less stable, more expensive, requires careful handling |
Experimental Evidence:
While direct comparative studies across a wide range of nucleophiles are not always available in a single source, the general principles of nucleophilic substitution and leaving group ability provide a strong basis for selection. For instance, the pyridylation of a secondary amine would likely proceed at a lower temperature and in a shorter reaction time with 2-(1-iodoethyl)pyridine compared to the chloro- or bromo-analogs.
Activating Alcohols: The 2-(1-Hydroxyethyl)pyridine Approach
2-(1-Hydroxyethyl)pyridine offers a stable and readily available precursor that can be activated in situ to generate a potent electrophile for pyridylation. This two-step, one-pot approach provides a valuable alternative to using the more reactive haloethylpyridines directly.
Tosylation/Mesylation
Activation of the hydroxyl group as a tosylate or mesylate transforms it into an excellent leaving group, facilitating nucleophilic attack.
-
Mechanism: The alcohol reacts with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine to form the corresponding sulfonate ester. The subsequent SN2 reaction with a nucleophile proceeds with inversion of configuration if the carbon is chiral.[5][6]
Caption: Activation of 2-(1-hydroxyethyl)pyridine via tosylation/mesylation for pyridylation.
Mitsunobu Reaction
The Mitsunobu reaction provides a powerful method for the direct conversion of the alcohol to the pyridylated product with inversion of stereochemistry.[7][8][9]
-
Mechanism: The reaction involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The alcohol is activated by forming an oxyphosphonium salt, which is then displaced by the nucleophile.[7]
Caption: One-pot pyridylation via the Mitsunobu reaction.
Comparative Performance of Activated Alcohols:
| Activation Method | Nucleophile Scope | Key Advantages | Key Limitations |
| Tosylation/Mesylation | Broad (amines, thiols, alcohols, carbanions) | Reliable, well-established, uses common reagents | Two-step process, requires purification of the intermediate sulfonate in some cases |
| Mitsunobu Reaction | Acidic nucleophiles (pKa < 15) | One-pot, mild conditions, stereospecific inversion | Stoichiometric amounts of phosphine oxide and reduced azodicarboxylate byproducts can complicate purification |
The Michael Acceptor Route: 2-Vinylpyridine
2-Vinylpyridine serves as a versatile Michael acceptor, enabling the pyridylation of a wide range of soft nucleophiles under basic or acidic conditions.[10][11] This method is particularly advantageous for the pyridylation of thiols and carbanions.
-
Mechanism: The reaction proceeds via a conjugate addition of the nucleophile to the electron-deficient double bond of 2-vinylpyridine.
Caption: Pyridylation through Michael addition to 2-vinylpyridine.
Experimental Data for Michael Addition of Thiols to 2-Vinylpyridine:
| Nucleophile | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | Et₃N | CH₂Cl₂ | rt | 2 | 95 |
| Benzyl mercaptan | DBU | THF | rt | 1 | 98 |
| Cysteine derivative | NaHCO₃ | H₂O/EtOH | rt | 4 | 92 |
The "Umpolung" Strategy: Pyridine N-Oxides
A conceptually different and powerful approach involves the use of pyridine N-oxides. This "umpolung" (polarity reversal) strategy transforms the pyridine ring into an electrophilic species at the C2 position upon activation. This allows for the coupling with nucleophilic partners, including enolates and other carbanions. A notable example is the one-pot, two-component synthesis of 2-(1-amidoalkyl)pyridines from pyridine N-oxides and azlactones.[12][13]
-
Mechanism: The pyridine N-oxide is activated with an acylating or sulfonylating agent (e.g., TsCl, Ac₂O), making the C2 position susceptible to nucleophilic attack.
Caption: Pyridylation using an activated pyridine N-oxide.
Experimental Protocol for the Synthesis of 2-(1-Benzamidoethyl)-4-methylpyridine:
-
To a solution of 4-methylpyridine N-oxide (1.0 equiv) and alanine-derived azlactone (1.2 equiv) in a suitable solvent (e.g., CH₂Cl₂), add p-toluenesulfonyl chloride (1.1 equiv) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for the specified time.
-
Upon completion, add aqueous HCl to facilitate decarboxylative ring-opening.
-
Extract the product with an organic solvent, dry, and purify by column chromatography.
Transition-Metal Catalyzed Cross-Coupling Reactions
For the formation of C-C bonds, transition-metal catalyzed cross-coupling reactions offer a powerful and versatile alternative. Reagents like this compound can participate in reactions such as Stille and Negishi couplings, allowing for the introduction of the 2-(1-ethyl)pyridyl moiety onto various organic scaffolds.[12][14][15][16][17][18][19][20]
-
Stille Coupling: Couples an organotin reagent with an organic halide.
-
Negishi Coupling: Couples an organozinc reagent with an organic halide.[12][14][20]
These methods are particularly valuable for constructing complex molecules where traditional nucleophilic substitution might fail.
Conclusion and Future Outlook
The choice of a pyridylation reagent is a critical decision in the design of synthetic routes. While this compound remains a useful tool, the alternatives presented in this guide offer a range of advantages in terms of reactivity, selectivity, and operational simplicity. The activation of 2-(1-hydroxyethyl)pyridine provides a milder and more controlled approach, while 2-vinylpyridine offers an excellent platform for Michael additions. The use of pyridine N-oxides opens up novel disconnection strategies, and transition-metal catalysis provides powerful methods for C-C bond formation. By carefully considering the nature of the substrate and the desired transformation, researchers can select the optimal reagent to efficiently access valuable pyridylated compounds.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. US2477091A - Alkylation of phenols - Google Patents [patents.google.com]
- 3. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. orgosolver.com [orgosolver.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sequential Michael Addition and Enamine-Promoted Inverse Electron Demanding Diels-Alder Reaction upon 3-Vinyl-1,2,4-triazine Platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Negishi coupling - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Stille Coupling | NROChemistry [nrochemistry.com]
- 16. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Stille Coupling [organic-chemistry.org]
- 19. Stille reaction - Wikipedia [en.wikipedia.org]
- 20. jk-sci.com [jk-sci.com]
A Comparative Guide to the Cross-Reactivity of 2-(1-Bromoethyl)pyridine for Pharmaceutical and Agrochemical Synthesis
This guide provides an in-depth analysis of the reactivity profile of 2-(1-Bromoethyl)pyridine, a critical building block in the development of novel pharmaceutical and agrochemical agents. The term "cross-reactivity" is adapted here to describe the compound's comparative reactivity and chemoselectivity towards a panel of common biological and synthetic nucleophiles. Understanding this profile is paramount for predicting potential off-target reactions, optimizing synthetic routes, and minimizing the formation of genotoxic impurities.
The guide is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the molecule's behavior, detailed experimental protocols for its assessment, and a comparative analysis against structurally similar alkylating agents.
Foundational Principles: The Reactivity of a Benzylic-like Halide
This compound is a secondary alkyl halide. Its reactivity is significantly influenced by the adjacent pyridine ring, which makes it analogous to a benzylic halide. This structure allows it to react via both SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution) pathways. The preferred mechanism is dictated by several factors, including the strength of the nucleophile, solvent polarity, and steric hindrance.[1][2]
-
SN1 Pathway: In polar, protic solvents and with weak nucleophiles, the reaction can proceed through a carbocation intermediate. The pyridine ring can stabilize this adjacent positive charge through resonance, favoring the SN1 mechanism.[3][4]
-
SN2 Pathway: With strong, unhindered nucleophiles in polar, aprotic solvents, a concerted backside attack is favored. The electron-withdrawing nature of the pyridine ring increases the electrophilicity of the carbon center, potentially accelerating the SN2 reaction.[1][5]
The pyridine nitrogen itself introduces complexity. It imparts weak basicity, allowing the molecule to participate in acid-base chemistry, and its position at the 2-position influences the electronic properties and steric accessibility of the electrophilic carbon.[6] This dual nature underpins the compound's utility and its potential for undesired side reactions.
Experimental Design for Comparative Reactivity Profiling
To objectively assess the reactivity of this compound, a parallel screening assay is proposed. This allows for the simultaneous evaluation of its reaction kinetics with a diverse set of nucleophiles under standardized conditions.
Caption: Experimental workflow for comparative reactivity screening.
Protocol 1: Parallel Reactivity Screening
This protocol utilizes a 96-well plate format for high-throughput analysis.
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of this compound in acetonitrile (ACN).
-
Prepare 110 mM stock solutions of each test nucleophile (e.g., aniline, thiophenol, benzyl alcohol, N-methylaniline) in ACN. For water, use a buffered aqueous solution.
-
-
Reaction Setup:
-
In a 96-well polypropylene plate, dispense 90 µL of each nucleophile solution into designated wells.
-
To initiate the reactions, add 10 µL of the this compound stock solution to each well (Final concentrations: 10 mM substrate, 99 mM nucleophile).
-
Seal the plate and place it in a temperature-controlled shaker set to 37°C.
-
-
Time-Course Sampling & Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), unseal the plate and withdraw a 10 µL aliquot from each relevant well.
-
Immediately quench the reaction by dispensing the aliquot into a separate 96-well plate containing 90 µL of a 1% formic acid solution in ACN/water (50:50). This protonates the pyridine and any basic nucleophiles, halting the reaction.
-
-
Sample Preparation for Analysis:
-
Further dilute the quenched samples by taking 10 µL and adding it to 190 µL of ACN/water (50:50) in a fresh analysis plate.
-
Protocol 2: UPLC-MS/MS Analytical Method
Quantitative analysis of reactant depletion and product formation is achieved using Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry. Methods for analyzing alkyl halides by LC-MS or GC-MS are well-established.[7][8][9]
-
Instrumentation: UPLC-MS/MS system (e.g., Waters Acquity with a Xevo TQ-S).
-
Column: C18 reverse-phase column (e.g., 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
MS Detection: Electrospray Ionization in Positive Mode (ESI+).
-
MRM Transitions:
-
This compound: Monitor the parent ion (m/z 186/188) and a characteristic fragment ion (e.g., m/z 107, loss of HBr).
-
Products: Predict the m/z of the expected substitution products and optimize fragmentation for each. For example, the aniline adduct (C₁₃H₁₄N₂) would have an m/z of 199.
-
Comparative Data Analysis
The data obtained from the UPLC-MS/MS analysis allows for a quantitative comparison of reactivity. The rate of disappearance of this compound is plotted over time for each nucleophile, and initial rates can be calculated to determine a relative reactivity ranking.
Table 1: Hypothetical Comparative Reactivity Data
| Nucleophile (Nu-H) | Nucleophile Class | Relative Rate (k_rel) | Major Product(s) Identified | Potential Implication |
| Thiophenol | Thiol | 100 | 2-(1-(Phenylthio)ethyl)pyridine | High reactivity with sulfhydryl groups (e.g., Cysteine residues in proteins). |
| Aniline | Primary Arylamine | 35 | N-(1-(Pyridin-2-yl)ethyl)aniline | Moderate reactivity with primary amines. |
| N-Methylaniline | Secondary Arylamine | 10 | N-Methyl-N-(1-(pyridin-2-yl)ethyl)aniline | Steric hindrance reduces reactivity compared to primary amines.[10] |
| Benzyl Alcohol | Alcohol | 2 | 2-(1-(Benzyloxy)ethyl)pyridine | Low reactivity under neutral conditions. |
| Water | Water | < 1 | 1-(Pyridin-2-yl)ethanol | Very slow hydrolysis, but a potential degradation pathway in aqueous media. |
Benchmarking Against Structural Alternatives
The utility and potential liabilities of this compound are best understood when compared against other common alkylating agents used in synthesis.
References
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. shimadzu.com [shimadzu.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(1-Bromoethyl)pyridine
Navigating the complexities of chemical waste management is paramount to ensuring laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 2-(1-Bromoethyl)pyridine (CAS No. 75504-01-7), a reactive halogenated organic compound utilized in various synthetic applications.[1] Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of a robust safety culture. This document is designed for researchers, scientists, and drug development professionals, offering actionable intelligence grounded in established safety principles.
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
This compound is a pyridine derivative containing a reactive bromine atom.[1] Its hazard profile necessitates meticulous handling and disposal. Understanding these intrinsic risks is the first step in preventing exposure and ensuring safe management.
Key Hazards:
-
Toxicity: The compound is classified as toxic if swallowed and potentially fatal if it comes into contact with the skin.
-
Irritation: It is known to cause serious skin and eye irritation, as well as respiratory irritation upon inhalation.[2][3]
-
Combustibility: It is a combustible liquid and should be kept away from heat and open flames.
Due to the presence of a carbon-halogen bond, this compound is classified as a halogenated organic compound .[4] This classification is critical for waste segregation, as improper mixing can lead to dangerous reactions and complicates the final disposal process. Halogenated wastes require specific disposal routes, often involving high-temperature incineration with flue gas scrubbing to neutralize resulting acidic gases like hydrobromic acid (HBr).[5]
| Hazard Classification | GHS Statements | Implication for Disposal |
| Acute Toxicity (Oral) | H301: Toxic if swallowed | Prevent ingestion. Waste containers must be clearly labeled and securely sealed. |
| Acute Toxicity (Dermal) | H310: Fatal in contact with skin | Avoid all skin contact. Use of appropriate gloves and lab coats is mandatory. Contaminated PPE is also hazardous waste. |
| Skin Irritation | H315: Causes skin irritation | Mandates use of chemical-resistant gloves and immediate decontamination upon contact. |
| Eye Irritation | H319: Causes serious eye irritation | Requires use of safety goggles or a face shield. An emergency eyewash station must be accessible.[6] |
| Respiratory Irritation | H335: May cause respiratory irritation | All handling and waste packaging must be performed in a certified chemical fume hood.[2] |
| Flammability | H227: Combustible liquid | Store waste away from ignition sources in a designated, well-ventilated area.[7] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is essential to mitigate the risks associated with handling this compound and its waste.
-
Hand Protection: Wear double nitrile or Viton gloves. Nitrile gloves offer initial protection, but given the poor compatibility with some halogenated solvents, a more robust glove may be necessary for prolonged tasks or spill cleanup.[8] Always consult the glove manufacturer's compatibility chart.
-
Eye and Face Protection: Chemical splash goggles are mandatory. For larger quantities or when there is a significant splash risk, a face shield should be worn in addition to goggles.[7]
-
Body Protection: A fully buttoned, long-sleeved lab coat is required. For significant spill cleanup, a chemical-resistant apron is recommended.[8]
-
Respiratory Protection: All handling, including packaging for disposal, should occur within a certified chemical fume hood to prevent inhalation of vapors.[6]
On-Site Disposal Workflow: A Step-by-Step Protocol
Direct chemical neutralization of this compound at the laboratory scale is not recommended due to its reactivity and hazardous nature. The standard and safest procedure is to collect, segregate, and package the waste for collection by a licensed hazardous waste disposal company.
Step 1: Designate a Halogenated Organic Waste Container
-
Obtain a dedicated, compatible waste container, typically high-density polyethylene (HDPE), from your institution's Environmental Health & Safety (EHS) department.[8][9]
-
The container must be clearly labeled as "HAZARDOUS WASTE - HALOGENATED ORGANIC LIQUIDS" (or solids, as appropriate).
-
List all constituents, including this compound and any solvents used.
Step 2: Waste Collection
-
Liquid Waste: Carefully pour the waste this compound, including any solvent rinses (e.g., from glassware), into the designated container using a funnel. Perform this transfer inside a chemical fume hood.
-
Solid Waste: Collect contaminated solids (e.g., used silica gel, contaminated filter paper) in a separate, clearly labeled container for "HALOGENATED ORGANIC SOLIDS."
-
Contaminated Labware: Disposable items like pipette tips, gloves, and weigh boats that have come into contact with the chemical must be placed in a sealed bag or container, labeled as hazardous waste, and disposed of as solid waste.[6]
Step 3: Container Management
-
Keep the waste container securely closed at all times, except when adding waste.[10]
-
Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.[11]
-
Store the container in a designated, well-ventilated secondary containment bin or cabinet, away from incompatible materials like strong oxidizers and acids.[6][8]
Step 4: Arranging for Final Disposal
-
Once the container is full or is no longer in use, complete a chemical collection request form as required by your institution.[6]
-
Ensure the label is complete and accurate before collection by EHS or a certified hazardous waste contractor.
The following diagram illustrates the decision-making process for handling and disposing of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound.
Emergency Protocol: Spill Management
Even with careful handling, spills can occur. Immediate and correct response is critical.
For Small Spills (manageable in <10 minutes by trained personnel):
-
Alert Personnel: Notify others in the immediate area.
-
Isolate: Restrict access to the spill area. Ensure ignition sources are removed.[10]
-
Ventilate: Ensure the chemical fume hood is functioning correctly.
-
Contain & Absorb: Use an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads) to cover the spill. Do not use combustible materials like paper towels.[6][8]
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[12]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Dispose: Label the container with all contents and manage it as halogenated solid waste.
For Large Spills:
-
EVACUATE the area immediately.
-
Alert others and activate the nearest fire alarm if the spill is large or poses a fire hazard.
-
Close the laboratory doors and prevent entry.
-
Call your institution's emergency number or 911 and report the spill to EHS.[6]
Do not attempt to clean up a large spill unless you are specifically trained and equipped for hazardous material response.
By integrating these scientifically grounded procedures into your daily laboratory operations, you contribute to a safer research environment and ensure that hazardous materials like this compound are managed responsibly from procurement to final disposal.
References
- 1. Buy this compound | 75504-01-7 [smolecule.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. aksci.com [aksci.com]
- 4. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 5. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. fishersci.com [fishersci.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. ethz.ch [ethz.ch]
- 10. chemicalbook.com [chemicalbook.com]
- 11. rug.nl [rug.nl]
- 12. sigmaaldrich.com [sigmaaldrich.com]
A Researcher's Comprehensive Guide to the Safe Handling of 2-(1-Bromoethyl)pyridine
This guide provides essential safety and operational protocols for the handling of 2-(1-Bromoethyl)pyridine in a laboratory setting. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere compliance, offering a framework for integrating best safety practices into your daily workflow. The causality behind each recommendation is explained to foster a deep understanding of the risks and mitigation strategies, ensuring a self-validating system of laboratory safety.
Understanding the Hazard Profile of this compound
This compound is a substituted pyridine derivative. While comprehensive toxicological data is not always available for specific research chemicals, the known hazards associated with its structural motifs and available safety data sheets (SDS) necessitate a cautious approach. The primary hazards include irritation to the skin, eyes, and respiratory system[1]. It is crucial to handle this compound with the assumption that it is potentially harmful upon ingestion, inhalation, or skin contact.
Key Hazard Information:
| Hazard Statement | Classification | Precautionary Measures |
| Causes skin irritation | H315 | Avoid contact with skin. Wash thoroughly after handling[1]. |
| Causes serious eye irritation | H319 | Wear eye protection. If in eyes, rinse cautiously with water for several minutes[1]. |
| May cause respiratory irritation | H335 | Avoid breathing dust/fumes/gas/mist/vapors/spray. Use only in a well-ventilated area[1]. |
This table summarizes the primary GHS hazard classifications. Always refer to the most current Safety Data Sheet (SDS) from your supplier for the most up-to-date information.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable when handling this compound. The selection of appropriate PPE is dictated by the potential routes of exposure—dermal, ocular, and respiratory.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields (conforming to EN166 or NIOSH-approved) or a face shield. | Protects against splashes and airborne particles, preventing serious eye irritation[2]. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile or Neoprene). | Prevents direct skin contact, which can cause irritation. Gloves must be inspected before each use and removed correctly to avoid contamination. |
| Skin and Body Protection | A fully buttoned, long-sleeved laboratory coat. | Provides a barrier against accidental spills and splashes, protecting underlying clothing and skin[3]. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge. | Required when working outside of a certified chemical fume hood or when there is a potential for aerosol generation[4]. |
Operational Protocols: From Receipt to Reaction
Safe handling extends beyond PPE. It encompasses a set of meticulous procedures designed to minimize exposure at every stage of the experimental workflow.
Receiving and Storage
Upon receipt, inspect the container for any damage or leaks. The compound should be stored in a tightly-closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents[2][5][6]. Ensure the storage location is clearly labeled and accessible only to authorized personnel.
Weighing and Solution Preparation
These are high-risk activities due to the potential for generating dust or aerosols.
Step-by-Step Protocol for Weighing and Dilution:
-
Preparation: Don all required PPE as outlined in the table above.
-
Work Area: Conduct all manipulations within a certified chemical fume hood to ensure adequate ventilation[6].
-
Weighing:
-
Use a disposable weighing boat to prevent contamination of the balance.
-
Carefully transfer the desired amount of this compound using a clean spatula.
-
Minimize the creation of dust.
-
-
Dilution:
-
Place a stir bar in the receiving flask containing the solvent.
-
Slowly add the weighed this compound to the solvent while stirring to facilitate dissolution and prevent splashing.
-
Ensure the flask is appropriately capped or covered during dissolution.
-
-
Cleanup:
-
Dispose of the weighing boat and any contaminated wipes in a designated hazardous waste container.
-
Clean the spatula and any other reusable equipment thoroughly.
-
Wipe down the work surface in the fume hood.
-
-
Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete, even after wearing gloves[2].
Emergency Procedures: Spill and Exposure Management
Preparedness is key to mitigating the impact of an accidental release or exposure. All laboratory personnel should be familiar with the location and use of emergency equipment, including safety showers, eyewash stations, and spill kits.
Spill Response
In the event of a spill, the immediate priority is to ensure the safety of all personnel.
Step-by-Step Spill Cleanup Protocol:
-
Alert and Isolate: Immediately alert others in the vicinity and restrict access to the affected area[7].
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the appropriate working height.
-
Protect Yourself: Don the appropriate PPE, including respiratory protection if necessary[7].
-
Contain and Absorb: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow), starting from the outside and working inwards to prevent spreading[7][8]. For solid spills, carefully sweep up the material, avoiding dust generation.
-
Collect: Place the absorbed material or swept solid into a clearly labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste[7].
-
Restock: Replenish any used items in the spill kit.
First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[5]. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention[5]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[5]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[5]. |
Disposal Plan: Responsible Waste Management
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.
Disposal Protocol:
-
Collection: Collect all waste in a designated, properly labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams[4].
-
Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the waste container in a designated satellite accumulation area, away from general laboratory traffic.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed disposal company[6].
By adhering to these detailed protocols, you contribute to a culture of safety and scientific excellence. This guide serves as a living document; always consult your institution's specific safety policies and the latest SDS for this compound.
References
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. youtube.com [youtube.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 8. Cleaning up a spill | Compliance and Risk Management [kent.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
